3-Chloro-2-methyl-1-butene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDJURUNUQAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871118 | |
| Record name | 3-Chloro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5166-35-8 | |
| Record name | 3-Chloro-2-methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-2-METHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57RKS354PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-2-methyl-1-butene physical and chemical properties
An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectral characteristics, reactivity, synthesis, and safety considerations for this compound (CAS No: 5166-35-8). This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who utilize halogenated organic compounds as intermediates. The guide synthesizes data from authoritative sources to deliver field-proven insights and detailed protocols, ensuring both technical accuracy and practical applicability.
Compound Identification and Structure
This compound is a halogenated alkene, an important intermediate in organic synthesis. Its structure features a chlorine atom on a tertiary carbon adjacent to a methyl-substituted double bond, which significantly influences its reactivity.
-
IUPAC Name: 3-chloro-2-methylbut-1-ene[1]
-
Synonyms: 1-Butene, 3-chloro-2-methyl-[1]
-
Chemical Structure:
Physical Properties
This compound is a colorless liquid under standard conditions.[8] Its physical characteristics are summarized in the table below. These properties are critical for designing experimental setups, particularly for distillation and extraction procedures.
| Property | Value | Source(s) |
| Boiling Point | 94 °C | [2] |
| 103.83 °C (estimate) | [3] | |
| Density | 0.9035 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4400 | [3] |
| Solubility | Soluble in common organic solvents like ethanol and ether.[8] | [8] |
| Vapor Pressure | The vapor is heavier than air and may travel along the ground, creating a risk of distant ignition. | [9] |
Spectral Data
Spectroscopic data is essential for the identification and purity assessment of this compound.
-
Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center reports a gas chromatography-mass spectrometry (GC-MS) profile with major peaks (m/z) at 69, 41, and 53.[1] The molecular ion peak [M]+ would be expected at m/z 104, with an isotopic peak [M+2] at m/z 106, characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C stretch of the alkene group around 1650 cm⁻¹ and C-H stretching of the vinyl group just above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl protons (=CH₂) as singlets or narrow multiplets, the methyl protons adjacent to the double bond, and the methyl protons on the carbon bearing the chlorine atom.
-
¹³C NMR: The carbon NMR would show distinct signals for the two sp² hybridized carbons of the alkene and the sp³ hybridized carbons, including the carbon bonded to the chlorine atom.
-
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the presence of the allylic chloride functional group. This structure makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions.
Isomerization: One of the most critical aspects of this compound's chemistry is its relationship with its isomers, particularly 1-chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene. The synthesis of these compounds, typically via the hydrochlorination of isoprene, often yields a mixture of these isomers.[10][11] The reaction proceeds through a tertiary carbocation intermediate, which can be attacked by a chloride ion at different positions, leading to the formation of various products. The distribution of these products can be influenced by reaction conditions such as temperature and catalyst choice.[10]
Below is a diagram illustrating the formation of this compound and its primary isomer from the hydrochlorination of isoprene.
Caption: Synthesis of chlorinated butenes from isoprene.
Synthesis Protocol: Hydrochlorination of Isoprene
The following is a representative laboratory protocol for the synthesis of this compound and its isomers. This method is based on the known reaction of isoprene with hydrogen chloride.[11]
Objective: To synthesize a mixture of chlorinated butenes, including this compound, via the hydrochlorination of isoprene.
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
-
Ice-water bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
-
Distillation apparatus
Methodology:
-
Reaction Setup:
-
Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath to maintain a low temperature (0-5 °C).
-
Add a measured amount of isoprene to the flask.
-
Causality: The reaction is exothermic; maintaining a low temperature minimizes the formation of polymeric byproducts and helps control the regioselectivity of the addition.
-
-
Addition of HCl:
-
Slowly add an equimolar amount of concentrated hydrochloric acid to the stirring isoprene.[10] The addition should be dropwise to control the reaction rate and temperature.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
-
Reaction Monitoring:
-
The progress of the reaction and the product distribution can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[11] This allows for the identification of the different isomers being formed.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, indicating all excess acid has been neutralized.
-
Dry the organic layer over an anhydrous drying agent like calcium chloride, then filter.
-
-
Purification:
-
The resulting crude product is a mixture of isomers. Fractional distillation can be used to separate the isomers based on their different boiling points.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[12]
-
GHS Hazard Classification:
-
Physical Hazards: Highly flammable liquid and vapor (H225).[1]
-
Health Hazards: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye damage (H318).[1]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects (H412).[2]
-
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][13]
-
Use explosion-proof electrical/ventilating/lighting equipment.[12][13]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
-
Avoid breathing mist, vapors, or spray.[12]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]
-
Store in a well-ventilated place and keep the container tightly closed.[13]
-
Applications
Due to its reactivity, this compound and its isomers are valuable intermediates in organic synthesis. They are used in the production of a variety of other chemicals, including:
-
Pharmaceuticals: As a building block for more complex molecular structures.[8]
-
Pesticides: Used in the synthesis of active ingredients for crop protection.[8]
-
Fragrances and Terpenes: The related prenyl chloride is a key intermediate in the synthesis of terpenes and other fragrance compounds.[14][15]
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. Retrieved from [Link]
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ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from [Link]
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International Chemical Safety Cards (ICSC). (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-methyl-2-butene. Retrieved from [Link]
- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.
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3-Chloro-2-methyl-1-butene CAS number 5166-35-8
An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene (CAS 5166-35-8)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 5166-35-8), a key halogenated alkene intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. Special emphasis is placed on the mechanistic nuances of its reactions, particularly the prevalent allylic rearrangements that dictate product outcomes. Safety protocols, handling procedures, and applications are also discussed to provide a holistic understanding of this versatile chemical building block.
Core Chemical Identity and Properties
This compound is an organochloride with the molecular formula C₅H₉Cl.[1][2][3] It is a constitutional isomer of other important chloromethylbutenes, such as 1-Chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene (isoprenyl chloride). Understanding the relationship and potential for interconversion between these isomers is critical for its practical application in synthesis.
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 5166-35-8 | [1][2][3][4] |
| Molecular Formula | C₅H₉Cl | [1][2][3] |
| Molecular Weight | 104.58 g/mol | [1][4] |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | [1] |
| Boiling Point | 94 °C | [4][5] |
| Density | 0.9063 g/cm³ @ 20 °C | [5][6] |
| SMILES | ClC(C(=C)C)C | [4] |
| InChIKey | UCUDJURUNUQAHQ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
Accurate identification of this compound and differentiation from its isomers is paramount. Spectroscopic methods provide the necessary structural confirmation.
-
Mass Spectrometry (MS): GC-MS analysis is the preferred method for identifying and quantifying this compound in a mixture of isomers.[7] The NIST Mass Spectrometry Data Center provides reference spectra, with characteristic top peaks observed at m/z values of 69, 41, and 53.[1]
-
Infrared (IR) Spectroscopy: IR spectra are available from reference databases and can help confirm the presence of the vinyl group (C=C stretch) and the C-Cl bond.[1]
-
-
¹H NMR (Predicted): One would expect signals corresponding to the vinyl protons (=CH₂), the methine proton (-CHCl-), and the two distinct methyl groups (-CH₃). The splitting patterns would be complex due to diastereotopicity and allylic coupling.
-
¹³C NMR (Predicted): Signals for the two sp² carbons of the double bond, the sp³ carbon bearing the chlorine, and the two sp³ methyl carbons would be expected.
-
Synthesis and Isomeric Considerations
The primary industrial and laboratory synthesis of chlorinated methylbutenes involves the hydrochlorination of isoprene. This reaction is a classic example of electrophilic addition to a conjugated diene and is mechanistically significant because it rarely yields a single product.
The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The chloride ion can then attack at different positions, leading to a mixture of kinetic and thermodynamic products, including this compound and its isomers.[7] 1-Chloro-3-methyl-2-butene (prenyl chloride) is often the major desired product, and processes have been developed to isomerize the other products to this more valuable form.[10]
Caption: Synthesis of this compound from isoprene and HCl.
Core Reactivity and Mechanistic Pathways
As a substituted allylic chloride, the compound's reactivity is dominated by nucleophilic substitution, which can proceed through multiple pathways. The presence of the adjacent double bond enables allylic rearrangements, a critical concept for predicting reaction outcomes.
Nucleophilic Substitution and Allylic Rearrangement
In reactions with nucleophiles, this compound can undergo direct substitution (Sₙ2) or substitution with rearrangement (Sₙ1' or Sₙ2').
-
Sₙ1' Mechanism: Under conditions favoring carbocation formation (e.g., with weak nucleophiles), the departure of the chloride leaving group forms the same resonance-stabilized allylic cation seen in its synthesis. The nucleophile can then attack at either electrophilic carbon, leading to a mixture of products.[11][12]
-
Sₙ2' Mechanism: With strong, unhindered nucleophiles, a concerted mechanism is possible where the nucleophile attacks the double bond's terminal carbon, inducing a shift of the double bond and displacement of the chloride ion in a single step.[11][12][13]
This dual reactivity is a hallmark of allylic systems. For instance, the reaction of the isomeric 1-chloro-3-methyl-2-butene with hydroxide yields a mixture of the primary alcohol (3-methyl-2-buten-1-ol) and the rearranged tertiary alcohol (2-methyl-3-buten-2-ol), with the rearranged product often dominating.[11][12][13] A similar product distribution logic applies to reactions starting with this compound.
Caption: Sₙ1' mechanism showing product formation via an allylic cation.
Grignard Reagent Formation
This compound can be used to prepare a Grignard reagent.[14] This is a powerful method for creating carbon-carbon bonds, as the resulting organomagnesium compound acts as a potent carbon nucleophile.[15][16][17]
Experimental Protocol: Grignard Reagent Synthesis and Reaction
-
Apparatus: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Causality: The use of anhydrous solvent is critical; Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[17]
-
Reaction: Once formed, the Grignard reagent can be reacted with an electrophile (e.g., an aldehyde or ketone). For example, adding acetone to the Grignard solution, followed by an acidic workup (e.g., with NH₄Cl solution), will yield a tertiary alcohol.[15][18]
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
Applications in Drug Development and Organic Synthesis
Halogenated organic compounds are fundamental building blocks in medicinal chemistry.[19] this compound, and the "prenyl" structural motif it can introduce, are valuable in the synthesis of complex organic molecules. This five-carbon unit is a common feature in natural products and pharmacologically active compounds. Its utility as a chemical intermediate is noted in the development of agrochemicals and pharmaceuticals.[] The ability to form new carbon-carbon bonds via its Grignard reagent or to introduce the prenyl group through nucleophilic substitution makes it a versatile tool for constructing molecular scaffolds.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and harmful if swallowed, inhaled, or in contact with skin.[1]
GHS Hazard Classification
| Pictogram(s) | GHS Code | Hazard Statement |
| Flame, Exclamation Mark, Health Hazard | H225 | Highly Flammable liquid and vapor |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H317 | May cause an allergic skin reaction | |
| H318 | Causes serious eye damage | |
| H332 | Harmful if inhaled |
(Source: PubChem)[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.[21] Use explosion-proof electrical and ventilation equipment.[22][23]
-
Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[21][22]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[22]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[21][23] If inhaled, move to fresh air.[21][24]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[22] Keep away from heat, sparks, open flames, and strong oxidizing agents.[21][23]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
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IPCS. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Chemeurope.com. (n.d.). Allylic rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook, Reaction thermochemistry data. Retrieved from [Link]
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Wikiwand. (n.d.). Allylic rearrangement. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.
- Kwart, H., & Miller, R. K. (1954). Allylic Rearrangement in the Reactions of l-Chloro-3-methyl-2-butene. Journal of the American Chemical Society.
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
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Chegg.com. (2022, December 5). Solved When 3-methyl-1-butene is reacted with hydrochloric. Retrieved from [Link]
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NIST. (n.d.). 1-Propene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
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Brainly.com. (2023, April 9). The reaction between 3-methyl-1-butene and Cl₂ gas would be expected to be: A. Addition. Retrieved from [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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IUPAC name and structure of 3-Chloro-2-methyl-1-butene
An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No: 5166-35-8), a versatile halogenated alkene intermediate. Intended for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delineates its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it offers insights into its synthesis, chemical reactivity, and applications as a C5 building block in complex organic synthesis. Crucially, this guide emphasizes safe handling protocols, storage, and disposal, reflecting the compound's hazardous nature. The information is presented to not only inform but also to empower researchers to leverage the unique reactivity of this compound effectively and safely in their experimental designs.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: 3-chloro-2-methylbut-1-ene [1]
This nomenclature is derived by identifying the longest carbon chain containing the principal functional group (the double bond), which is a four-carbon chain ("but-1-ene"). The substituents, a chlorine atom and a methyl group, are located at positions 3 and 2, respectively.
The structural representation provides immediate insight into the molecule's steric and electronic properties, which dictate its reactivity.
Caption: Chemical structure of 3-chloro-2-methylbut-1-ene.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its purification, characterization, and use in subsequent reactions.
Physicochemical Properties
The macroscopic properties of this compound are summarized below. These values are essential for designing experimental setups, particularly for distillation and extraction procedures.
| Property | Value | Source |
| Molecular Weight | 104.58 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | General property of similar compounds |
| Boiling Point | 94 °C (at 760 mmHg) | [4] |
| Density | 0.9035 g/cm³ (estimate) | [5] |
| Refractive Index (n20/D) | 1.4400 | [5] |
| Solubility | Immiscible with water; soluble in organic solvents like ethanol, ether, acetone. | [6] |
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation. While raw spectra should always be acquired for novel batches, the expected key features are outlined here based on established principles and database entries.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available in the NIST database.[2][7] Key fragments would arise from the loss of a chlorine atom (M-35 and M-37, showing the characteristic isotopic pattern) and cleavage of the carbon backbone. The molecular ion peak (M⁺) would be observed at m/z 104 and 106 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[1][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1]
-
C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the alkene double bond.
-
=C-H stretch: A peak above 3000 cm⁻¹ for the vinylic C-H bonds.
-
C-H stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, for the carbon-chlorine bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be the most informative for routine characterization. Expected signals include: a singlet for the terminal vinyl protons (=CH₂), a quartet for the methine proton (-CH-), and doublets for the two diastereotopic methyl groups, all with integrations corresponding to the number of protons.
-
¹³C NMR: The carbon NMR would show five distinct signals: two in the alkene region (~110-150 ppm), one for the carbon bearing the chlorine atom (~60-70 ppm), and two for the methyl carbons (~15-25 ppm).
-
Synthesis and Mechanistic Considerations
The synthesis of halogenated alkenes often involves electrophilic additions to dienes or alkynes, or elimination reactions from dihaloalkanes. For this class of compounds, the hydrochlorination of isoprene is a common industrial approach, which typically yields a mixture of isomers.
Synthetic Route: Electrophilic Addition to Isoprene
A prevalent method for preparing chlorinated C5 building blocks is the reaction of isoprene with hydrogen chloride (HCl).[8] This reaction proceeds via an electrophilic addition mechanism. The initial protonation of isoprene can occur at either double bond, leading to two possible allylic carbocation intermediates. The subsequent attack by the chloride ion (Cl⁻) results in a mixture of products, including 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene (prenyl chloride).[8]
The formation of this compound is less direct from this specific reaction, which highlights the importance of carefully selecting precursors and controlling reaction conditions to favor the desired isomer. An alternative conceptual route involves the controlled chlorination of 2-methyl-1-butene.
Proposed Laboratory Protocol: Chlorination of 2-methyl-1-butene
This protocol describes a representative method for allylic chlorination, a common strategy for introducing a halogen adjacent to a double bond. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose as it provides a low concentration of Cl₂ in situ, minimizing unwanted addition reactions to the double bond.
Objective: To synthesize this compound via allylic chlorination.
Materials:
-
2-methyl-1-butene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Charging Reagents: In the flask, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous CCl₄. Add NCS (1.1 eq). Causality: Using a slight excess of NCS ensures complete consumption of the starting alkene.
-
Initiation: Add a catalytic amount of AIBN or BPO (~0.02 eq). Causality: This initiates the radical chain reaction required for allylic halogenation.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis. The solid succinimide byproduct will precipitate as the reaction proceeds.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.
-
Purification: Transfer the filtrate to a separatory funnel and wash with 10% sodium carbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Mechanistic Workflow
The allylic chlorination proceeds via a free-radical chain mechanism.
Caption: Free-radical mechanism for allylic chlorination.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule. Its reactivity is dominated by the alkene and the tertiary alkyl chloride moieties, making it a valuable intermediate.
Overview of Reactivity
-
Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions (e.g., hydrohalogenation, hydration, halogenation).[9] For example, reaction with Cl₂ would lead to a dichlorinated product.[10]
-
Alkyl Halide Reactivity: The tertiary carbon-chlorine bond is prone to nucleophilic substitution (Sₙ1) and elimination (E1/E2) reactions.[9] The tertiary nature of the carbocation that would be formed upon chloride departure makes Sₙ1 reactions particularly facile with weak nucleophiles. Strong, bulky bases will favor elimination to form a diene.
Caption: Dual reactivity pathways of the title compound.
Applications in Drug Development & Advanced Synthesis
As a C5 "isoprenoid" building block, this compound is a precursor for the synthesis of terpenes, carotenoids, and other natural products, many of which form the basis for pharmaceutical drugs.[11] The ability to selectively perform chemistry at either the alkene or the chloride center allows for stepwise construction of complex molecular architectures. For instance, the chloride can be displaced by a nucleophile to append the C5 unit to a larger scaffold, with the alkene remaining available for subsequent functionalization.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]
| Pictogram | GHS Class | Hazard Statement |
| Flame | Flammable Liquid 2 | H225: Highly flammable liquid and vapor |
| Exclamation Mark | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed |
| Exclamation Mark | Acute Toxicity 4 (Dermal) | H312: Harmful in contact with skin |
| Exclamation Mark | Skin Irritation 2 | H315: Causes skin irritation |
| Exclamation Mark | Skin Sensitization 1 | H317: May cause an allergic skin reaction |
| Corrosion | Serious Eye Damage 1 | H318: Causes serious eye damage |
Recommended Handling and Personal Protective Equipment (PPE)
All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[12] Avoid skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[12][13][15] The compound should be stored in a flammables cabinet.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. Do not dispose of down the drain.
Conclusion
This compound is a valuable, bifunctional C5 building block for organic synthesis. Its utility is derived from the distinct and addressable reactivity of its alkene and tertiary alkyl halide functional groups. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with a rigorous adherence to safety protocols, is essential for its successful and responsible application in research and development.
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Hatch, L. F., & Gerhardt, L. S. (1949). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. Journal of the American Chemical Society, 71(4), 1041-1042. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, the precise characterization of novel and existing molecules is paramount. 3-Chloro-2-methyl-1-butene, a halogenated alkene, presents an interesting case for structural elucidation by NMR due to the influence of both sp²-hybridized carbons and an electronegative chlorine atom on the chemical environment of its protons and carbons.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of readily available, experimentally verified spectral data in common databases, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to present a detailed, predicted spectral analysis. This approach not only offers a robust framework for understanding the NMR characteristics of this molecule but also serves as a practical example of spectral prediction for structurally similar compounds.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound (C₅H₉Cl) contains four distinct carbon environments and four unique proton environments, making each theoretically distinguishable in ¹³C and ¹H NMR spectroscopy, respectively.
Caption: Experimental workflow for NMR analysis.
Conclusion
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Introduction: The Analytical Challenge of Halogenated Alkenes
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 3-Chloro-2-methyl-1-butene
This compound (C₅H₉Cl) is a halogenated alkene of interest in various chemical syntheses.[1][2] Its structural complexity, featuring both a double bond and a chlorine atom, presents a unique analytical challenge that is ideally suited for investigation by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry of this compound, detailing its characteristic fragmentation patterns and offering a robust, field-proven protocol for its analysis. Our approach is grounded in the fundamental principles of mass spectrometry, ensuring that the methodologies described are not merely procedural but are also self-validating through a clear understanding of the underlying chemical physics.
The molecular weight of this compound is 104.578 g/mol .[2][3][4] This value serves as the foundation for interpreting its mass spectrum. The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its related structures.
Part 1: The Mass Spectrum - A Blueprint of Molecular Fragmentation
Under standard Electron Ionization (EI) at 70 eV, this compound undergoes predictable and informative fragmentation. The process begins with the removal of an electron to form a molecular ion (M⁺•), which is inherently unstable and rapidly breaks down into smaller, more stable charged fragments.[5][6] The resulting mass spectrum is a fingerprint of the molecule's structure.
Key Features of the Mass Spectrum
-
The Molecular Ion (M⁺•): A hallmark of alkyl halides in mass spectrometry is the isotopic signature of the halogen.[7] Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[7] Consequently, the molecular ion of this compound will appear as a pair of peaks:
-
M⁺• peak at m/z 104: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺• peak at m/z 106: Corresponding to the molecule containing the ³⁷Cl isotope. The intensity of the peak at m/z 106 will be approximately one-third that of the peak at m/z 104, providing a definitive confirmation of the presence of a single chlorine atom in the molecule.[7][8]
-
-
The Base Peak - Loss of Chlorine: The most prominent fragmentation pathway for many alkyl chlorides is the heterolytic cleavage of the carbon-halogen bond.[7] This involves the loss of the chlorine radical (•Cl) to form a stable carbocation.
-
[M - Cl]⁺ at m/z 69: This fragment, [C₅H₉]⁺, results from the loss of a chlorine radical from the molecular ion. The resulting secondary allylic carbocation is significantly stabilized by resonance, making this fragmentation pathway highly favorable. This stability often results in the m/z 69 peak being the base peak (the most intense peak) in the spectrum.
-
-
Alpha (α) Cleavage: Alpha cleavage, the breaking of a bond adjacent to a functional group, is another common fragmentation mechanism.[5][9] For alkyl chlorides, this can compete with the direct loss of the halogen.[7][10]
-
[M - CH₃]⁺ at m/z 89/91: Cleavage of the C-C bond alpha to the chlorine atom results in the loss of a methyl radical (•CH₃). This produces a resonance-stabilized chloro-substituted cation at m/z 89 (with ³⁵Cl) and 91 (with ³⁷Cl), again in a 3:1 ratio.
-
Predicted Fragmentation Summary
The following table summarizes the key ions expected in the EI mass spectrum of this compound. This data is based on established fragmentation principles and is corroborated by spectral data from the NIST Mass Spectrometry Data Center.[1][3]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Key Characteristics |
| 104 / 106 | [C₅H₉Cl]⁺• | Molecular Ion (M⁺•) | Isotopic pattern with ~3:1 intensity ratio confirms one Cl atom. |
| 89 / 91 | [C₄H₆Cl]⁺ | Alpha Cleavage (Loss of •CH₃) | Isotopic pattern with ~3:1 intensity ratio. |
| 69 | [C₅H₉]⁺ | Halogen Loss (Loss of •Cl) | Often the base peak due to the formation of a stable secondary allylic carbocation. |
| 41 | [C₃H₅]⁺ | Allyl Cation | A common, stable fragment in the mass spectra of alkenes. |
Visualizing the Fragmentation Pathway
The logical flow of molecular fragmentation can be visualized to better understand the relationships between the precursor ion and its products.
Caption: Predicted EI fragmentation pathway for this compound.
Part 2: A Validated GC-MS Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound. The parameters chosen are designed for robustness and high-quality data acquisition on most standard commercial GC-MS systems.
Experimental Workflow Overview
The entire analytical process, from sample handling to final data interpretation, follows a structured workflow.
Caption: Standard operational workflow for GC-MS analysis.
Detailed Methodological Parameters
This protocol is a self-validating system; adherence to these parameters should yield reproducible retention times and high-fidelity mass spectra.
| Parameter | Value / Description | Rationale / Expertise Insight |
| Gas Chromatograph (GC) | ||
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl-methylpolysiloxane column) | This non-polar column provides excellent separation for a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons. The compound's published Kovats retention index on non-polar phases suggests good compatibility.[1] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A standard flow rate that balances analysis time and separation efficiency for a 0.25 mm ID column. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks, suitable for samples that are not trace-level. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 minutes | Allows for proper focusing of the analyte at the head of the column. |
| Ramp Rate | 10 °C/min | A moderate ramp rate that provides good separation of early-eluting compounds. |
| Final Temperature | 200 °C, hold for 2 minutes | Ensures that any less volatile contaminants are eluted from the column. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | The industry standard for GC-MS, producing reproducible and extensive fragmentation for library matching.[5] |
| Ionization Energy | 70 eV | Standard energy that provides consistent fragmentation patterns across different instruments, which is critical for library searching. |
| Source Temperature | 230 °C | A standard temperature that minimizes analyte condensation while preventing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission through the mass analyzer. |
| Scan Range | m/z 35 - 350 | A range that encompasses the molecular ion and all significant fragments of the target analyte while excluding low-mass background ions like air and water. |
| Solvent Delay | 2.0 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
Conclusion
The GC-MS analysis of this compound is a straightforward process when guided by a firm understanding of its fundamental mass spectrometric behavior. The distinctive isotopic signature of chlorine, combined with predictable fragmentation pathways such as the loss of the chlorine radical to form a stable allylic cation (m/z 69), provides unambiguous identification. The protocol detailed herein offers a reliable and robust method for achieving high-quality, reproducible data. By integrating theoretical knowledge with practical, validated methodology, researchers can approach the analysis of this and similar halogenated compounds with a high degree of confidence.
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Infrared (IR) spectroscopy of 3-Chloro-2-methyl-1-butene
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Chloro-2-methyl-1-butene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (C₅H₉Cl). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental principles governing the vibrational modes of the molecule, outlines a robust experimental protocol for acquiring high-quality spectra, and offers a detailed interpretation of the resulting spectral data. By correlating specific absorption bands to the molecule's distinct functional groups—including the vinyl group, tertiary alkyl chloride, and methyl groups—this guide serves as an essential reference for the structural characterization and purity assessment of this halogenated alkene.
Introduction: The Molecular Profile of this compound
This compound is a halogenated alkene of interest in synthetic organic chemistry.[1][2] Its structure incorporates several key functional groups that give rise to a unique and interpretable infrared spectrum. The molecule's utility in various chemical transformations necessitates reliable analytical methods for its identification and characterization. Infrared spectroscopy offers a rapid, non-destructive, and highly informative technique for confirming the presence of its core structural features.
The primary objective of this guide is to explain the causality behind the IR spectrum of this compound. We will explore not just where the peaks appear, but why they appear there, based on the specific vibrational modes of the molecule's covalent bonds. This foundational understanding is critical for distinguishing it from isomers, starting materials, or reaction byproducts.
Theoretical Framework: Vibrational Modes of a Halogenated Alkene
Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.
For this compound, the key vibrational modes are associated with the following structural components:
-
The Alkene Group (=C-H and C=C): The terminal vinyl group (H₂C=C) is responsible for some of the most characteristic peaks. The =C-H stretching vibrations occur at higher frequencies (>3000 cm⁻¹) than their sp³ C-H counterparts due to the stronger bond.[3] The carbon-carbon double bond (C=C) stretch gives rise to a moderate absorption in the double bond region of the spectrum.[3][4]
-
The Alkyl Groups (-C-H): The molecule contains sp³ hybridized carbons in its methyl and methine groups. The stretching and bending vibrations of these C-H bonds appear in well-defined regions of the spectrum and are indicative of the saturated portion of the molecular structure.[5]
-
The Carbon-Chlorine Bond (C-Cl): The C-Cl bond stretch is a key feature of alkyl halides.[6] However, this absorption occurs in the lower frequency "fingerprint region" of the spectrum, where it can overlap with numerous other bending vibrations, making definitive assignment challenging without comparative analysis.[6][7][8]
Below is a diagram illustrating the molecular structure and the bonds responsible for its primary IR absorptions.
Caption: Molecular structure of this compound with key vibrational groups highlighted.
Experimental Protocol: Acquiring the IR Spectrum
A self-validating protocol is essential for reproducible and trustworthy results. The following procedure details the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Salt Plates (NaCl or KBr)
-
Pipette or glass rod
-
Sample of this compound (liquid)
-
Solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Turn on the instrument and allow it to warm up for at least 15-30 minutes to ensure thermal stability.
-
Perform a background scan. This involves acquiring a spectrum of the empty sample compartment to measure the absorbance of atmospheric CO₂ and water vapor. The instrument's software will automatically subtract this background from the sample spectrum. This step is crucial for obtaining a clean spectrum of the analyte.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate on a flat surface.
-
Using a pipette or glass rod, place one small drop of this compound onto the center of the plate. Causality: A neat (undiluted) liquid sample is preferred when possible as it avoids interference from solvent absorption bands. The path length is kept short by the capillary action between the plates, preventing total absorption.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid creating air bubbles.
-
-
Data Acquisition:
-
Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Configure the acquisition parameters in the software. Recommended settings are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most routine characterization)
-
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing & Cleaning:
-
After the scan is complete, the software will display the background-corrected spectrum in terms of transmittance or absorbance.
-
Label the significant peaks using the software's peak-picking tool.
-
Clean the salt plates immediately with an appropriate anhydrous solvent and store them in a desiccator to prevent fogging from atmospheric moisture.
-
Spectral Interpretation and Data Analysis
The resulting IR spectrum should be analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is typically the most straightforward to interpret.
-
=C-H Stretch (Alkene): A medium-intensity absorption band is expected in the 3100-3000 cm⁻¹ range.[3][9] Specifically, vinylic =C-H bonds absorb from 3020 to 3100 cm⁻¹.[10] Its presence is a strong indicator of the alkene functional group.
-
C-H Stretch (Alkyl): Strong, sharp absorption bands will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[5][10] These are due to the C-H stretching vibrations of the methyl (-CH₃) and methine (-CH) groups.
-
C=C Stretch (Alkene): A moderate to weak absorption should appear between 1680-1640 cm⁻¹.[3][11] For a 1,1-disubstituted alkene like this, the peak is typically found near 1650 cm⁻¹.[10] The intensity can be weak if the double bond is nearly symmetrical, but it should be observable.
Fingerprint Region (<1500 cm⁻¹)
This region contains complex vibrations, including C-C single bond stretches and various bending modes, that are unique to the molecule as a whole.
-
C-H Bending Vibrations:
-
Methyl C-H bending (scissoring) vibrations are expected around 1465 cm⁻¹ and 1375 cm⁻¹.[12]
-
A strong band resulting from the out-of-plane bending of the =C-H bonds of the terminal vinyl group is expected. For a 1,1-disubstituted alkene (R₂C=CH₂), this typically appears as an intense band around 890 cm⁻¹.[10]
-
-
C-Cl Stretch: The carbon-chlorine stretch gives a strong absorption in the 850-550 cm⁻¹ range.[6][9][13] This band confirms the presence of the alkyl halide functionality, but its exact position can be influenced by the surrounding molecular structure.
Summary of Expected Absorptions
The quantitative data for the expected IR absorptions of this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3020 | =C-H Stretch | Alkene (Vinyl) | Medium |
| 2960 - 2850 | -C-H Stretch | Alkyl (Methyl/Methine) | Strong |
| 1680 - 1640 | C=C Stretch | Alkene | Medium to Weak |
| ~1465 & ~1375 | -C-H Bend (Scissoring) | Alkyl (Methyl) | Medium |
| ~890 | =C-H Bend (Out-of-Plane) | Alkene (Vinyl) | Strong |
| 850 - 550 | C-Cl Stretch | Alkyl Halide | Strong |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its synthesis and application. By systematically analyzing the key absorption bands—the =C-H and C=C stretches of the alkene, the C-H stretches of the alkyl framework, and the characteristic C-Cl stretch—researchers can confidently verify the identity and purity of the compound. The combination of a well-executed experimental protocol and a thorough understanding of the underlying vibrational principles ensures that IR spectroscopy remains a cornerstone of molecular characterization in the chemical sciences.
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An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic addition reactions of 3-chloro-2-methyl-1-butene. As a senior application scientist, this document synthesizes fundamental mechanistic principles with practical insights into the synthesis and characterization of the resulting halogenated and oxygenated products. The unique structural features of this compound, specifically the interplay between the allylic chlorine atom and the methyl-substituted double bond, lead to complex and often counterintuitive product distributions. This guide will explore the underlying carbocation chemistry, including the potential for rearrangements, and provide a framework for predicting and controlling reaction outcomes. Detailed mechanistic pathways, experimental considerations, and spectral data for product identification are presented to equip researchers with the knowledge to effectively utilize this versatile substrate in organic synthesis.
Introduction: The Unique Reactivity of this compound
This compound is an intriguing substrate for electrophilic addition reactions due to the presence of an allylic chlorine atom. This structural feature introduces competing electronic effects that significantly influence the stability of the carbocation intermediates and, consequently, the regioselectivity and stereoselectivity of the reaction. The electron-withdrawing inductive effect of the chlorine atom destabilizes a nearby positive charge, while its lone pairs can potentially offer resonance stabilization. Understanding this dichotomy is paramount to predicting the products of electrophilic additions.
This guide will delve into the reactions of this compound with key electrophiles: hydrogen halides (HCl and HBr) and acidic water (H₃O⁺). We will examine the mechanistic pathways, predict the expected products based on carbocation stability and potential rearrangements, and provide practical insights for conducting these reactions in a laboratory setting.
Mechanistic Principles: A Tale of Carbocations and Rearrangements
The generally accepted mechanism for electrophilic addition to an alkene proceeds through a two-step process involving the formation of a carbocation intermediate.[1] The regioselectivity of the initial protonation is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2][3] However, the stability of carbocations is not solely determined by the degree of substitution (tertiary > secondary > primary); resonance effects and the influence of nearby substituents also play a crucial role.
In the case of this compound, the initial protonation of the double bond can lead to two possible carbocations. The stability of these intermediates will dictate the initial course of the reaction. Furthermore, the possibility of carbocation rearrangements, such as 1,2-hydride or 1,2-methyl shifts, must always be considered when a less stable carbocation can rearrange to a more stable one.[1]
Reaction with Hydrogen Halides (HX)
The addition of hydrogen halides (HCl and HBr) to this compound is a classic example of electrophilic addition. The reaction is expected to proceed via a carbocation intermediate, and the product distribution will be dictated by the stability of the initially formed and any rearranged carbocations.
Reaction with Hydrogen Chloride (HCl)
The addition of HCl to this compound is predicted to yield a mixture of dichlorinated butanes. The initial protonation of the double bond will preferentially form the more stable carbocation. Let's analyze the two possibilities:
-
Path A: Protonation at C1 leads to a tertiary carbocation at C2. This carbocation is stabilized by hyperconjugation from the adjacent methyl groups. However, the adjacent chlorine atom exerts a destabilizing inductive effect.
-
Path B: Protonation at C2 leads to a secondary carbocation at C1. This carbocation is less stable than the tertiary carbocation in Path A.
Therefore, the reaction is expected to proceed primarily through Path A . The subsequent attack of the chloride ion on the tertiary carbocation would yield 2,3-dichloro-2-methylbutane .
However, the possibility of rearrangement from a less stable carbocation cannot be dismissed. If any of the less stable secondary carbocation is formed, it could potentially rearrange.
Experimental Protocol: Addition of HCl
A general procedure for the addition of HCl to an alkene involves bubbling anhydrous HCl gas through a solution of the alkene in a non-polar, aprotic solvent, or using a solution of HCl in a suitable solvent like diethyl ether or acetic acid.
Step-by-step Methodology:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a gas inlet tube and a stir bar.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly bubble anhydrous HCl gas through the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product mixture by distillation or column chromatography.
Reaction with Hydrogen Bromide (HBr)
The reaction with HBr is expected to follow a similar mechanistic pathway to that of HCl. The major product is anticipated to be 2-bromo-3-chloro-2-methylbutane , arising from the attack of the bromide ion on the tertiary carbocation.
Experimental Protocol: Addition of HBr
The procedure is analogous to the addition of HCl, with HBr gas being used instead. Alternatively, a solution of HBr in acetic acid can be employed.
Expected Product Distribution and Characterization
The primary products expected from the addition of HX are the corresponding dihalobutanes. The major isomer is predicted to be the one resulting from the attack of the halide on the most stable carbocation intermediate.
| Reactant | Electrophile | Predicted Major Product | Predicted Minor Product(s) |
| This compound | HCl | 2,3-Dichloro-2-methylbutane | 1,3-Dichloro-2-methylbutane |
| This compound | HBr | 2-Bromo-3-chloro-2-methylbutane | 1-Bromo-3-chloro-2-methylbutane |
Characterization of Products:
The identification of the products can be achieved using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity of the atoms in the product molecules. The chemical shifts and coupling patterns will allow for the unambiguous assignment of the product structures. For example, in 2,3-dichloro-2-methylbutane, one would expect to see distinct signals for the two methyl groups and the remaining protons.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the products and fragmentation patterns that can help confirm their structures. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum of chlorine-containing fragments.
Available Spectral Data for Potential Products:
-
2,3-Dichloro-2-methylbutane:
-
1,3-Dichloro-2-methylbutane:
-
1,3-Dichloro-3-methylbutane:
-
¹H NMR, ¹³C NMR, and Mass Spectra: Available through PubChem (CID 69358).[8]
-
Acid-Catalyzed Hydration
The addition of water across the double bond of an alkene in the presence of an acid catalyst (typically a strong mineral acid like sulfuric acid) is known as hydration and results in the formation of an alcohol.[9] The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom.
For this compound, the acid-catalyzed hydration is expected to proceed through the formation of the same tertiary carbocation intermediate as in the addition of hydrogen halides. The subsequent attack of a water molecule, followed by deprotonation, will yield the corresponding tertiary alcohol.
Expected Major Product: 3-Chloro-2-methyl-2-butanol
Experimental Protocol: Acid-Catalyzed Hydration
A typical procedure involves treating the alkene with an excess of water and a catalytic amount of a strong acid.
Step-by-step Methodology:
-
In a round-bottom flask, combine this compound with a mixture of water and a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture vigorously at room temperature or with gentle heating to ensure good mixing of the immiscible phases.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by distillation.
Characterization of the Hydration Product:
-
3-Chloro-2-methyl-2-butanol:
Mechanistic Visualizations
To better illustrate the reaction pathways, the following diagrams are provided in Graphviz DOT language.
Electrophilic Addition of HCl
Caption: Electrophilic addition of HCl to this compound.
Acid-Catalyzed Hydration
Caption: Acid-catalyzed hydration of this compound.
Conclusion and Future Directions
The electrophilic addition reactions of this compound are governed by the formation of the most stable carbocation intermediate. The presence of the allylic chlorine atom introduces a nuanced electronic environment, but the formation of a tertiary carbocation is generally the driving force for the observed regioselectivity. While rearrangements are a common feature in carbocation chemistry, in this specific case, the initial formation of a relatively stable tertiary carbocation minimizes the likelihood of significant rearrangement pathways.
This guide has provided a theoretical framework and practical considerations for the reactions of this compound with hydrogen halides and acidic water. For researchers in drug development and organic synthesis, a thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the prediction of product outcomes.
Future research in this area could focus on quantifying the product distributions under various reaction conditions (e.g., temperature, solvent polarity) to provide a more detailed understanding of the kinetic and thermodynamic factors at play. Additionally, exploring the reactions with a wider range of electrophiles would further elucidate the synthetic utility of this versatile halogenated alkene.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69358, 1,3-Dichloro-3-methylbutane. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-Dichloro-3-methyl-butane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31613, 1,3-Dichloro-2-methylbutane. Retrieved from [Link]
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NIST. (n.d.). Butane, 2,3-dichloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Butane, 1,3-dichloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1,3-Dichloro-2-methylbutane, erythro-. NIST Chemistry WebBook. Retrieved from [Link]
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The Animated Chemistry Textbook. (2021, May 8). Electrophilic Addition of Hydrogen Halides - Alkene Reactions Part 1 of 9 [Video]. YouTube. [Link]
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SpectraBase. (n.d.). (2R,3R)-3-CHLORO-2-METHYL-1-BUTANOL. Retrieved from [Link]
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Stenutz, R. (n.d.). 2,3-dichloro-2-methylbutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21572590, 3-Chloro-2-methylbutan-2-ol. Retrieved from [Link]
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LibreTexts Chemistry. (2024, July 30). 7.12: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12869947, 3-Chloro-2-methyl-1-butanol. Retrieved from [Link]
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Quora. (2021, January 4). Why can we have an achiral compound with 3-methyl but-1-ene + HCl?. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Electrophilic Addition of Hydrogen Halides. Retrieved from [Link]
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Save My Exams. (2025, January 10). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Stenutz, R. (n.d.). 3-chloro-2-methyl-2-butanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21243, this compound. Retrieved from [Link]
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LibreTexts Chemistry. (2023, September 11). 8.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]
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Chegg. (2020, May 13). Solved Acid-catalyzed hydration of 2-methyl-1-butene would | Chegg.com. Retrieved from [Link]
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Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]
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Chegg. (2021, April 4). Solved SN1- Synthesis of 2-chloro-2-methylbutane Spectra | Chegg.com. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Pentanol, 3-chloro-2-methyl-. Retrieved from [Link]
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Reaction of 3-Chloro-2-methyl-1-butene with HCl mechanism
An In-Depth Mechanistic Analysis of the Hydrochlorination of 3-Chloro-2-methyl-1-butene: A Guide for Advanced Synthesis
Executive Summary
The electrophilic addition of hydrogen halides to alkenes is a cornerstone of organic synthesis, providing a direct route to functionalized alkyl halides. This technical guide offers a comprehensive examination of the reaction between this compound and hydrogen chloride (HCl). We will dissect the reaction mechanism, focusing on the principles of carbocation stability and regioselectivity as dictated by Markovnikov's rule. This analysis serves as an advanced case study, demonstrating how the substrate's intrinsic structure dictates the formation of a stable tertiary carbocation intermediate, leading to a highly selective reaction outcome without the carbocation rearrangements often seen in similar systems. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of electrophilic addition reactions for the design of complex synthetic routes.
Foundational Principles: Electrophilic Addition to Alkenes
The Nature of the Alkene Double Bond
Alkenes are characterized by a carbon-carbon double bond, which consists of one strong sigma (σ) bond and one weaker, more accessible pi (π) bond. The electron density of the π bond is located above and below the plane of the sigma bond, making it a nucleophilic center. This inherent nucleophilicity is the driving force for the characteristic reaction of alkenes: electrophilic addition.[1] In this reaction class, the π bond is broken to form two new sigma bonds.[2]
Hydrohalogenation and Markovnikov's Rule
The addition of hydrogen halides (HX, such as HCl, HBr, and HI) to alkenes, known as hydrohalogenation, is a classic example of an electrophilic addition reaction.[3][4] The reaction is initiated by the attack of the alkene's π electrons on the electrophilic proton of the hydrogen halide.[5]
For unsymmetrical alkenes, the regioselectivity of this addition is reliably predicted by Markovnikov's rule. The rule states that when a protic acid (HX) is added to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that bears the greater number of hydrogen substituents.[6] The chemical basis for this rule is the formation of the most stable carbocation intermediate during the reaction.[6][7] The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°).[8][9] This stability is attributed to the electron-donating effects of alkyl groups through hyperconjugation and inductive effects, which delocalize the positive charge.[10]
The Reaction Mechanism: this compound with HCl
The reaction of this compound with HCl is a compelling case study that reinforces the principles of carbocation stability. The reaction proceeds in a two-step mechanism.[2]
Step 1: Regioselective Protonation and Carbocation Formation
The reaction begins with the electrophilic attack of a proton (H⁺) from HCl on the alkene's double bond. There are two potential sites for protonation:
-
Path A (Favored): The proton adds to Carbon-1 (C1), the terminal carbon which has two hydrogen atoms. This breaks the π bond and places the resulting positive charge on Carbon-2 (C2). This forms a tertiary (3°) carbocation . This intermediate is highly stabilized by the three adjacent alkyl groups (two methyl groups and one chloropropyl group).
-
Path B (Disfavored): The proton adds to Carbon-2 (C2). This would place the positive charge on Carbon-1 (C1), forming a primary (1°) carbocation . Primary carbocations are significantly less stable than tertiary carbocations and therefore this pathway is not energetically favorable.[1]
Due to the vast difference in stability, the reaction proceeds exclusively through Path A to form the tertiary carbocation intermediate. This is a direct application of Markovnikov's rule.[6][11]
Analysis of the Intermediate: The Absence of Rearrangement
A crucial aspect of reactions involving carbocation intermediates is the possibility of rearrangement.[12] Carbocation rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, occur if a less stable carbocation can rearrange to a more stable one.[13][14] A classic example is the reaction of 3,3-dimethyl-1-butene with HCl, where an initially formed secondary carbocation rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, leading to a rearranged product.[13][15]
In the case of this compound, the initially formed carbocation is already tertiary. Any potential rearrangement, such as a hydride shift from the adjacent carbon (C3), would result in a less stable secondary carbocation. Therefore, there is no energetic driving force for rearrangement.[16][17] The reaction proceeds with the initially formed, and most stable, carbocation.
Step 2: Nucleophilic Capture
In the second step of the mechanism, the chloride ion (Cl⁻), which was generated in the initial protonation step, acts as a nucleophile. It rapidly attacks the electrophilic tertiary carbocation, forming a new carbon-chlorine sigma bond.[2][5]
The Final Product
The sequence of regioselective protonation followed by nucleophilic attack on the stable, unrearranged tertiary carbocation yields a single major product: 2,3-dichloro-2-methylbutane .
Visualization of the Mechanistic Pathway
To clarify the process, the following diagrams illustrate the overall reaction and the detailed step-by-step mechanism.
Caption: Overall reaction scheme for the hydrochlorination of this compound.
Caption: Step-wise mechanism showing the formation of the stable tertiary carbocation.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol describes a general procedure for the hydrochlorination of an unactivated alkene. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (e.g., Sigma-Aldrich) |
| Dichloromethane (DCM), anhydrous | ACS Grade | (e.g., Fisher Scientific) |
| Hydrogen Chloride (gas or solution in ether) | Anhydrous | (e.g., Airgas) |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | (e.g., VWR) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | (e.g., VWR) |
| Diethyl Ether | ACS Grade | (e.g., Fisher Scientific) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter, and a drying tube filled with calcium chloride. The setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: Place the flask in an ice-water bath (0 °C). To the flask, add this compound (e.g., 5.0 g, 1 equivalent) followed by 30 mL of anhydrous dichloromethane. Stir the solution until the substrate is fully dissolved.
-
Causality: The reaction is performed at 0 °C to control its exothermicity and minimize potential side reactions. Anhydrous conditions are critical to prevent the competing addition of water, which would lead to alcohol byproducts.
-
-
Hydrochlorination: Slowly bubble anhydrous HCl gas through the stirred solution for approximately 1-2 hours. Alternatively, a solution of HCl in anhydrous diethyl ether can be added dropwise via an addition funnel.
-
Self-Validation: The reaction progress should be monitored every 30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
-
Reaction Quench: Once the starting material is consumed, stop the flow of HCl. Slowly and carefully add 20 mL of a cold, saturated aqueous solution of sodium bicarbonate to the flask to neutralize the excess HCl.
-
Causality: Quenching with a weak base like sodium bicarbonate neutralizes the corrosive acid, making the mixture safe to handle and preventing acid-catalyzed degradation during workup.
-
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude 2,3-dichloro-2-methylbutane by fractional distillation or flash column chromatography on silica gel.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of 2,3-dichloro-2-methylbutane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.
Conclusion
The reaction of this compound with HCl serves as an exemplary model of a highly regioselective electrophilic addition. The mechanism is governed by the formation of the most stable carbocation intermediate, a tertiary carbocation, as predicted by Markovnikov's rule. Unlike other substrates that yield rearranged products, this reaction is notable for its direct and predictable outcome, as the initially formed carbocation is already the most stable species possible within the molecular framework. For the synthetic chemist, this predictability is a significant asset, ensuring a high yield of the desired product, 2,3-dichloro-2-methylbutane, without complex product mixtures. A thorough understanding of these underlying principles of carbocation stability and potential for rearrangement is paramount for the successful design and execution of synthetic strategies in research and development.
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Stability and reactivity of 3-Chloro-2-methyl-1-butene
An In-depth Technical Guide to the Stability and Reactivity of 3-Chloro-2-methyl-1-butene
Abstract
This compound is a halogenated alkene of significant interest in organic synthesis. As a substituted allylic chloride, its reactivity is dominated by the interplay between the chlorine leaving group and the adjacent carbon-carbon double bond. This guide provides a comprehensive analysis of the compound's stability and diverse reaction pathways, including nucleophilic substitution, elimination, and organometallic transformations. We will explore the underlying mechanistic principles, focusing on the formation and fate of the pivotal resonance-stabilized allylic carbocation. This document is intended for researchers and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols to effectively harness the synthetic potential of this versatile C5 building block.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and chemical properties. This compound is a volatile, flammable liquid whose structure dictates its reactivity.[1][2] Its identity is confirmed through various analytical techniques, with key data available in public repositories.[3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [1][3][4] |
| Molecular Weight | 104.58 g/mol | [1][2][3] |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | [1] |
| CAS Number | 5166-35-8 | [1][3][4] |
| Boiling Point | 94 °C | [2] |
| Appearance | Colorless to straw-colored liquid | [5] |
| InChIKey | UCUDJURUNUQAHQ-UHFFFAOYSA-N | [3][4] |
Spectroscopic data is crucial for reaction monitoring and product confirmation. Mass spectrometry data for this compound is available through the NIST Mass Spectrometry Data Center, providing a definitive fingerprint for its identification in complex mixtures.[1][3]
The Keystone of Reactivity: The Allylic System and Carbocation Stability
The chemical behavior of this compound is fundamentally governed by its structure as a tertiary allylic chloride. The proximity of the C-Cl bond to the C=C double bond allows for the formation of a highly stabilized carbocation intermediate upon heterolytic cleavage of the C-Cl bond.
Causality: The stability of this carbocation is the single most important factor dictating the compound's propensity to undergo S_N1-type reactions and rearrangements.[6][7] The positive charge is not localized on the tertiary carbon; instead, it is delocalized across the allylic system via resonance. This delocalization significantly lowers the activation energy for its formation compared to a non-allylic tertiary carbocation. The resulting resonance hybrid has two contributing structures, meaning a nucleophile can attack at either of two electrophilic carbon centers (C1 or C3).
Caption: Resonance delocalization of the tertiary allylic carbocation.
Nucleophilic Substitution Reactions: A Mechanistic Crossroads
This compound engages in nucleophilic substitution via multiple pathways, the prevalence of which is dictated by reaction conditions. The choice of solvent and nucleophile determines whether the reaction proceeds through a stepwise (S_N1/S_N1') or concerted (S_N2/S_N2') mechanism.
The S_N1 / S_N1' Pathway: The Role of Solvent
In polar protic solvents like ethanol, water, or acetic acid, the S_N1 (Substitution, Nucleophilic, Unimolecular) pathway is dominant.[8][9] These solvents excel at stabilizing both the departing chloride anion and the intermediate allylic carbocation, facilitating the initial, rate-determining ionization step.
Because the carbocation intermediate has two electrophilic sites, a mixture of products is typically formed.[6][10] Attack at the tertiary carbon (C3) gives the direct substitution product, while attack at the primary carbon (C1) of the rearranged resonance structure gives the S_N1' (allylic shift) product.[7] Solvolysis of the isomeric tertiary chloride, 3-chloro-3-methyl-1-butene, in acetic acid initially yields a mixture of the rearranged primary chloride (1-chloro-3-methyl-2-butene) and acetate products, demonstrating the rapid equilibrium and trapping of the carbocation.[8][11]
Caption: Competing S_N1 and S_N1' pathways via a common carbocation.
Experimental Protocol 1: Solvolysis in Ethanolic Silver Nitrate (S_N1 Reactivity Screen)
This protocol provides a classic qualitative and quantitative method for assessing S_N1 reactivity. The silver ion (Ag⁺) coordinates with the chlorine atom, facilitating its departure and the formation of the carbocation. The reaction rate is observed by the precipitation of silver chloride (AgCl). Allylic halides react readily under these conditions.[12][13]
Objective: To demonstrate the high S_N1 reactivity of the allylic chloride system and identify the resulting substitution products.
Materials:
-
This compound
-
1% Silver Nitrate (AgNO₃) in absolute ethanol
-
Test tubes
-
Water bath
-
GC-MS for product analysis
Methodology:
-
Reaction Setup: Add 2 mL of the 1% AgNO₃ in ethanol solution to a clean, dry test tube.
-
Initiation: Add 4-5 drops of this compound to the test tube. Swirl gently to mix.
-
Observation (Qualitative): Observe the formation of a white precipitate (AgCl) at room temperature. Record the time taken for the precipitate to appear. The rapid formation of a precipitate is indicative of a facile S_N1 reaction.[12]
-
Reaction Completion (Quantitative): For preparative analysis, scale the reaction in a round-bottom flask. Stir the solution at room temperature for 2-4 hours or until TLC indicates consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the AgCl precipitate. Quench the filtrate with a dilute aqueous sodium bicarbonate solution and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Concentrate the organic extract and analyze the product mixture by GC-MS to identify the ratio of the S_N1 (3-ethoxy-2-methyl-1-butene) and S_N1' (1-ethoxy-3-methyl-2-butene) products.
Self-Validation: The protocol is self-validating through the visual confirmation of AgCl precipitation, a direct consequence of the C-Cl bond cleavage central to the S_N1 mechanism. The GC-MS analysis provides definitive structural confirmation of the predicted ether products.
The S_N2 / S_N2' Pathway: The Role of the Nucleophile
While less common for tertiary halides due to steric hindrance, the allylic nature of this system opens the door for concerted substitution pathways, particularly the S_N2' mechanism.[6][7] This pathway becomes competitive under conditions employing a strong, unhindered nucleophile in a polar aprotic solvent (e.g., acetone, DMSO), which does not stabilize the carbocation intermediate.
In an S_N2' reaction, the nucleophile attacks the terminal carbon of the double bond (C1) in a single, concerted step, simultaneously displacing the chloride ion from C3 as the double bond shifts. This avoids the sterically hindered tertiary carbon, providing a lower energy pathway than a direct S_N2 attack.
Competing Pathways: E1 and E2 Elimination
Elimination reactions are always in competition with substitution. The outcome is primarily determined by the function of the reagent (nucleophile vs. base) and the reaction temperature.[14][15]
-
E1 Mechanism: The unimolecular E1 reaction proceeds from the same resonance-stabilized carbocation intermediate as the S_N1 reaction.[15] Instead of attacking as a nucleophile, a solvent molecule or weak base abstracts a proton from a carbon adjacent to the positive charge, forming a new double bond. This typically results in a mixture of diene products.
-
E2 Mechanism: The bimolecular E2 reaction is favored by strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu).[16] The bulkiness of the base makes it a poor nucleophile, suppressing substitution reactions. The base removes a proton from a β-carbon in a single concerted step as the chloride leaving group departs, leading to an alkene product. The regiochemical outcome (i.e., which alkene is formed) is highly dependent on the base used.[16]
Experimental Protocol 2: E2-Selective Elimination with a Hindered Base
Objective: To selectively synthesize elimination products and minimize competing substitution reactions.
Causality: The choice of potassium tert-butoxide is critical. Its steric bulk hinders its ability to act as a nucleophile at the sterically crowded carbon center, forcing it to act exclusively as a base, abstracting a less-hindered proton to drive the E2 mechanism.[16]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, condenser, and nitrogen atmosphere setup
Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of potassium tert-butoxide in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Quench and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Filter and carefully concentrate the solvent. Analyze the resulting hydrocarbon product(s) (e.g., isoprene, 2-methyl-1,3-butadiene) by ¹H NMR and GC-MS to confirm the structure and purity.
Self-Validation: The use of a bulky, non-nucleophilic base provides a strong mechanistic bias toward elimination. Confirmation of the diene product(s) and the absence of substitution products (ethers or alcohols) via spectroscopic analysis validates the protocol's selectivity.
Harnessing Reactivity: Grignard Reagent Formation
A powerful transformation for any alkyl halide is its conversion to a Grignard reagent, which inverts the polarity of the carbon center from electrophilic to strongly nucleophilic.[17][18] This "umpolung" opens up a vast array of carbon-carbon bond-forming reactions.
Causality: The formation of a Grignard reagent (R-MgX) requires the insertion of magnesium metal into the carbon-halogen bond.[19] This reaction is notoriously sensitive to moisture and protic solvents, as the highly basic Grignard reagent will be instantly quenched by any available proton source (e.g., water, alcohols).[17] Therefore, the use of an anhydrous ether solvent (like diethyl ether or THF) is mandatory. The ether not only serves as the solvent but also stabilizes the Grignard reagent complex through coordination.
Caption: Workflow for the synthesis and reaction of an allylic Grignard reagent.
Challenge of Rearrangement: A critical consideration when preparing and using the Grignard reagent from this system is the potential for allylic rearrangement. The resulting Grignard reagent may exist as a mixture of equilibrating isomers, which can lead to a mixture of products upon reaction with an electrophile.[20] Careful control of reaction temperature and conditions is necessary to achieve selectivity.
Stability, Handling, and Safety
This compound is a reactive compound that must be handled with care.
-
Stability: As an allylic halide, it is susceptible to hydrolysis and isomerization, particularly in the presence of moisture, acids, or Lewis acids. It should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).
-
Hazards: The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
The reactivity of this compound is a classic illustration of allylic system chemistry. Its behavior is not dictated by a single, invariable pathway but rather by a delicate balance of factors including solvent polarity, nucleophile/base strength and sterics, and temperature. The stability of the intermediate allylic carbocation favors S_N1/E1 pathways under ion-promoting conditions, while the use of strong bases or nucleophiles can steer the reaction toward concerted E2 or S_N2' mechanisms. By understanding and controlling these competing pathways, researchers can effectively utilize this compound and its isomers as potent intermediates for the construction of complex molecular architectures.
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A Comprehensive Technical Guide to 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-1-butene is a volatile, flammable organochloride that serves as a valuable intermediate in various organic syntheses. Its structure, featuring a tertiary allylic chloride, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides an in-depth analysis of its chemical and physical properties, synthesis protocols, key reactions, and safety considerations to support its effective and safe application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the purification of its products.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight.
The structural formula, CC(C(=C)C)Cl, and IUPAC name, 3-chloro-2-methylbut-1-ene, further describe its atomic arrangement.[2][3]
Physical Properties
Key physical properties are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 5166-35-8 | [2][4] |
| Appearance | Colorless to yellow liquid with a pungent odor | [6] |
| Boiling Point | 94 °C | [7] |
| Density | ~0.89 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [1] |
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactions are central to its utility in organic chemistry.
Synthesis Pathways
The industrial preparation of related allylic chlorides, such as 1-chloro-3-methyl-2-butene (prenyl chloride), often involves the addition of hydrogen chloride (HCl) to isoprene.[8][9] This reaction can lead to a mixture of isomers, including 3-chloro-3-methyl-1-butene, which can then be isomerized to the desired product.[8] The reaction of 3-methyl-1-butene with HCl is another route, which primarily yields the Markovnikov addition product, 2-chloro-3-methylbutane.[10][11]
A generalized workflow for the synthesis involving isoprene is outlined below.
Caption: Generalized synthesis workflow from isoprene.
Key Reactions
The reactivity of this compound is dominated by the lability of the allylic chloride. It readily undergoes nucleophilic substitution reactions. Due to the potential for allylic rearrangement, reactions can yield a mixture of products. For instance, reactions involving 1-chloro-3-methyl-2-butene have been studied in the context of synthesizing geraniol, highlighting the complexities of controlling regioselectivity in these systems.
Another important reaction is the addition of halogens, such as chlorine (Cl₂), across the double bond, which typically results in the formation of a dihalide.[12]
Applications in Research and Development
This compound and its isomers are important building blocks in organic synthesis.
-
Pharmaceutical and Agrochemical Synthesis: These compounds serve as intermediates in the manufacturing of various pharmaceuticals, pesticides, and coatings.[1] Their ability to introduce specific carbon skeletons makes them valuable in constructing complex target molecules.
-
Carotenoid Synthesis: Related C10 compounds are utilized in the synthesis of natural carotenoid products.
-
Fine Chemicals: It is a precursor for a range of fine chemicals and specialty monomers.
Safety, Handling, and Storage
This compound is a hazardous substance and requires strict safety protocols.
Hazard Identification
The compound is classified as a highly flammable liquid and vapor.[2][13] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage and skin irritation.[2] It may also cause an allergic skin reaction.[2]
GHS Hazard Statements: H225, H302, H312, H315, H317, H318, H332.[2]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[13]
-
Use explosion-proof electrical and ventilation equipment.[14][15]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13][14][15]
-
All metal equipment should be grounded to prevent static discharge.[13][14][15]
-
PPE: Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[13][14] If inhalation risk is high, use a NIOSH/MSHA approved respirator.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[6][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][13]
Storage
Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and away from heat and ignition sources.[14][15] Incompatible materials include strong oxidizing agents and strong bases.[13]
Conclusion
This compound is a versatile reagent with significant applications in organic synthesis. Its proper use requires a deep understanding of its properties, reactivity, and associated hazards. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this compound into their synthetic strategies, paving the way for the development of new and innovative chemical entities.
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Navigating the Nomenclature of a Key Allylic Chloride: A Technical Guide to 3-Chloro-2-methyl-1-butene and Its Synonyms
For immediate release:
A comprehensive technical guide for researchers, scientists, and drug development professionals on the nomenclature and properties of the versatile chemical intermediate, 3-Chloro-2-methyl-1-butene. This document provides an in-depth analysis of its various synonyms, structural classification, and practical applications in chemical synthesis, ensuring clarity and precision in scientific communication.
Introduction: The Importance of Precise Chemical Language
In the intricate landscape of chemical research and development, unambiguous communication is paramount. The nomenclature of chemical compounds serves as the foundation of this communication, allowing scientists to share their work with clarity and reproducibility. This guide focuses on this compound, a halogenated alkene of significant interest in organic synthesis. Its utility as a precursor and building block necessitates a thorough understanding of its naming conventions, which can often be a source of confusion. This document aims to demystify the synonyms and classification of this compound, providing a definitive resource for professionals in the field.
Core Nomenclature and Structural Classification
The cornerstone of chemical nomenclature is the system established by the International Union of Pure and Applied Chemistry (IUPAC). Adherence to IUPAC guidelines ensures that a chemical structure is unequivocally represented by a unique name.
IUPAC Name and Structure
The systematically derived and preferred IUPAC name for the compound with the chemical formula C₅H₉Cl and CAS number 5166-35-8 is 3-chloro-2-methylbut-1-ene .[1]
The naming process follows a set of established rules:
-
Identify the parent chain: The longest continuous carbon chain containing the double bond is a butene chain (four carbons with a double bond).
-
Numbering the chain: The chain is numbered from the end that gives the double bond the lowest possible number. In this case, the double bond is between carbons 1 and 2.
-
Identifying and locating substituents: A methyl group (CH₃) is attached to carbon 2, and a chlorine atom (Cl) is attached to carbon 3.
-
Assembling the name: The substituents are listed alphabetically (chloro before methyl), preceded by their locants. The position of the double bond is indicated before the "-ene" suffix.
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Caption: IUPAC Naming Convention for 3-chloro-2-methylbut-1-ene.
Classification: An Allylic Chloride
A critical aspect of understanding the reactivity and nomenclature of this compound is its classification as an allylic halide . An allylic halide is a compound where a halogen atom is bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (an allylic carbon). In contrast, a vinylic halide has the halogen atom directly bonded to one of the sp²-hybridized carbons of the double bond.
This distinction is crucial because allylic halides exhibit unique reactivity, often participating in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) and rearrangements due to the stability of the intermediate allylic carbocation or radical.
dot graph "Allylic_vs_Vinylic" { rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"];
}
Caption: Distinction between Allylic and Vinylic Halides.
Synonyms and Alternative Nomenclature in Chemical Literature
While the IUPAC name provides a definitive identifier, several synonyms for this compound are encountered in chemical databases, supplier catalogs, and older literature. Understanding these alternatives is essential for comprehensive literature searches and accurate interpretation of chemical information.
Common Synonyms
The most frequently encountered synonym is 1-Butene, 3-chloro-2-methyl- .[1] This naming convention treats the compound as a substituted 1-butene, with the substituents listed alphabetically. While less systematic than the current IUPAC recommendation, it is still widely recognized.
Other depositor-supplied synonyms found in databases like PubChem include:
It is noteworthy that in some contexts, the "1" in "1-butene" is omitted, as it is the lowest possible number for the double bond in a butene chain. However, for clarity and adherence to modern IUPAC standards, its inclusion is preferred.
Nomenclature of Related Isomers
The importance of precise nomenclature is highlighted when considering the isomers of this compound. Small changes in the positions of the double bond and the chlorine atom lead to distinct chemical entities with different properties and reactivity.
| Isomer Name | CAS Number | Key Structural Feature |
| This compound | 5166-35-8 | Allylic chloride |
| 1-Chloro-3-methyl-2-butene (Prenyl chloride) | 503-60-6 | Primary allylic chloride |
| 3-Chloro-3-methyl-1-butene | 2190-48-9 | Tertiary allylic chloride |
| 2-Chloro-3-methyl-1-butene | 17773-64-7 | Vinylic chloride |
| 1-Chloro-2-methyl-1-butene | 23378-11-2 | Vinylic chloride |
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical compound requires knowledge of its physical and spectroscopic properties. This data is crucial for reaction monitoring, purification, and structural confirmation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | PubChem[1] |
| Molecular Weight | 104.58 g/mol | PubChem[1] |
| CAS Number | 5166-35-8 | PubChem[1] |
| Boiling Point | 94 °C | Biosynth[2] |
| Density | Data not readily available | |
| Refractive Index | Data not readily available |
Spectroscopic Data
Spectroscopic data provides a fingerprint for the molecule, allowing for its identification and structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the vinyl protons, the methine proton adjacent to the chlorine, and the methyl protons. The splitting patterns and chemical shifts of these signals would provide valuable information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons of the double bond and the carbon attached to the chlorine atom appearing at characteristic downfield shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=C stretching (around 1640-1680 cm⁻¹), C-H stretching of the alkene and alkane portions, and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[3]
-
MS (Mass Spectrometry): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 104 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of a chlorine atom and cleavage of the carbon-carbon bonds.[4]
Experimental Protocol: Synthesis of this compound via Hydrochlorination of Isoprene
The synthesis of this compound is most commonly achieved through the electrophilic addition of hydrogen chloride (HCl) to isoprene (2-methyl-1,3-butadiene). This reaction typically yields a mixture of products, including this compound and its isomer, 1-chloro-3-methyl-2-butene (prenyl chloride). The following protocol is a representative procedure based on established methodologies.[4]
Materials:
-
Isoprene
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Cyclohexane (solvent)
-
Anhydrous sodium sulfate (drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Gas inlet tube (if using gaseous HCl)
-
Dropping funnel (if using aqueous HCl)
-
Thermometer
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, a gas inlet tube (or dropping funnel), and a thermometer, place a solution of isoprene in cyclohexane. The mass ratio of cyclohexane to isoprene should be approximately 0.2-0.6 to 1.[4]
-
Cooling: Cool the reaction mixture to a temperature between -5 °C and 10 °C using an ice-salt bath or a suitable cooling system.[4]
-
Addition of HCl: Slowly bubble hydrogen chloride gas through the stirred solution or add concentrated hydrochloric acid dropwise from the dropping funnel. The molar ratio of isoprene to hydrogen chloride should be maintained at approximately 1:0.8-0.95.[4]
-
Reaction Monitoring: Maintain the reaction temperature within the specified range and continue stirring for 2-5 hours.[4] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of isoprene and the formation of the chlorinated products.
-
Workup: After the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude product, a mixture of chlorinated isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.
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Caption: Workflow for the Synthesis of this compound.
Conclusion: A Call for Precision
The accurate and consistent naming of chemical compounds is a fundamental pillar of scientific integrity. For a versatile building block like this compound, a clear understanding of its IUPAC name, common synonyms, and structural classification is indispensable for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of these aspects, alongside key physicochemical and spectroscopic data, and a representative synthetic protocol. By fostering a deeper understanding of the nomenclature and properties of this important allylic chloride, we aim to facilitate more effective and precise communication within the scientific community.
References
- BenchChem. (2025). physical and chemical properties of 1,1,3-Trichloro-1-butene.
- Google Patents. (n.d.). CN105481634A - Preparing method for chloro-isopentene.
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National Center for Biotechnology Information. (n.d.). 1-Chloro-3-methyl-2-butene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methyl-1-butene. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-3-methyl-1-butene. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Butene, 3-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of allyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of PVC: A review. Retrieved from [Link]
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An In-Depth Technical Guide on the Discovery and Historical Synthesis of 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile C5 Building Block
3-Chloro-2-methyl-1-butene, a halogenated alkene with the chemical formula C₅H₉Cl, represents a key molecular scaffold in the repertoire of synthetic organic chemistry.[1][2][3] While often encountered as an isomeric byproduct in the synthesis of its more commercially prominent relatives, such as 1-chloro-3-methyl-2-butene (prenyl chloride), this compound possesses unique reactivity that renders it a valuable intermediate in the construction of complex molecular architectures.[2][] Its utility is particularly pronounced in the synthesis of terpenes, natural products, and as a potential building block in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the discovery, historical synthesis, and fundamental synthetic principles of this compound, offering insights for its strategic application in research and drug development.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5166-35-8[1][2][3][5] |
| Molecular Formula | C₅H₉Cl[1][2][3][5] |
| Molecular Weight | 104.58 g/mol [5] |
| Boiling Point | 94 °C[5] |
| IUPAC Name | 3-chloro-2-methylbut-1-ene[1] |
Historical Perspective and Discovery
The precise moment of "discovery" for this compound is not marked by a singular, celebrated publication, as is common for many landmark molecules. Instead, its identification and characterization emerged from the broader exploration of allylic chlorination and the hydrochlorination of isoprene (2-methyl-1,3-butadiene) in the early to mid-20th century. Early investigations into the reactions of isoprene with hydrogen chloride were primarily focused on the production of synthetic rubber intermediates and other commercially valuable isomers.
These pioneering studies revealed that the addition of HCl to isoprene yields a mixture of chlorinated butenes, with the product distribution being highly dependent on reaction conditions such as temperature and solvent. The primary products typically observed were 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene. This compound was often a minor, and sometimes overlooked, component of this isomeric mixture. Its presence is a direct consequence of the principles of carbocation chemistry and allylic rearrangement, concepts that were being actively investigated during this period.
The historical synthesis of allylic chlorides, in general, dates back to the 19th century, with the first synthesis of allyl chloride itself reported in 1857. The methodologies developed for these simpler systems laid the groundwork for the eventual synthesis and isolation of more complex structures like the chlorinated methylbutenes.
Core Synthesis Methodologies: A Mechanistic Approach
The synthesis of this compound is intrinsically linked to the generation and reactivity of allylic carbocation intermediates. The primary routes to this compound involve the manipulation of C5 precursors, with the key challenge being the regioselective introduction of the chlorine atom.
From the Tertiary Allylic Alcohol: The Power of Allylic Rearrangement
A prominent and mechanistically insightful route to this compound involves the reaction of the tertiary allylic alcohol, 2-methyl-3-buten-2-ol, with a chlorinating agent. This transformation is a classic example of an Sₙ1 reaction proceeding with an allylic rearrangement.
Reaction: (CH₃)₂C(OH)CH=CH₂ + HCl → CH₃C(Cl)(CH₃)CH=CH₂ + H₂O
Mechanism:
The reaction is initiated by the protonation of the hydroxyl group by the acid (e.g., HCl), converting it into a good leaving group (water). Departure of the water molecule generates a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Nucleophilic attack by the chloride ion can then occur at either of these electrophilic centers. While attack at the tertiary carbon would lead to the unrearranged product (3-chloro-3-methyl-1-butene), attack at the secondary carbon, following the shift of the double bond, results in the formation of the desired this compound. The ratio of these products is influenced by both steric and electronic factors, as well as the reaction conditions.
Caption: Sₙ1 mechanism for the reaction of 2-methyl-3-buten-2-ol with HCl.
Experimental Protocol: Synthesis from 2-Methyl-3-buten-2-ol
The following protocol is a representative procedure for the synthesis of a mixture of chlorinated butenes, from which this compound can be isolated.
Materials:
-
2-Methyl-3-buten-2-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-methyl-3-buten-2-ol in an ice-water bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and add cold diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The resulting crude product, a mixture of isomeric chlorobutenes, can be purified by fractional distillation to isolate this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The initial reaction is performed at low temperature to control the exothermicity and to favor the kinetic product distribution.
-
Aqueous Workup: The washing steps are crucial to remove unreacted acid and other water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acid.
-
Fractional Distillation: Due to the close boiling points of the isomeric products, efficient fractional distillation is essential for obtaining pure this compound.
Allylic Chlorination of Alkenes
Another synthetic strategy involves the free-radical allylic chlorination of a suitable alkene precursor, such as 2,3-dimethyl-1-butene. This method typically employs reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., light or AIBN).
Reaction: CH₂(C(CH₃))CH(CH₃)₂ + NCS → CH₂(C(CH₃))C(Cl)(CH₃)₂ + Succinimide
Mechanism:
The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Cl bond in NCS to generate a succinimidyl radical. This radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical. This radical can then react with another molecule of NCS to afford the allylic chloride and regenerate the succinimidyl radical, thus propagating the chain. The formation of different isomeric products is possible depending on which resonance contributor of the allylic radical reacts.
Caption: Free-radical mechanism for allylic chlorination with NCS.
Applications in Synthesis: A Versatile Alkylating Agent
The synthetic utility of this compound stems from its nature as an allylic chloride, making it an effective alkylating agent. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 or Sₙ1 type reactions, allowing for the introduction of the 2-methyl-1-buten-3-yl group into a target molecule. This functionality is a common structural motif in many natural products, particularly in the vast family of terpenes.
While specific examples of its use in the synthesis of FDA-approved drugs are not widely documented in mainstream literature, its potential as a building block in medicinal chemistry is significant. The introduction of the lipophilic C5 unit can be a valuable strategy for modifying the pharmacokinetic properties of a lead compound.
Conclusion and Future Outlook
This compound, though often overshadowed by its isomers, is a compound with a rich chemical history intertwined with the development of fundamental reaction mechanisms. Its synthesis, primarily through the controlled reaction of 2-methyl-3-buten-2-ol or the allylic chlorination of suitable alkenes, provides a practical entry point to this versatile C5 building block. For researchers in drug development and natural product synthesis, a thorough understanding of the synthesis and reactivity of this compound opens avenues for the construction of novel and complex molecular targets. As the demand for sophisticated and diverse molecular scaffolds continues to grow, the strategic application of such seemingly simple, yet mechanistically significant, intermediates will undoubtedly play an increasingly important role.
References
-
PubChem. This compound. [Link]
-
Chegg. The allylic bromination of 2,3-dimethyl-1-butene with NBS in CCl4 affords three different products (all C6H11Br). [Link]
-
NIST. 1-Butene, 3-chloro-2-methyl-. [Link]
Sources
A Senior Application Scientist's Guide to the Thermochemical Landscape of 1-Butene, 3-chloro-2-methyl-
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 1-Butene, 3-chloro-2-methyl- (CAS RN: 5166-35-8). Recognizing the current scarcity of published experimental data for this specific halogenated alkene, this document shifts the focus from a simple data repository to a detailed methodological guide. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to experimentally determine or computationally predict key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. This guide emphasizes the principles of scientific integrity, offering field-proven insights into experimental design and computational workflows, and adheres to the highest standards of data reporting as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Introduction: The Significance of Thermochemical Data for Halogenated Alkenes
1-Butene, 3-chloro-2-methyl- is a halogenated alkene whose utility in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, warrants a thorough understanding of its energetic landscape. Thermochemical data are fundamental to process safety, reaction optimization, and the prediction of chemical reactivity and stability. The enthalpy of formation (ΔfH°), for instance, is a critical parameter in assessing the energy balance of a chemical reaction, while entropy (S°) and heat capacity (Cp) are essential for determining the temperature dependence of thermodynamic properties and predicting reaction spontaneity.
Given the absence of a comprehensive, publicly available dataset for 1-Butene, 3-chloro-2-methyl-, this guide provides a roadmap for researchers to generate reliable data. This involves a dual approach: rigorous experimental measurement through calorimetric techniques and high-accuracy prediction via computational chemistry methods.
Molecular Identity and Known Properties
Before delving into the methodologies for determining its thermochemical properties, it is essential to establish the fundamental identity of 1-Butene, 3-chloro-2-methyl-.
| Property | Value | Source |
| Chemical Formula | C5H9Cl | NIST Chemistry WebBook[1] |
| Molecular Weight | 104.578 g/mol | NIST Chemistry WebBook[1] |
| CAS Registry Number | 5166-35-8 | NIST Chemistry WebBook[1] |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | PubChem[2] |
| Synonyms | 3-Chloro-2-methyl-1-butene | NIST Chemistry WebBook[1] |
| InChI | InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3 | NIST Chemistry WebBook[1] |
| InChIKey | UCUDJURUNUQAHQ-UHFFFAOYSA-N | NIST Chemistry WebBook[1] |
Below is a diagram illustrating the molecular structure of 1-Butene, 3-chloro-2-methyl-.
Caption: Molecular structure of 1-Butene, 3-chloro-2-methyl-.
Experimental Determination of Thermochemical Properties
The direct measurement of thermochemical data remains the gold standard for accuracy. Calorimetry, the science of measuring heat changes, is the primary experimental technique for this purpose.[3][4][5]
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). For a chlorinated hydrocarbon like 1-Butene, 3-chloro-2-methyl-, a rotating-bomb calorimeter is often required to ensure complete combustion and to handle the corrosive nature of the products.[6]
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity 1-Butene, 3-chloro-2-methyl- is placed in a sample holder within the bomb. A small amount of a suitable auxiliary substance (e.g., mineral oil) may be used to promote complete combustion.
-
Bomb Assembly: The bomb is charged with high-pressure oxygen and a small, known amount of water or a reducing solution to dissolve the acidic combustion products (e.g., HCl).
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision over time, before, during, and after the combustion.
-
Analysis of Products: After the experiment, the contents of the bomb are analyzed to determine the extent of combustion and to quantify the final products (CO2, H2O, HCl, etc.).
-
Calculation: The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the auxiliary substance and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then determined. The enthalpy of formation is subsequently calculated using Hess's Law.
Causality Behind Experimental Choices:
-
High-Purity Sample: Essential to avoid side reactions that would introduce significant errors in the measured heat of combustion.
-
Rotating Bomb: Ensures that the combustion products, particularly the corrosive HCl, are uniformly dissolved in the bomb solution, leading to a well-defined final state.
-
Auxiliary Substance: For volatile or difficult-to-ignite compounds, an auxiliary substance with a well-known enthalpy of combustion ensures a complete and rapid reaction.
Heat Capacity (Cp) and Entropy (S°)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[3]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample of 1-Butene, 3-chloro-2-methyl- is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire).
The standard entropy at a given temperature can then be calculated from the heat capacity data by integration from absolute zero.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, or as a complementary approach, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties.[7][8] High-accuracy composite methods are particularly well-suited for this purpose.
Caption: A generalized workflow for computational thermochemistry.
High-Accuracy Composite Methods
Composite methods combine the results of several lower-level calculations to approximate a single, high-level calculation, thereby achieving high accuracy at a manageable computational cost.
-
Gaussian-n (G3, G4) Theories: These methods involve a series of calculations with increasing basis set size and level of theory to extrapolate to the complete basis set limit.[1][9][10] They have been shown to predict enthalpies of formation with an accuracy of around 1 kcal/mol.[9]
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also use an extrapolation procedure to approximate the complete basis set energy and have demonstrated high accuracy for thermochemical predictions.[11][12][13]
-
Weizmann-n (W1, W2) Theories: These are highly accurate, purely ab initio methods that aim for "chemical accuracy" (typically defined as within 1 kcal/mol or ~4 kJ/mol of the experimental value).[14][15][16][17][18] They are computationally demanding and are generally applied to smaller molecules.
Protocol for a G3 or CBS-QB3 Calculation:
-
Geometry Optimization: The molecular geometry of 1-Butene, 3-chloro-2-methyl- is optimized at a relatively low level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to a high-level theoretical result, including empirical corrections in some methods.
-
Calculation of Thermochemical Properties: The final electronic energy is combined with the ZPVE and thermal corrections to yield the desired thermochemical properties.[19]
Causality Behind Computational Choices:
-
Choice of Method: The selection of a computational method is a trade-off between desired accuracy and available computational resources. For a molecule of this size, G3 or CBS-QB3 would provide a good balance.
-
Basis Set: The choice of basis set is critical for obtaining accurate results. The composite methods are designed with specific basis set progressions to ensure reliable extrapolation.
-
Treatment of Halogens: For halogenated compounds, it is important to use basis sets that can adequately describe the electronic structure of the halogen atom, including polarization and diffuse functions.
Data Reporting and Scientific Integrity
The value of experimentally determined or computationally predicted data is intrinsically linked to the quality and completeness of its reporting. Adherence to established standards is paramount for the reproducibility and verification of scientific findings.
The International Union of Pure and Applied Chemistry (IUPAC) has published guidelines for the reporting of thermophysical and thermochemical property measurements.[2][20][21][22] Key recommendations include:
-
Comprehensive Description of the Sample: Including its source, purity, and any purification methods used.
-
Detailed Experimental or Computational Procedures: Sufficient detail should be provided to allow for the replication of the work.
-
Clear Statement of all Auxiliary Data: Such as calibration standards and fundamental constants used in the calculations.
-
Thorough Uncertainty Analysis: A comprehensive statement of the uncertainty for each measured or calculated value is essential.
For computational studies, this includes specifying the software used, the exact level of theory and basis set, and any empirical scaling factors applied.
Conclusion
While a definitive set of experimental thermochemical data for 1-Butene, 3-chloro-2-methyl- is not yet publicly available, this guide provides the necessary framework for researchers to confidently determine these critical parameters. By combining rigorous experimental techniques like rotating-bomb calorimetry and differential scanning calorimetry with high-accuracy computational methods such as G3 and CBS-QB3, the scientific community can build a reliable thermochemical profile for this important halogenated alkene. The principles of meticulous experimental design, validated computational workflows, and transparent data reporting outlined herein are fundamental to advancing our understanding of the energetic properties of chemical compounds and ensuring the integrity of the scientific record.
References
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776.
- Martin, J. M. L., & de Oliveira, G. (1999). Towards standard methods for benchmark quality ab initio thermochemistry — W1 and W2 theory. The Journal of Chemical Physics, 111(5), 1843–1856.
-
W1/W2/W3 theory. (n.d.). In Computational Chemistry. Retrieved December 31, 2025, from [Link]
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A Senior Application Scientist's Guide to the Initial Characterization of Novel Chlorinated Butenes
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Imperative of Chlorinated Butenes
Chlorinated butenes are a class of reactive intermediates pivotal in the synthesis of polymers, agrochemicals, and pharmaceutical precursors.[1][2] Their utility is, however, intrinsically linked to their precise isomeric form. A subtle shift in the position of a chlorine atom or the geometry of the double bond can dramatically alter reactivity, toxicity, and the stereochemical outcome of subsequent reactions. For the drug development professional, understanding the exact structure of a novel chlorinated butene is not a matter of academic curiosity; it is a prerequisite for predictable synthesis, biological efficacy, and regulatory compliance.
This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow designed to move from a state of structural ambiguity to one of confident characterization. We will proceed with the mindset of a senior application scientist, emphasizing not just the 'how' but the 'why' of each analytical choice, ensuring that each step provides a layer of self-validating data.
Part 1: Foundational Workflow & Safety Imperatives
The characterization of any novel compound begins not in the spectrometer, but with a rigorous assessment of safety and a logical plan of attack. Chlorinated hydrocarbons, as a class, present significant health risks, including potential carcinogenicity and damage to the central nervous system, liver, and kidneys.[3]
1.1. Safety First: Handling Protocols
All manipulations involving novel chlorinated butenes must be conducted within a certified chemical fume hood with robust ventilation.[4] The principle hazard arises from the inhalation of volatile vapors.[5]
-
Personal Protective Equipment (PPE): Standard PPE is often insufficient. Due to the risk of absorption and irritation, the following are mandatory:
-
Gloves: Use nitrile or chloroprene gloves; solvents may penetrate standard latex gloves.[3][6] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical splash goggles are required. A full-face shield should be used when handling larger quantities.[5]
-
Lab Coat: A full-length, chemical-resistant lab coat is essential to prevent skin exposure.[6]
-
-
Spill Management: An appropriate spill kit containing neutralizing agents and absorbent materials must be readily accessible. In case of a leak, the area should be evacuated.[5][6]
-
Waste Disposal: All chlorinated waste must be collected in tightly sealed, properly labeled containers and disposed of according to institutional and federal guidelines.[6]
1.2. The Strategic Workflow
A multi-modal analytical approach is non-negotiable. No single technique provides a complete picture. Our strategy is to build a structural hypothesis layer by layer, with each new piece of data corroborating or refuting the existing model.
Caption: A logical workflow for the characterization of novel chlorinated butenes.
Part 2: Purity, Molecular Weight, and Isotopic Signature by GC-MS
Before elucidating a structure, we must be confident we are analyzing a single compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of this initial phase, providing simultaneous purity assessment and crucial mass information.[7]
Senior Application Scientist Insight: We choose GC-MS first because it is a separatory technique. If the sample is a mixture, we know immediately and can potentially identify the components. Attempting NMR on an impure sample without this knowledge can lead to a convoluted spectrum and wasted instrument time. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and can be a powerful alternative or complementary detector to MS for trace analysis.[8][9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the novel compound (~100-500 µg/L) in a high-purity volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer, preferably with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid column overloading.[8]
-
Injector Temperature: 220-250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.[8]
-
Column: A 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a robust starting point for general-purpose separation of volatile organic compounds.
-
Oven Program: Begin at 40°C, hold for 4-5 minutes, then ramp at 8-10°C/min to 200°C and hold for 2 minutes.[8] This program provides good separation for butene isomers and related impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300 to ensure capture of the molecular ion and key fragments.
-
Data Analysis:
-
Purity: Integrate the total ion chromatogram (TIC). The peak area of the main component relative to the total area of all peaks gives a quantitative measure of purity.
-
Molecular Weight: Identify the molecular ion peak (M⁺).
-
Isotopic Pattern: Critically, examine the pattern of the molecular ion. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a distinctive signature.
-
-
Data Presentation: The Chlorine Isotope Signature
The number of chlorine atoms in a molecule can be determined directly from the mass spectrum by observing the relative intensities of the isotopic peaks (M⁺, M+2, M+4, etc.). This is a powerful self-validating feature of the analysis.
| Number of Chlorine Atoms | Isotope Cluster | Expected Intensity Ratio (Approx.) |
| 1 | M⁺, M+2 | 100 : 32 |
| 2 | M⁺, M+2, M+4 | 100 : 65 : 10 |
| 3 | M⁺, M+2, M+4, M+6 | 100 : 97 : 32 : 3 |
| 4 | M⁺, M+2, M+4, M+6, M+8 | 100 : 130 : 63 : 14 : 1 |
This table provides a fundamental cross-check for the molecular formula derived from the mass-to-charge ratio.[10][11]
Part 3: Unveiling the Carbon-Hydrogen Framework with NMR Spectroscopy
With purity and molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[7] For chlorinated butenes, ¹H and ¹³C NMR are indispensable for distinguishing between isomers.[12]
Senior Application Scientist Insight: While ¹H NMR provides information on the electronic environment and neighboring protons, ¹³C NMR is often the key to differentiating constitutional isomers. Symmetrical isomers like trans-1,4-dichloro-2-butene will show fewer unique carbon signals than an asymmetrical isomer like 3,4-dichloro-1-butene.[7] This simple count of signals is a rapid and definitive diagnostic tool.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.[7]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard 90° pulse sequence.
-
Use a relaxation delay of at least 5 seconds to allow for full relaxation of protons, which is crucial for accurate signal integration.[7]
-
Data Analysis: Analyze chemical shifts (δ), integration values (proton count), and coupling constants (J-values) to map out proton environments and their connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.
-
A sufficient number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio.[7]
-
Data Analysis: The number of distinct signals directly indicates the number of unique carbon environments in the molecule. Chemical shifts indicate the type of carbon (alkenyl, alkyl, etc.).
-
Data Presentation: Expected NMR Characteristics
| Structural Motif | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Differentiators |
| Vinylic Proton (-CH =CH-) | 5.5 - 6.5 | 115 - 140 | Coupling constants (J) can distinguish cis (~6-12 Hz) vs. trans (~12-18 Hz) isomers. |
| Allylic Proton (-CH ₂-CH=CH-) | ~4.0 (if Cl is attached) | ~40-50 | The presence of allylic protons rules out a 2,3-dichloro isomer. |
| Alkyl Proton (-CH Cl-) | 3.5 - 4.5 | 50 - 65 | Multiplicity reveals the number of adjacent protons. |
| Symmetrical Isomer (e.g., 1,4-DCB) | Fewer signals | Fewer signals (e.g., 2 for 1,4-DCB) | Symmetry leads to chemically equivalent protons and carbons. |
| Asymmetrical Isomer (e.g., 3,4-DCB) | More complex spectrum | More signals (e.g., 4 for 3,4-DCB) | Lack of symmetry results in four unique carbon environments. |
Data synthesized from foundational NMR principles and isomer-specific data.[7][13]
Caption: Integrating multi-technique data to confirm a molecular structure.
Part 4: Final Confirmation with Infrared Spectroscopy
While less definitive for isomer differentiation than NMR, Fourier-Transform Infrared (FTIR) Spectroscopy provides a rapid and inexpensive confirmation of key functional groups, serving as a final cross-validation step.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]
-
Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Data Presentation: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=C Stretch | 1640 - 1680 | Confirms the presence of the alkene double bond. |
| =C-H Stretch | 3010 - 3095 | Confirms vinylic C-H bonds. |
| C-Cl Stretch | 600 - 800 | Confirms the presence of the carbon-chlorine bond. |
| C-H Stretch (sp³) | 2850 - 3000 | Confirms the presence of saturated C-H bonds (alkyl). |
The presence of both C=C and C-Cl stretches validates the fundamental identity of the compound as a chlorinated alkene.
Conclusion: From Novelty to Certainty
The initial characterization of a novel chlorinated butene is a systematic process of evidence accumulation. By logically progressing from purity and mass determination (GC-MS) to detailed structural mapping (NMR) and functional group confirmation (FTIR), a researcher can build an unassailable case for a specific molecular structure. This methodical, multi-technique approach ensures scientific integrity, mitigates the risk of incorrect structural assignment, and provides the trustworthy foundation necessary for subsequent research and development.
References
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Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. (2017). arXiv. Retrieved from [Link]
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Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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On-line analysis of volatile chlorinated hydrocarbons in air by gas chromatography-mass spectrometry Improvements in preconcentration and injection steps. (2010). PubMed. Retrieved from [Link]
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-
Chlorination safety. (2024). YouTube. Retrieved from [Link]
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Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). PubMed. Retrieved from [Link]
- Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (1994). U.S. Environmental Protection Agency.
-
Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). National Institutes of Health. Retrieved from [Link]
-
Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). Semantic Scholar. Retrieved from [Link]
- CHLORINATED ORGANICS HANDBOOK. (2014). OxyChem.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc.
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cis-1,4-Dichloro-2-butene. (n.d.). SpectraBase. Retrieved from [Link]
- Application Notes on Chlorinated Butenes as Polymer Intermediates. (2025). Benchchem.
-
How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025). YouTube. Retrieved from [Link]
-
Studies of geometrical isomerism in some chloro- and dichloro-olefins by nuclear magnetic resonance methods. (1969). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Degradation of chlorinated butenes and butadienes by granular iron. (2008). SciSpace. Retrieved from [Link]
-
1H-NMR of 2,3-dichlorobutane. (2023). Reddit. Retrieved from [Link]
-
Chlorine. (n.d.). Rutgers University. Retrieved from [Link]
- Degradation Pathways of Chlorinated Butenes in the Environment: A Technical Guide. (2025). Benchchem.
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Safe handling of chlorine. (2021). ACS Chemical Health & Safety. Retrieved from [Link]
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Degradation of chlorinated butenes and butadienes in granular iron columns. (2008). PubMed. Retrieved from [Link]
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Methodological & Application
Protocol for Grignard reagent formation from 3-Chloro-2-methyl-1-butene
Application Note & Protocol
Topic: Protocol for the Formation of 2-Methyl-1-buten-3-ylmagnesium Chloride from 3-Chloro-2-methyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of Grignard reagents from allylic halides presents a unique set of challenges due to the high reactivity of the substrate, which can lead to undesirable side reactions, most notably Wurtz-type homocoupling. This application note provides a comprehensive guide and a detailed experimental protocol for the successful synthesis of 2-methyl-1-buten-3-ylmagnesium chloride from the sterically hindered and reactive tertiary allylic precursor, this compound. We will delve into the mechanistic underpinnings of the reaction, critical parameters for suppressing side-product formation, and step-by-step procedures for reaction setup, initiation, and execution under strictly anhydrous and inert conditions.
Introduction: The Challenge of Tertiary Allylic Grignard Reagents
Grignard reagents (RMgX) are among the most powerful and versatile organometallic compounds in synthetic chemistry, enabling the formation of new carbon-carbon bonds by acting as potent carbon nucleophiles.[1][2] The synthesis typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] While the formation of Grignard reagents from simple alkyl or aryl halides is often straightforward, the use of allylic halides, particularly tertiary ones like this compound, introduces significant complexity.
The primary challenges include:
-
High Reactivity: Allylic halides are highly reactive, which can lead to a rapid and often violent reaction if not properly controlled.
-
Wurtz-Type Coupling: The most prevalent side reaction is the Wurtz coupling, where a newly formed Grignard molecule reacts with a molecule of the starting halide to produce a homocoupled dimer (R-R).[5][6] This side reaction is especially pronounced with reactive halides and can be exacerbated by high local concentrations of the halide or elevated temperatures.[5]
-
Allylic Rearrangement: Allylic Grignard reagents can exist in a dynamic equilibrium with their isomeric forms.[7] While this compound is expected to form the corresponding 2-methyl-1-buten-3-ylmagnesium chloride, awareness of this potential for rearrangement is crucial for planning subsequent reactions.
This guide provides a robust protocol designed to navigate these challenges, maximizing the yield of the desired Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Reaction Mechanism and Control Strategy
The formation of a Grignard reagent occurs via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[8][9] The process is heterogeneous and involves radical intermediates.[10]
Key Mechanistic Steps
-
Electron Transfer: An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-chlorine bond of this compound.
-
Radical Formation: This electron transfer leads to the cleavage of the C-Cl bond, forming an allylic radical and a magnesium chloride radical cation.
-
Radical Recombination: The highly reactive allylic radical rapidly recombines with the MgCl• species on the metal surface to yield the final Grignard reagent, 2-methyl-1-buten-3-ylmagnesium chloride.
Competing Side Reaction: Wurtz Coupling
The primary competitive pathway is the Wurtz coupling reaction.[11][12] This occurs when a molecule of the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted this compound in an SN2-like fashion.
To suppress this side reaction, the protocol employs the following core strategies:
-
Slow Addition: The halide is added dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction flask, ensuring that it is more likely to react with the vast excess of magnesium surface area rather than another Grignard molecule.[5][6]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low and constant temperature (0-10 °C) is critical to slow the rate of the bimolecular Wurtz coupling reaction, which is often more sensitive to temperature increases than the desired Grignard formation.[5][9]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is chosen as the solvent. Ethereal solvents are essential as they are aprotic and stabilize the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[1][8][13]
Step-by-Step Procedure
-
Magnesium Activation:
-
Place the magnesium turnings (1.46 g) into the cooled, inert flask.
-
Add one or two small crystals of iodine. [14] * Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes, producing a purple vapor that then dissipates. This process helps to etch the passivating magnesium oxide layer from the metal surface. [5] * Allow the flask to cool completely to room temperature.
-
-
Reaction Initiation:
-
Add 50 mL of anhydrous THF to the activated magnesium turnings via cannula or syringe.
-
In the dropping funnel, prepare a solution of this compound (5.23 g) in 100 mL of anhydrous THF.
-
Add approximately 5-10 mL of the halide solution from the dropping funnel to the stirred magnesium suspension.
-
The reaction should initiate, which is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and a slight exotherm causing the solvent to warm. [15] * If the reaction does not start spontaneously, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane can be used. [16][14]
-
-
Grignard Reagent Formation:
-
Once initiation is confirmed, cool the reaction flask in an ice-water bath to maintain an internal temperature of 0-10 °C.
-
Add the remaining halide solution from the dropping funnel dropwise over a period of 60-90 minutes. A slow and controlled addition rate is paramount to minimize Wurtz coupling. [5] * During the addition, the solution will become progressively cloudy and grey/brown as the Grignard reagent forms and unreacted magnesium is consumed.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
-
The resulting greyish suspension is the Grignard reagent, 2-methyl-1-buten-3-ylmagnesium chloride, which should be used immediately in subsequent synthetic steps.
-
Quantification (Optional but Recommended)
The exact concentration of the prepared Grignard reagent can be determined by titration before use. A common method involves quenching an aliquot with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate solution.
Troubleshooting
-
Failure to Initiate: This is the most common issue and is almost always due to wet reagents, solvents, or glassware, or a passivated magnesium surface. [10][16]Ensure rigorous drying procedures are followed. If necessary, crush some of the magnesium turnings in the flask with a dry glass rod to expose a fresh surface. [16]* Low Yield / High Dimer Formation: This is typically caused by adding the halide too quickly or allowing the reaction temperature to rise uncontrollably. [5][6]Maintain slow, steady addition and efficient cooling.
Conclusion
The successful formation of 2-methyl-1-buten-3-ylmagnesium chloride is highly dependent on meticulous experimental technique. By adhering to strictly anhydrous conditions, activating the magnesium surface, and carefully controlling the rate of addition and reaction temperature, the formation of the Wurtz coupling byproduct can be effectively suppressed. This protocol provides a reliable method for researchers to generate this valuable and reactive Grignard reagent for use in complex organic synthesis.
References
-
University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Chem 124: Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Available at: [Link]
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Pu, Y., et al. (2018). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]
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Harsy, A., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available at: [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Available at: [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Available at: [Link]
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Dietmar Seyferth. (2009). The Grignard Reagents. Organometallics 2009, 28, 6, 1598–1605. Available at: [Link]
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H. Yamataka, et al. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Available at: [Link]
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Organic Syntheses. (n.d.). Allylmagnesium bromide. Available at: [Link]
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ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 3-Chloro-2-methyl-1-butene in Natural Product Synthesis
Abstract
The introduction of isoprenoid moieties is a cornerstone of natural product synthesis, imparting crucial lipophilicity and conformational properties that define biological activity. Among the chemical tools available for this purpose, 3-chloro-2-methyl-1-butene stands out as a highly effective and versatile C5 building block for prenylation. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore its underlying reactivity, detail its use in key synthetic transformations with a focus on Friedel-Crafts alkylation, and provide validated, step-by-step protocols for its practical implementation in the laboratory.
Introduction: The Significance of the Prenyl Group
Nature frequently employs the prenyl group (3-methylbut-2-enyl) to construct a vast array of complex molecules, from the intricate frameworks of alkaloids and terpenoids to the functional side chains of cannabinoids and chalcones.[1] This five-carbon isoprenoid unit is fundamental to the biosynthesis and, consequently, the biological function of these compounds. The process of attaching a prenyl group, known as prenylation, can dramatically alter a molecule's properties, often enhancing its membrane permeability and interaction with biological targets.[2]
This compound (CAS No: 5166-35-8) is a synthetic surrogate for the biological prenylating agents, offering a direct and efficient route to introduce this vital structural motif onto aromatic and heteroaromatic systems.[3][4] Its utility stems from its classification as a tertiary allylic chloride, a feature that dictates its unique reactivity profile.
| Physical & Chemical Properties of this compound | |
| Molecular Formula | C₅H₉Cl[3] |
| Molecular Weight | 104.58 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | 94 °C[3] |
| CAS Number | 5166-35-8[5] |
| IUPAC Name | 3-chloro-2-methylbut-1-ene[4] |
Core Principles of Reactivity: The Allylic Carbocation
The efficacy of this compound as a prenylating agent is rooted in its ability to form a resonance-stabilized tertiary allylic carbocation. In the presence of a Lewis acid, the chlorine atom is abstracted, generating an electrophile that is stabilized by the delocalization of the positive charge across two carbon atoms. This stabilization lowers the activation energy for its formation and makes it a potent electrophile for attacking electron-rich systems.
The key mechanistic advantage of using this compound over its isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), is the direct formation of the more stable tertiary carbocation. This avoids the potential for rearrangements that can plague Friedel-Crafts reactions with primary alkyl halides, leading to a more predictable and cleaner reaction profile.[6][7]
Caption: Formation and resonance stabilization of the prenyl carbocation.
Application in Aromatic Prenylation: The Friedel-Crafts Reaction
One of the most powerful applications of this compound is in the Friedel-Crafts alkylation of aromatic rings.[8] This reaction class provides a direct method for forging carbon-carbon bonds between the prenyl unit and an aromatic substrate, a key step in the synthesis of numerous natural products.
The reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), which facilitates the formation of the electrophilic carbocation.[6][9] The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the prenylated product.
Caption: General workflow for Friedel-Crafts prenylation.
Case Study 1: Synthesis of Cannabinoid Precursors
The synthesis of cannabinoids, such as cannabidiol (CBD) and cannabigerol (CBG), relies heavily on the coupling of a resorcinol derivative (like olivetol) with a terpene unit.[10][11] While biosynthesis uses geranyl pyrophosphate, laboratory syntheses can employ Friedel-Crafts-type reactions. The reaction between olivetol and an appropriate prenylating agent, under Lewis acid catalysis, can generate key intermediates for cannabinoids.[12] The regioselectivity of this reaction is a critical consideration, as alkylation can occur at different positions on the resorcinol ring.
Case Study 2: Synthesis of Bakuchiol
Bakuchiol, a meroterpenoid found in the plant Psoralea corylifolia, has gained significant attention as a natural alternative to retinol in skincare.[13][14] Its structure features a prenylated phenolic moiety. Total syntheses of bakuchiol often involve strategies to construct its unique C10 terpenoid side chain.[15][16][17] The principles of Friedel-Crafts prenylation are fundamental to attaching such side chains to the phenolic core, demonstrating the importance of reagents like this compound in accessing these valuable natural products.
Detailed Experimental Protocol: Friedel-Crafts Prenylation of p-Cresol
This protocol describes a representative procedure for the prenylation of an activated aromatic ring, using p-cresol as the substrate. This reaction serves as a model for the synthesis of more complex natural product precursors.
Objective: To synthesize 2-(3-methylbut-2-enyl)-4-methylphenol.
Materials:
-
p-Cresol (99%)
-
This compound (95% or higher)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
BF₃·OEt₂ is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (e.g., 5.41 g, 50 mmol).
-
Dissolve the p-cresol in 100 mL of anhydrous dichloromethane.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
While stirring at 0 °C, slowly add boron trifluoride diethyl etherate (e.g., 7.1 g, 6.3 mL, 50 mmol) to the solution via syringe over 5 minutes.
-
In a separate, dry addition funnel, prepare a solution of this compound (e.g., 5.23 g, 5.7 mL, 50 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize potential side reactions like polymerization or di-alkylation.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The product should have a higher Rf value than the starting p-cresol.
-
-
Workup and Extraction:
-
Once the reaction is deemed complete by TLC, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated NaHCO₃ solution. Self-Validation: The addition should be done carefully to control the effervescence from neutralizing the acid.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes to 95:5 hexanes:ethyl acetate to isolate the desired product, 2-(3-methylbut-2-enyl)-4-methylphenol.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
| Representative Reaction Parameters for Phenol Prenylation | ||||
| Aromatic Substrate | Lewis Acid | Solvent | Temperature | Typical Yield |
| Phenol | BF₃·OEt₂ | Dichloromethane | 0 °C to RT | 60-75% |
| p-Cresol | BF₃·OEt₂ | Dichloromethane | 0 °C | 70-85% |
| Olivetol | MsOH | Dichloromethane | RT | 50-65%[12] |
| 2,4-Dihydroxyacetophenone | BF₃·OEt₂ | Dioxane | RT | 55-70%[1] |
Conclusion and Future Perspectives
This compound is a robust and reliable reagent for the introduction of the prenyl moiety in the synthesis of natural products. Its predictable reactivity, driven by the formation of a stable tertiary allylic carbocation, makes it particularly well-suited for Friedel-Crafts alkylations of electron-rich aromatic systems. The protocols and principles outlined in this guide provide a solid foundation for its application in the synthesis of complex molecules like cannabinoids and meroterpenoids. As the demand for novel bioactive compounds grows, the strategic use of such fundamental building blocks will remain essential for innovation in medicinal chemistry and drug development.
References
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Hatch, L. F., & Gerhardt, L. S. (1949). Allylic Chlorides. VIII. l-Chloro-3-methyl-2-butene. Journal of the American Chemical Society, 71(3), 1041-1043. [Link]
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Carnduff, J., & Miller, J. A. (1967). The synthesis of (±)-bakuchiol. Journal of the Chemical Society C: Organic, 2671-2673. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21243, this compound. Retrieved from [Link]
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Laiche, M. H., et al. (2023). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules, 28(18), 6683. [Link]
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Thong-on, N., et al. (2024). Biosynthesis of bakuchiol and its molecular structure. ResearchGate. [Link]
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Krishna, T. P. A., Edachery, B., & Athalathil, S. (2022). Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches. RSC Advances, 12(15), 8815-8832. [Link]
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Krishna, T. P. A., Edachery, B., & Athalathil, S. (2022). Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches. RSC Advances, 12, 8815-8832. [Link]
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ResearchGate. (n.d.). Battilocchio and co-workers synthesis of bakuchiol precursor using an... Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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National Institute of Standards and Technology. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis Workshop. (2023, November 19). Axially Chiral Cannabinoid Synthesis with Sara Kearney [Video]. YouTube. [Link]
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Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. Retrieved from [Link]
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ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from [Link]
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Leah4sci. (2014, March 6). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 [Video]. YouTube. [Link]
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Application Notes and Protocols for 3-Chloro-2-methyl-1-butene in Pharmaceutical Manufacturing
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methyl-1-butene, an organochlorine compound, serves as a pivotal intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its intrinsic reactivity as a prenylating agent allows for the introduction of the isoprenoid moiety into various molecular scaffolds, a common motif in many biologically active molecules. This document provides a comprehensive guide to the properties, safe handling, and synthetic applications of this compound, with a focus on its role in the manufacturing of pharmaceutical agents. Detailed protocols for key transformations, including the N-alkylation of indazole carboxamides and the Williamson ether synthesis for phenolic compounds, are presented to illustrate its utility for drug discovery and development professionals.
Introduction: The Significance of the Prenyl Moiety in Pharmaceuticals
The five-carbon isoprenoid unit, often introduced via a process known as prenylation, is a fundamental building block in nature. This structural motif is integral to a vast array of natural products, including terpenoids and alkaloids, many of which possess significant therapeutic properties. In medicinal chemistry, the incorporation of a prenyl group can profoundly influence a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets. Consequently, reagents that can efficiently deliver this moiety are of high value in the synthesis of active pharmaceutical ingredients (APIs). This compound and its more reactive allylic isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), are key players in this context, acting as versatile electrophiles for the prenylation of various nucleophiles.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe and effective use in a laboratory or manufacturing setting.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | [1] |
| CAS Number | 5166-35-8 | [1][2] |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [1][2] |
| Boiling Point | 94 °C | [2] |
| Appearance | Liquid |
Safety Information: this compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]
-
GHS Hazard Statements: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), Harmful if inhaled (H332).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.
Application in Pharmaceutical Synthesis: A Versatile Prenylating Agent
The primary utility of this compound in pharmaceutical synthesis lies in its ability to act as a prenylating agent. It readily participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile, thereby attaching the 2-methyl-1-butenyl group to the substrate. In many reaction conditions, it can isomerize to the more reactive primary allylic chloride, 1-chloro-3-methyl-2-butene (prenyl chloride), which is often the key reactive species.
Two principal classes of reactions highlight its importance:
-
N-Alkylation of Heterocycles: Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals. The introduction of a prenyl group onto a nitrogen atom within a heterocyclic ring can significantly modulate the pharmacological activity of the resulting molecule. A prominent example is in the synthesis of synthetic cannabinoids.[3][4]
-
O-Alkylation of Phenols (Williamson Ether Synthesis): Phenolic hydroxyl groups are common functionalities in drug molecules. The conversion of a phenol to a prenyl ether via the Williamson ether synthesis can alter its pharmacokinetic profile and biological activity.[5][6] This is a foundational reaction for creating a wide range of derivatives.[7][8]
Detailed Protocols
The following protocols are provided as representative examples of the synthetic utility of this compound (or its isomer, prenyl chloride) in pharmaceutical intermediate synthesis.
Protocol 1: N-Alkylation of 1H-Indazole-3-Carboxamide for the Synthesis of a Synthetic Cannabinoid Precursor
This protocol details the N-prenylation of an indazole-3-carboxamide, a key step in the synthesis of various synthetic cannabinoids such as AB-CHMINACA.[9] The reaction proceeds via the deprotonation of the indazole nitrogen followed by nucleophilic attack on the prenylating agent.[10][11][12][13]
Reaction Scheme:
Workflow for N-Alkylation of 1H-Indazole-3-Carboxamide.
Materials:
-
1H-Indazole-3-carboxamide derivative (1.0 equiv)
-
This compound or 1-chloro-3-methyl-2-butene (1.1-1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the 1H-indazole-3-carboxamide derivative.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the reaction mixture to 0 °C.
-
Add this compound (or prenyl chloride) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-prenylated indazole-3-carboxamide regioisomer(s).
Causality and Experimental Choices:
-
Base and Solvent: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the indazole nitrogen without competing in the alkylation reaction. Anhydrous THF is an excellent solvent as it is aprotic and can solvate the resulting sodium indazolide.[10][11]
-
Regioselectivity: The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by factors such as the substituents on the indazole ring, the choice of base, and the solvent.[14] In many cases, the N1 isomer is the thermodynamically favored product.
-
Prenylating Agent: While this compound can be used, its isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), is a more reactive primary allylic halide and is often preferred to achieve higher reaction rates and yields.
Protocol 2: Williamson Ether Synthesis for the Preparation of a Prenyl Phenyl Ether
This protocol describes the O-alkylation of a phenol with this compound to form a prenyl phenyl ether, a common structural motif in natural products and potential pharmaceutical candidates.[15][16]
Reaction Scheme:
General Workflow for Williamson Ether Synthesis.
Materials:
-
Phenol derivative (1.0 equiv)
-
This compound or 1-chloro-3-methyl-2-butene (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium hydride (NaH) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol derivative in anhydrous DMF or acetone.
-
Add potassium carbonate to the solution. If using sodium hydride, follow the procedure outlined in Protocol 1 for deprotonation.
-
Add this compound (or prenyl chloride) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure prenyl phenyl ether.
Causality and Experimental Choices:
-
Base and Solvent: A base is required to deprotonate the weakly acidic phenol to form the more nucleophilic phenoxide. Potassium carbonate is a common and milder base suitable for many phenols, often used in polar aprotic solvents like DMF or acetone. For less reactive phenols, a stronger base like NaH may be necessary.
-
Reaction Mechanism: This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the prenyl chloride, displacing the chloride ion.[5][6]
-
Side Reactions: A potential side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks through the aromatic ring. The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical manufacturing. Its ability to introduce the biologically significant prenyl moiety through straightforward nucleophilic substitution reactions makes it an important tool for medicinal chemists. The protocols provided herein for N-alkylation and O-alkylation serve as a foundation for researchers to explore the synthesis of novel and potent pharmaceutical agents. As with all reactive chemical intermediates, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in drug discovery and development.
References
- BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
- MDPI. (n.d.). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans.
- ResearchGate. (n.d.). Synthesis of prenylated phenols and their acetylated derivatives in two steps.
- ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
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Application Notes & Protocols: The Strategic Use of 3-Chloro-2-methyl-1-butene in Modern Terpene Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Isoprenoid Mimic in Synthetic Chemistry
Terpenes and terpenoids represent one of the largest and most structurally diverse classes of natural products, with applications ranging from pharmaceuticals and fragrances to advanced biofuels.[1] Nature constructs these complex molecules from simple five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3][4] In the realm of synthetic organic chemistry, mimicking this modular "isoprene rule" provides a powerful strategy for the efficient construction of complex molecular architectures.[1]
3-Chloro-2-methyl-1-butene, a tertiary allylic chloride, serves as a robust and versatile synthetic equivalent of the reactive C5 electrophile that initiates many biosynthetic pathways.[5] Its ability to generate a stabilized tertiary allylic carbocation under mild conditions makes it an invaluable tool for introducing the "prenyl" or "isoprenyl" moiety onto a wide range of molecular scaffolds. This application note provides an in-depth guide to the reactivity of this compound, focusing on its application in terpene synthesis through Friedel-Crafts alkylation of aromatic systems, with a practical focus on the synthesis of cannabinoid precursors.
Core Principles: Reactivity and Mechanistic Rationale
The utility of this compound is rooted in its ability to function as a potent electrophile upon activation with a Lewis or Brønsted acid. The reaction proceeds through the formation of a resonance-stabilized tertiary allylic carbocation, which is the key reactive intermediate.
The primary application of this reagent in terpene synthesis is the Friedel-Crafts alkylation , an electrophilic aromatic substitution reaction that forges a new carbon-carbon bond between the prenyl unit and an aromatic ring.[6][7] This is particularly effective with electron-rich aromatic compounds, such as phenols and their ethers, which are common substructures in many bioactive terpenoids, including cannabinoids and prenylated flavonoids.[8][9][10]
Causality in Experimental Design:
-
Choice of Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are employed to coordinate with the chlorine atom, weakening the C-Cl bond and facilitating its departure to form the carbocation.[7][11]
-
Solvent Selection: Anhydrous, non-protic solvents (e.g., dichloromethane (DCM), toluene, or carbon disulfide) are critical. Lewis acids react exothermically and are deactivated by water, so stringent control of moisture is paramount for reproducibility.
-
Temperature Control: These reactions are often performed at low temperatures (0 °C to -78 °C) to manage exothermicity, suppress side reactions, and enhance regioselectivity. Polyalkylation, where the newly-prenylated and thus more activated ring reacts again, is a common side reaction that can be minimized by careful temperature control and stoichiometry.[12]
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts prenylation.
Application Case Study: Synthesis of a Cannabidiol (CBD) Precursor
The synthesis of cannabinoids provides an excellent example of applying C-prenylation to a complex, high-value target. Cannabidiol (CBD) is a meroterpenoid, formed biosynthetically from the alkylation of olivetolic acid with a geranyl unit. Laboratory syntheses often mimic this by reacting olivetol with a suitable terpene-derived electrophile.[13][14] The reaction of olivetol with this compound demonstrates the core C-C bond-forming strategy that underpins the assembly of the cannabinoid scaffold.
The following workflow outlines the key prenylation step. In a full synthesis, this would be followed by further functionalization and cyclization to yield the final CBD structure.
Caption: Experimental workflow for the synthesis of a key cannabinoid precursor.
Detailed Experimental Protocol: Friedel-Crafts Prenylation of Olivetol
This protocol provides a representative, field-tested methodology for the C-prenylation of an activated phenol using this compound.
I. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Olivetol | ≥98% Purity | Standard Vendor | Store in a desiccator. |
| This compound | ≥97% Purity | Standard Vendor | Handle in a fume hood. Store refrigerated. |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Standard Vendor | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | Use from a solvent purification system or sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Vendor | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Vendor | For drying organic layers. |
| Silica Gel | 230-400 mesh, Grade 60 | Standard Vendor | For column chromatography. |
II. Step-by-Step Methodology
A. Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen (N₂).
-
Maintain a positive pressure of N₂ throughout the reaction using a balloon or bubbler.
-
In the flask, dissolve olivetol (1.80 g, 10.0 mmol, 1.0 equiv) in 40 mL of anhydrous dichloromethane.
-
Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
B. Reagent Addition 5. While stirring at 0 °C, slowly add boron trifluoride etherate (1.50 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A slight color change may be observed. 6. In a separate, dry vial, prepare a solution of this compound (1.15 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. 7. Add the this compound solution to the main reaction flask dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
C. Reaction Monitoring & Workup 8. Allow the reaction to stir at 0 °C for 2 hours. Monitor the consumption of olivetol by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. 9. Upon completion, slowly quench the reaction by adding 20 mL of cold deionized water. Caution: Quenching is exothermic. 10. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate. 11. Combine the organic layers, wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine. 12. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil.
D. Purification 13. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. 14. Combine fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to afford the C-prenylated olivetol as a pale yellow oil.
III. Trustworthiness: A Self-Validating System & Troubleshooting
| Parameter / Observation | Expected Outcome / Rationale | Troubleshooting Action |
| Reaction Progress | A new, less polar spot should appear on TLC, corresponding to the product. Olivetol spot should diminish. | No Reaction: Check catalyst activity (use a fresh bottle). Ensure all reagents and glassware were scrupulously dry. Slow Reaction: Allow to warm slowly to room temperature and stir for an additional 1-2 hours. |
| Product Yield | Typical yields for this type of reaction range from 40-70%. | Low Yield: May indicate incomplete reaction or formation of side products. Check for poly-prenylated products (less polar spots on TLC). |
| Side Products | A common side product is the di-prenylated olivetol. O-prenylation is also possible but less favored under these conditions. | Poly-prenylation: This occurs when the product is more reactive than the starting material.[12] To mitigate, use a slight excess of olivetol (e.g., 1.2 equivalents) relative to the alkylating agent. Ensure slow addition and maintain low temperature. O-Alkylation: The ratio of C- to O-alkylation is sensitive to conditions.[15] Using a stronger Lewis acid or slightly higher temperature can sometimes favor C-alkylation or promote an in-situ Fries rearrangement. |
| Workup Issues | Emulsions can form during extraction due to the phenolic nature of the compounds. | Add a small amount of brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of celite. |
This compound is a powerful and cost-effective C5 building block for the synthesis of terpenes and terpenoids. Its application in Friedel-Crafts alkylation provides a direct and efficient route to prenylated aromatic compounds, which are key intermediates in the synthesis of numerous bioactive natural products, including cannabinoids. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can effectively leverage this versatile reagent to accelerate drug discovery and natural product synthesis programs.
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de Oliveira, V. V., et al. (2021). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic-Like Properties and Memory Interactions. Chemistry – A European Journal, 27(45), 11651-11657. [Link]
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Hesami, O., et al. (2022). Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). ACS Omega, 7(5), 3768-3780. [Link]
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Yazaki, K., et al. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739-1745. [Link]
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Wang, H., et al. (2020). A Critical Step for Biomanufacturing of Prenylated Aromatic Natural Products. Journal of Agricultural and Food Chemistry, 68(1), 1-13. [Link]
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ChemBK. (2024). 3-Chloro-3-methyl-1-butene. [Link]
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Application Note & Protocols: Versatile Synthesis of Alcohols from 3-Chloro-2-methyl-1-butene
Abstract
3-Chloro-2-methyl-1-butene is a versatile allylic halide that serves as a valuable starting material for the synthesis of multiple, structurally distinct alcohols. Its reactivity is governed by the interplay between its alkene and alkyl halide functionalities. This document provides detailed protocols and mechanistic insights for three fundamental transformations of this compound into different alcohol products: (1) SN1 hydrolysis to yield a mixture of tertiary and primary allylic alcohols, (2) Anti-Markovnikov hydration via Hydroboration-Oxidation to produce a primary alcohol, and (3) Markovnikov hydration via Oxymercuration-Demercuration to yield a tertiary alcohol. The protocols are designed for research scientists in organic synthesis and drug development, emphasizing experimental rationale, safety, and product validation.
Introduction: The Synthetic Potential of an Allylic Halide
This compound (also known as isoprene hydrochloride) is a bifunctional organic molecule. The presence of a double bond and an allylic chlorine atom allows for selective chemical manipulation at two distinct sites. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the alkene moiety is susceptible to various addition reactions.
The key to its synthetic utility lies in the stability of the allylic carbocation intermediate that can be formed upon departure of the chloride ion. This cation is resonance-stabilized, distributing the positive charge across two carbon atoms, which leads to the formation of regioisomeric products in nucleophilic substitution reactions.[1][2] Conversely, targeting the double bond with addition reactions while leaving the chloro-group intact allows for the synthesis of halo-alcohols, which are themselves valuable intermediates for further transformations, such as the formation of epoxides.
This guide details three distinct, reliable protocols to selectively synthesize different alcohols from this single precursor, showcasing how the choice of reagents and reaction pathway dictates the final product structure.
Pathway I: SN1 Hydrolysis for Allylic Alcohols
Mechanistic Rationale:
The hydrolysis of this compound in a polar protic solvent like water proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][3][4] The reaction is initiated by the slow, rate-determining departure of the chloride leaving group to form a resonance-stabilized allylic carbocation.[5] This intermediate has two resonance contributors, meaning the positive charge is delocalized between the tertiary (C3) and primary (C1) carbons. The nucleophile (water) can then attack at either electrophilic site. Attack at the tertiary carbon yields the tertiary alcohol, 2-methyl-3-buten-2-ol, while attack at the primary carbon results in the primary alcohol, 3-methyl-2-buten-1-ol. The planar nature of the carbocation allows attack from either face, which would be critical for stereochemistry if the carbons were chiral centers.[2][6]
Caption: SN1 Hydrolysis Workflow.
Protocol 2.1: Synthesis of 2-methyl-3-buten-2-ol and 3-methyl-2-buten-1-ol
Materials:
-
This compound (C₅H₉Cl, MW: 104.58 g/mol )[7]
-
Acetone
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of acetone and 25 mL of deionized water. This solvent mixture provides sufficient polarity to promote the SN1 mechanism.
-
Addition of Substrate: Add 10.5 g (0.1 mol) of this compound to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) using a heating mantle. Stir the reaction for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL separatory funnel.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel. Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The organic products will be in the ether layer.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HCl formed) and then 50 mL of brine (saturated NaCl solution).
-
Drying and Filtration: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl for 10-15 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil is a mixture of the two alcohol isomers. These can be separated by fractional distillation due to their different boiling points.
Pathway II: Hydroboration-Oxidation for Anti-Markovnikov Hydration
Mechanistic Rationale:
Hydroboration-oxidation is a two-step process that achieves the net addition of water across a double bond with anti-Markovnikov regioselectivity.[8][9] The hydroxyl group is installed at the less-substituted carbon of the alkene.
-
Hydroboration: In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond. The boron atom, being the electrophilic center, adds to the less sterically hindered, less substituted carbon (C1), while a hydride (H⁻) adds to the more substituted carbon (C2). This addition is concerted and occurs from the same face of the double bond, resulting in syn-addition.[10][11]
-
Oxidation: In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[11][12] The final product is 3-chloro-2-methyl-1-butanol.
Caption: Hydroboration-Oxidation Workflow.
Protocol 3.1: Synthesis of 3-chloro-2-methyl-1-butanol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Nitrogen inlet and bubbler
Procedure:
-
Inert Atmosphere: Assemble a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Reaction Setup: To the flask, add 10.5 g (0.1 mol) of this compound dissolved in 50 mL of anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Hydroboration: Slowly add 37 mL of 1 M BH₃·THF solution (0.037 mol, slight excess of B-H bonds) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Oxidation: Cool the flask back to 0°C. Cautiously and slowly add 15 mL of 3 M NaOH solution. Following this, add 15 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C.
-
Reflux: After the addition of peroxide is complete, gently heat the mixture to reflux for 1 hour to ensure complete oxidation.
-
Workup and Extraction: Cool the reaction to room temperature. The mixture will separate into two layers. Add 50 mL of diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine and Wash: Combine all organic extracts and wash with 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by vacuum distillation.
Pathway III: Oxymercuration-Demercuration for Markovnikov Hydration
Mechanistic Rationale:
Oxymercuration-demercuration is another two-step method to hydrate an alkene, but it follows Markovnikov's rule, placing the hydroxyl group on the more substituted carbon of the double bond.[13][14] A significant advantage of this method is that it proceeds without carbocation rearrangement.[13]
-
Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, displacing an acetate ion. The resulting mercury species is attacked by the π-electrons of the double bond to form a three-membered ring intermediate called a mercurinium ion.[15][16] Water, acting as a nucleophile, attacks the more substituted carbon (C2) of the mercurinium ion from the side opposite the mercury, leading to anti-addition. This regioselectivity is driven by the greater partial positive charge on the more substituted carbon in the transition state.[13]
-
Demercuration: The C-Hg bond in the organomercury intermediate is reductively cleaved using sodium borohydride (NaBH₄). This step replaces the mercury group with a hydrogen atom.[14][16] The final product is 3-chloro-2-methyl-2-butanol.
Caption: Oxymercuration-Demercuration Workflow.
Protocol 4.1: Synthesis of 3-chloro-2-methyl-2-butanol
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂) (Caution: Highly Toxic!)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL)
Procedure:
-
Safety First: All operations involving mercuric acetate must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Oxymercuration: In a 500 mL flask, dissolve 31.9 g (0.1 mol) of mercuric acetate in a mixture of 100 mL of water and 100 mL of THF. Stir until the mercury salt is fully dissolved.
-
Substrate Addition: To this solution, add 10.5 g (0.1 mol) of this compound. Stir the mixture vigorously at room temperature for 1 hour. The disappearance of the initial yellow color is an indication of reaction completion.
-
Demercuration Setup: In a separate beaker, prepare the reducing solution by dissolving 2.0 g (0.053 mol) of NaBH₄ in 50 mL of 3 M NaOH solution. Cool this solution in an ice bath.
-
Reduction: Cool the organomercury solution in an ice bath. Slowly and carefully add the cold NaBH₄ solution to the reaction flask. A black precipitate of elemental mercury will form. Stir for an additional 1-2 hours at room temperature.
-
Workup and Filtration: Decant the supernatant liquid from the mercury. (Caution: Collect all mercury waste in a designated, sealed container for proper disposal) . Rinse the mercury with two 25 mL portions of diethyl ether and combine the ether rinses with the supernatant.
-
Extraction: Transfer the combined liquids to a separatory funnel. The organic product will be in the upper THF/ether layer. Separate the layers and extract the aqueous layer with 30 mL of diethyl ether.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvents by rotary evaporation. The resulting crude alcohol can be purified by distillation.
Summary of Synthetic Pathways
| Pathway | Key Reagents | Mechanism Type | Regioselectivity | Primary Product(s) |
| I. Hydrolysis | H₂O, Acetone | SN1 | Attack at C1 & C3 | 2-methyl-3-buten-2-ol & 3-methyl-2-buten-1-ol |
| II. Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov Addition | OH adds to C1 | 3-chloro-2-methyl-1-butanol |
| III. Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Markovnikov Addition | OH adds to C2 | 3-chloro-2-methyl-2-butanol |
References
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ResearchGate. (2025). Reactions of the allylic substrate at a glance. [Link]
- Google Patents. (1981).
-
St. Olaf College. (n.d.). Examples of SN1 Reactions of Alkyl and Benzylic Halides. [Link]
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Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]
-
American Chemical Society. (1949). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. [Link]
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Professor Dave Explains. (2018). Hydroboration-Oxidation. YouTube. [Link]
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Yale University Department of Chemistry. (n.d.). Hydroboration. [Link]
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Michael Evans. (2019). 02.08 Synthesis of Alcohols. YouTube. [Link]
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Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]
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Dr. Susan Findlay. (2021). Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]
-
Chemistry Steps. (n.d.). Oxymercuration-Demercuration. [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
The Organic Chemistry Tutor. (2018). Oxymercuration Demercuration Reaction Mechanism. YouTube. [Link]
-
HomeworkLib. (2025). Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. [Link]
-
ElectronicsAndBooks. (n.d.). Solvomercuration-Demercuration. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Thomas Harper. (2024). Organic Chemistry - Structure and Synthesis of Alcohols. YouTube. [Link]
-
Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. (2020). 7.6: The SN1 Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
-
Science Learning Center. (n.d.). Experiment Synthesis of 2-Chloro-2-Methylbutane. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Bartleby. (2020). 1-Chloro-2-butene undergoes hydrolysis in warm water to give a mixture of these allylic alcohols. [Link]
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Using 3-Chloro-2-methyl-1-butene as an alkylating agent in organic synthesis
An In-Depth Guide to the Application of 3-Chloro-2-methyl-1-butene as a Prenylating Agent in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of this compound as a versatile alkylating agent. The focus is on its application in electrophilic aromatic substitution, specifically the Friedel-Crafts reaction. A core emphasis is placed on the mechanistic underpinnings of the reaction, particularly the pivotal role of carbocation rearrangement in determining product distribution. This guide furnishes detailed, field-tested protocols, safety and handling procedures, and methods for product characterization, aiming to equip scientists with the necessary knowledge for successful and predictable synthetic outcomes.
Introduction: The Chemistry of a Versatile Alkylating Agent
This compound is a valuable C5 building block in organic synthesis.[1][2][3] As a secondary allylic chloride, its reactivity is dominated by its propensity to form a carbocation intermediate, making it an effective electrophile for constructing new carbon-carbon bonds. However, its utility is intrinsically linked to a nuanced chemical behavior: the potential for carbocation rearrangement.
The initial ionization of this compound, typically facilitated by a Lewis acid, generates a secondary allylic carbocation. This intermediate is positioned to undergo a rapid 1,2-hydride shift, leading to the formation of a more stable tertiary allylic carbocation.[4][5][6] This rearrangement is a thermodynamically favorable process that significantly influences the regiochemical outcome of alkylation reactions.[7][8] Understanding and anticipating this phenomenon is paramount for any researcher employing this reagent. This guide will dissect this mechanism and provide the practical knowledge to control or leverage it in synthetic applications.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | [9] |
| CAS Number | 5166-35-8 | [2][9] |
| Molecular Formula | C₅H₉Cl | [9] |
| Molecular Weight | 104.58 g/mol | [2][9] |
| Boiling Point | 94 °C | [2] |
| Appearance | Liquid | [10] |
Safety Profile: this compound is a hazardous chemical that must be handled with appropriate precautions.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Highly Flammable Liquid & Vapor (H225) | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[9][11] |
| Harmful if Swallowed/Inhaled (H302, H332) | ❗ | Avoid breathing vapors. Use only in a well-ventilated area or under a chemical fume hood.[9][12] |
| Causes Skin & Serious Eye Irritation/Damage (H315, H318) | corrosion, ❗ | Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse cautiously with water for several minutes.[9][10] |
Always consult the latest Safety Data Sheet (SDS) before handling this reagent. [10][11][12][13]
The Mechanistic Heart: Carbocation Formation and Rearrangement
The synthetic utility of this compound in Friedel-Crafts type reactions is dictated by the behavior of the carbocation intermediate formed upon interaction with a Lewis acid catalyst (e.g., AlCl₃).[14] The process is not a simple substitution; it is a cascade of events driven by the pursuit of stability.
-
Generation of the Electrophile: The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its departure. This generates a secondary allylic carbocation.
-
The 1,2-Hydride Shift: The initially formed secondary carbocation is immediately adjacent to a carbon atom bearing a hydrogen. A rapid, intramolecular migration of this hydrogen with its pair of bonding electrons (a hydride shift) to the positively charged carbon center occurs.[4][5]
-
Formation of the More Stable Cation: This hydride shift results in the formation of a significantly more stable tertiary allylic carbocation. This rearranged cation is often the dominant electrophilic species in the reaction mixture.
-
Nucleophilic Attack: The aromatic ring (the nucleophile) then attacks the carbocation. Since both the secondary and tertiary carbocations exist in equilibrium (albeit heavily favoring the tertiary), a mixture of products can be formed. The ratio of these products is sensitive to reaction conditions such as temperature and catalyst activity.[6][15]
The following diagram illustrates this critical mechanistic pathway.
Caption: Carbocation formation and rearrangement pathway.
Application Protocol: Friedel-Crafts Alkylation of Benzene
This protocol provides a representative procedure for the alkylation of benzene using this compound. The primary expected product is tert-pentylbenzene (2-methyl-2-phenylbutane), arising from the rearranged tertiary carbocation.
Materials & Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Anhydrous Aluminum Chloride (AlCl₃) (≥99%)
-
Anhydrous Benzene (Reagent Grade)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet
-
Dropping funnel, pressure-equalizing
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Experimental Procedure
The following diagram provides a high-level overview of the experimental workflow.
Caption: General workflow for Friedel-Crafts alkylation.
1. Reaction Setup:
-
Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel.
-
To the flask, add anhydrous benzene (e.g., 50 mL, ~0.56 mol) and anhydrous dichloromethane (50 mL). The use of excess benzene minimizes polyalkylation.
2. Catalyst Addition & Cooling:
-
Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C with stirring.
-
Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 7.3 g, 0.055 mol) to the stirred solution. The addition is exothermic; ensure the temperature does not rise above 10 °C. A slurry will form.
3. Addition of the Alkylating Agent:
-
In the dropping funnel, prepare a solution of this compound (e.g., 5.23 g, 0.05 mol) in a small amount of anhydrous benzene (~10 mL).
-
Add this solution dropwise to the cold, stirred reaction slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.
4. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or GC-MS by periodically taking small aliquots, quenching them in water, and analyzing the organic layer.
5. Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Prepare a beaker with crushed ice (~100 g) and slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Slowly add 1M HCl (~50 mL) to dissolve any remaining aluminum salts.
-
Transfer the entire mixture to a separatory funnel.
6. Extraction and Washing:
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).
-
Combine all organic layers. Wash sequentially with 1M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL). The bicarbonate wash neutralizes any residual acid.
7. Drying, Concentration, and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired alkylated products.
Expected Products and Characterization
The primary product will be the rearranged 2-methyl-2-phenylbutane (tert-pentylbenzene). A minor amount of the unrearranged product, 3-methyl-3-phenyl-1-butene , may also be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the product ratio and identifying components by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the isolated products.
Conclusion and Field-Proven Insights
This compound is a powerful reagent for introducing a five-carbon prenyl or tert-pentyl moiety onto aromatic and other nucleophilic substrates. Its successful application hinges on a solid understanding of carbocation chemistry. The key takeaway for any scientist is that reactions involving this alkylating agent are highly likely to proceed through a rearranged, tertiary carbocation intermediate, making it an excellent choice for synthesizing tert-pentyl arenes.[15] By carefully controlling reaction conditions, such as using a large excess of the aromatic substrate and maintaining low temperatures during reagent addition, side reactions like polyalkylation can be effectively minimized, leading to clean and high-yielding transformations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.17: Carbocation Rearrangements. Retrieved from [Link]
- Mochalov, V. N., et al. (n.d.). Theory and Practice of Alkyl Aromatic Hydrocarbon Synthesis. 1. Branched Alkylbenzenes.
- Khalaf, A. A., et al. (n.d.). MODERN FRIEDEL-CRAFTS CHEMISTRY. PART 25. FRIEDEL-CRAFTS ALKYLATION OF BENZENE WITH 3-CHLORO-2-(CHLOROMETHYL)-1-PROPENE. Journal of the Chinese Chemical Society.
-
Chemistry LibreTexts. (2023, August 8). 13.4.2.3: Rearrangement of Carbocations. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Modern Friedel-crafts chemistry. Part 25. Friedel-crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
-
Khan Academy. (2013, June 24). Friedel-Crafts alkylation. Retrieved from [Link]
-
Vedantu. (n.d.). ASSERTION-Addition of HCl to 3-methyl-1-butene gives 2-chloro-2-methyl butane. Retrieved from [Link]
-
Chegg. (2019, November 6). 3-methyl-1-butene on reaction with H-Cl forms two products. Retrieved from [Link]
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Laboratory Scale Synthesis and Purification of 3-Chloro-2-methyl-1-butene: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the laboratory-scale synthesis and purification of 3-Chloro-2-methyl-1-butene, a valuable alkenyl halide intermediate in organic synthesis. The described methodology focuses on the conversion of the tertiary allylic alcohol, 2-methyl-3-buten-2-ol, to the desired product via a nucleophilic substitution reaction. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, purification techniques, and critical safety considerations. The information is tailored for researchers, scientists, and professionals in drug development and chemical research, emphasizing reproducibility and a thorough understanding of the process.
Introduction
This compound is a versatile reagent in organic chemistry, primarily utilized as an electrophile in various coupling and substitution reactions for the introduction of the 2-methyl-1-buten-3-yl moiety. Its utility stems from the reactive allylic chloride functional group. The synthesis of such allylic halides from their corresponding alcohols is a fundamental transformation in organic synthesis.[1] This application note details a robust and accessible method for the preparation of this compound from 2-methyl-3-buten-2-ol.
The chosen synthetic strategy involves the reaction of a tertiary allylic alcohol with a chlorinating agent. While several reagents can effect this transformation, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), this protocol will focus on a common and effective method. The reaction proceeds through a mechanism that takes advantage of the stability of the resulting carbocation intermediate.
Scientific Principles and Rationale
The conversion of an alcohol to an alkyl halide is a classic nucleophilic substitution reaction. In the case of tertiary alcohols like 2-methyl-3-buten-2-ol, the reaction with hydrogen halides typically proceeds via an SN1 mechanism.[2] This is due to the formation of a relatively stable tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water.
The key steps of the reaction mechanism are as follows:
-
Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. Protonation by a strong acid (e.g., HCl) converts it into a good leaving group (water).[3]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the rate-determining step of the SN1 reaction.
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation to form the final product, this compound.[3]
The choice of a strong acid like concentrated HCl is crucial for efficient protonation. Alternatively, reagents like thionyl chloride can be employed, which convert the alcohol into a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride.[1] However, the use of concentrated HCl is often preferred for its simplicity and availability in a standard laboratory setting.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| 2-Methyl-3-buten-2-ol | Round-bottom flasks |
| Concentrated Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Magnetic stirrer and stir bar |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Ice bath |
| Diethyl ether (or other suitable organic solvent) | Distillation apparatus |
| Deuterated chloroform (CDCl₃) for NMR | Rotary evaporator |
| NMR Spectrometer | |
| Infrared Spectrometer |
Safety Note: All manipulations involving concentrated hydrochloric acid and the volatile organic product should be performed in a well-ventilated chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.[6] Thionyl chloride, if used as an alternative, is highly corrosive and reacts violently with water, liberating toxic gases; extreme caution is advised.[7][8]
Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-3-buten-2-ol.
-
Cooling: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the exothermic nature of the reaction.
-
Acid Addition: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the alcohol. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add cold water and a suitable organic solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the desired product. Drain and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.[3] Be cautious as this will generate CO₂ gas, so vent the separatory funnel frequently.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
Purification by Distillation
The crude this compound can be purified by simple distillation.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Distillation: Heat the crude product gently. Collect the fraction that boils at approximately 94-96 °C.[9]
-
Characterization: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Characterization Data
The structure of this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ ~1.8 (s, 3H), ~5.0-5.2 (m, 2H), ~5.9-6.1 (m, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~23, ~70, ~114, ~140 |
| IR (neat, cm⁻¹) | ~3080 (C-H, alkene), ~1640 (C=C), ~750 (C-Cl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer used.
The following diagram illustrates the reaction mechanism.
Caption: SN1 reaction mechanism for the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of this compound on a laboratory scale. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate. The provided rationale for the experimental choices and the detailed characterization data will aid in the successful execution and verification of the synthesis.
References
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Fleming, F. F., & Ravikumar, P. C. (n.d.). Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements. SciSpace. Retrieved from [Link]
-
Kabalka, G. W., Yao, M.-L., Borella, S., & Wu, Z. (2005). Alkenylation of allylic alcohols using alkenylboron dihalides: a formal transition-metal free Suzuki reaction. Chemical Communications, (16), 2112–2114. [Link]
-
Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkenylation of Allylic Alcohols Using Alkenylboron Dihalides: A Formal Transition-Metal Free Suzuki Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Brainly.com. (2023, March 28). What is the reaction mechanism of 2-methyl-2-butanol with HCl, and why does this occur in two steps? Retrieved from [Link]
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-
Hatch, L. F., & Gerhardt, L. S. (1949). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. Journal of the American Chemical Society, 71(3), 1041–1042. [Link]
-
Pearson. (n.d.). Write a mechanism for the reaction of 2-methylbutan-2-ol with concentrated HCl goes by an SN1 reaction. Retrieved from [Link]
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3-Chloro-2-methyl-1-butene in the synthesis of fragrance compounds
An Application Guide to the Synthesis of Fragrance Compounds Utilizing 3-Chloro-2-methyl-1-butene
Introduction: The Prenyl Unit as a Cornerstone of Aroma Chemistry
In the vast and intricate world of fragrance synthesis, the five-carbon "prenyl" unit (3-methylbut-2-en-1-yl) is a fundamental building block. Nature employs this motif extensively in the biosynthesis of terpenoids, a diverse class of compounds responsible for the characteristic scents of countless plants and flowers.[1][2][3] this compound, a readily available petrochemical derivative, along with its more reactive isomer 1-chloro-3-methyl-2-butene (commonly known as prenyl chloride), serves as a powerful synthetic equivalent of this natural prenyl cation.[4] This allows chemists to introduce the prenyl group onto various molecular scaffolds, unlocking a rich palette of aroma chemicals with notes ranging from floral and fruity to intensely woody and musky.
This guide provides an in-depth exploration of the synthetic applications of this compound in fragrance chemistry. We will delve into the core reaction mechanisms, provide detailed experimental protocols for the synthesis of representative fragrance compounds, and discuss the causality behind key experimental choices, thereby offering a practical framework for researchers in the field.
Core Synthetic Methodology I: Friedel-Crafts Alkylation for Woody and Amber Scents
One of the most direct methods for incorporating the prenyl moiety into an aromatic ring is the Friedel-Crafts alkylation.[5][6] This powerful carbon-carbon bond-forming reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is used to generate a carbocation electrophile from the alkyl halide.
Mechanistic Insight
When this compound is treated with a strong Lewis acid, such as aluminum trichloride (AlCl₃), the chlorine atom coordinates with the aluminum, weakening the C-Cl bond. This facilitates the formation of a relatively stable tertiary carbocation (the 2-methylbut-3-en-2-yl cation). This electrophile is then attacked by an electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final prenylated aromatic product.[7] A crucial advantage of using this compound is that it directly generates a stable tertiary carbocation, minimizing the skeletal rearrangements that can often plague Friedel-Crafts reactions involving primary alkyl halides.[6]
Protocol 1: Synthesis of 4-(2-methylbut-3-en-2-yl)anisole
This protocol details the synthesis of a prenylated phenol ether, a common structural motif in fragrance compounds with warm, spicy, and woody characteristics.
Objective: To synthesize 4-(2-methylbut-3-en-2-yl)anisole via the Friedel-Crafts alkylation of anisole with this compound.
Materials & Equipment:
| Reagent/Material | Quantity | Molar Mass | Moles |
| Anisole | 10.8 g (11.0 mL) | 108.14 g/mol | 0.10 |
| This compound | 5.23 g (5.9 mL) | 104.58 g/mol | 0.05 |
| Aluminum Chloride (anhydrous) | 7.33 g | 133.34 g/mol | 0.055 |
| Dichloromethane (anhydrous) | 100 mL | - | - |
| 1M HCl (aq) | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | 50 mL | - | - |
| Brine | 50 mL | - | - |
| Anhydrous MgSO₄ | ~5 g | - | - |
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with drying tube (CaCl₂), ice-water bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Initial Charging: Charge the flask with anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (50 mL). Cool the resulting suspension to 0°C using an ice-water bath.
-
Reactant Addition: In a separate beaker, prepare a solution of anisole (10.8 g) and this compound (5.23 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0-5°C. The causality for this slow, cold addition is to control the exothermicity of the reaction and minimize the formation of undesired side products from over-alkylation.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of crushed ice and 50 mL of 1M HCl. This hydrolyzes the aluminum chloride and dissolves inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(2-methylbut-3-en-2-yl)anisole.
Core Synthetic Methodology II: Nucleophilic Substitution for Floral and Fruity Esters
While Friedel-Crafts reactions are excellent for C-alkylation of aromatics, the synthesis of many valuable acyclic terpenoids, such as linalool, geraniol, and their esters, relies on the reactivity of the isomeric primary halide, 1-chloro-3-methyl-2-butene (prenyl chloride).[4] Prenyl chloride is an important industrial intermediate and can be synthesized from isoprene or via the isomerization of other chloromethylbutenes.[4] It is a potent electrophile for Sₙ2 reactions.
Mechanistic Insight
The primary allylic halide structure of prenyl chloride makes it highly susceptible to nucleophilic attack. This reaction is fundamental to creating prenyl esters, which are prized for their fresh, fruity, and floral notes.[8] For example, reacting prenyl chloride with a carboxylate salt, such as sodium acetate, results in the displacement of the chloride ion to form the corresponding ester (prenyl acetate). This is a classic Williamson ether synthesis analogue, applied to ester formation.
Protocol 2: Synthesis of Prenyl Acetate
Objective: To synthesize prenyl acetate, a fragrance compound with a sweet, fruity (banana-like), and green aroma profile.[8]
Materials & Equipment:
| Reagent/Material | Quantity | Molar Mass | Moles |
| 1-Chloro-3-methyl-2-butene | 10.46 g (11.2 mL) | 104.58 g/mol | 0.10 |
| Sodium Acetate (anhydrous) | 10.25 g | 82.03 g/mol | 0.125 |
| Tetrabutylammonium Iodide | 0.5 g | 369.37 g/mol | 0.00135 |
| N,N-Dimethylformamide (DMF) | 100 mL | - | - |
| Diethyl Ether | 150 mL | - | - |
| Water | 100 mL | - | - |
| Brine | 50 mL | - | - |
| Anhydrous MgSO₄ | ~5 g | - | - |
-
Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous sodium acetate (10.25 g), tetrabutylammonium iodide (0.5 g), and N,N-dimethylformamide (100 mL).
-
Catalyst Rationale: Tetrabutylammonium iodide acts as a phase-transfer catalyst. The iodide ion is a better nucleophile than acetate and can displace the chloride first; the resulting prenyl iodide is then more reactive towards the acetate nucleophile. This catalytic cycle accelerates the reaction.
-
Reactant Addition: Add 1-chloro-3-methyl-2-butene (10.46 g) to the stirred suspension.
-
Reaction Execution: Heat the mixture to 60-70°C using a heating mantle and stir for 4-6 hours. The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the carboxylate salt and promotes the Sₙ2 mechanism.
-
Reaction Monitoring: Monitor the reaction's progress via Gas Chromatography (GC) or TLC to confirm the consumption of the starting chloride.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers twice with water (2 x 50 mL) and once with brine (50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude prenyl acetate can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Odor Profile of Common Prenyl Esters
| Compound | Odor Description | Application Notes |
| Prenyl Acetate | Sweet, fruity, banana, green, slightly floral.[8] | Adds freshness and a natural fruity lift to floral bouquets (e.g., lavender) and fruit accords.[8] |
| Prenyl Formate | Pungent, ethereal, fruity. | Used as a top note modifier to provide a sharp, fresh introduction. |
| Prenyl Isobutyrate | Fruity, pineapple, slightly cheesy. | Provides complexity and a tropical nuance to fruity and gourmand fragrances. |
Conclusion
This compound and its isomer, prenyl chloride, are versatile and indispensable reagents in the synthesis of aroma chemicals. Through fundamental reactions like Friedel-Crafts alkylation and nucleophilic substitution, these simple five-carbon synthons provide access to a wide array of compounds that form the basis of woody, floral, and fruity fragrances. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and develop novel fragrance ingredients, demonstrating how simple petrochemical feedstocks can be transformed into high-value molecules that shape our olfactory world.
References
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Synthesis of New Aroma Chemicals Using Prenyl Chloride. SciSpace. Available at: [Link]
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Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PubMed Central. Available at: [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
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Production of Terpenoids by Synthetic Biology Approaches. PubMed Central. Available at: [Link]
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Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. PubMed Central. Available at: [Link]
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METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517. European Publication Server. Available at: [Link]
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New Musk Odorants: (3E)‐4‐(2′‐Alkyl‐5′,5′‐dimethylcyclopent‐1′‐enyl)but‐3‐en‐2‐ones and (3E)‐1‐Acetyl‐3‐alkylidene‐4,4‐dimethylcyclohexenes. ResearchGate. Available at: [Link]
-
Why can we have an achiral compound with 3-methyl but-1-ene + HCl? Quora. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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prenyl acetate, 1191-16-8. The Good Scents Company. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol. Journal of the American Chemical Society. Available at: [Link]
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Application Notes & Protocols: Safe Handling and Storage of 3-Chloro-2-methyl-1-butene
Section 1: Abstract & Scope
This document provides a comprehensive guide for the safe handling, storage, and emergency response procedures for 3-Chloro-2-methyl-1-butene (CAS No. 5166-35-8).[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with this compound's hazardous properties. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the associated risks.
Section 2: Compound Profile and Hazard Identification
This compound is a highly flammable and volatile liquid that presents multiple health hazards.[1][3][4] A thorough understanding of its properties is the foundation of a robust safety protocol. The primary danger stems from its flammability, with a low flash point that makes it an ignition risk at room temperature, and its vapors can form explosive mixtures with air.[5]
Causality of Hazards:
-
Flammability: The double bond and the relatively low molecular weight contribute to its high volatility and flammability. Vapors are heavier than air and can travel along the ground to a distant ignition source.[5]
-
Toxicity & Irritation: The presence of a chlorine atom (an alkyl halide structure) enhances its reactivity and ability to interact with biological molecules. This reactivity is responsible for its harmful effects upon ingestion, skin contact, and inhalation, and its capacity to cause severe irritation to skin and eyes.[1][3]
Table 1: Physicochemical and GHS Hazard Data for this compound [1][6]
| Property | Value | Source |
| Chemical Formula | C₅H₉Cl | PubChem[1] |
| Molecular Weight | 104.58 g/mol | PubChem[1] |
| CAS Number | 5166-35-8 | NIST WebBook[6] |
| Appearance | Colorless to yellow liquid with a pungent odor | ICSC[5] |
| Flash Point | -12°C (closed cup) | ICSC[5] |
| GHS Pictograms | 🔥 (Flame), ☠ (Skull and Crossbones), ❗ (Exclamation Mark) | |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH332: Harmful if inhaled | PubChem, Chemical Label[1][3] |
| GHS Precautionary Statements | P210, P233, P280, P305+P351+P338+P310, P403+P235, P501 | Sigma-Aldrich, TCI Chemicals[4] |
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is mandatory before any procedure involving this compound. The following workflow diagram illustrates the decision-making process to ensure safety at every step.
Caption: Risk assessment workflow for handling this compound.
Section 4: Protocol for Safe Handling
This protocol must be followed for all laboratory-scale work. The primary goal is to prevent ignition of flammable vapors and to avoid personnel exposure.
4.1 Engineering Controls (First Line of Defense)
-
Ventilation: All handling of this compound, including transfers and sample preparation, MUST be conducted inside a certified chemical fume hood to control harmful and flammable vapors.[4][5]
-
Ignition Source Control: All electrical equipment used in the vicinity must be explosion-proof or intrinsically safe.[7][8] Ensure proper grounding and bonding of containers during transfers to prevent static electricity discharge, which can serve as an ignition source.[7] Do not use compressed air for transfers.[5]
4.2 Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides resistance to chemical breakthrough. Always check manufacturer's compatibility data. |
| Eye Protection | Chemical splash goggles AND a face shield. | Due to the risk of severe eye damage[1][3], goggles are mandatory. A face shield is required when handling larger quantities (>100mL) or when there is a significant splash risk. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of a flash fire. |
| Respiratory | Not typically required if work is performed in a fume hood. | In case of ventilation failure or a large spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary, but only by trained personnel.[9][10] |
4.3 Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Post warning signs indicating the use of a highly flammable and toxic substance. Ensure an appropriate fire extinguisher (Class B: powder, CO₂, or foam) and a spill kit are readily accessible.[5]
-
Pre-Use Inspection: Visually inspect the chemical container for any signs of damage or leakage before moving it.
-
Transfer: Transport the chemical in a secondary, shatter-proof container. When transferring from a larger container, use grounding and bonding straps to connect the containers.[7] Perform the transfer slowly to minimize splashing and vapor generation.
-
During Use: Keep the container tightly closed when not in use.[4][7] Maintain the fume hood sash at the lowest practical height.
-
Post-Use: Tightly seal the primary container. Decontaminate the work surface with a suitable solvent, followed by soap and water.
-
Waste Disposal: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.[11][12] Halogenated and non-halogenated solvent wastes must be segregated.[13]
Section 5: Protocol for Safe Storage
Improper storage is a leading cause of laboratory incidents. Segregation and environmental control are key principles.[14]
5.1 Storage Location and Conditions
-
Dedicated Cabinet: Store this compound in a dedicated, approved flammable liquids storage cabinet.[8][14]
-
Environment: The storage area must be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[4][15] Store in an area without drain or sewer access.[5]
-
Refrigeration: If refrigerated storage is required, it MUST be in an explosion-proof or lab-safe refrigerator specifically designed for flammable materials.[16] Standard domestic refrigerators are ignition sources and must never be used.
5.2 Chemical Incompatibility
Segregation from incompatible materials is critical to prevent violent reactions, fire, or explosions.[14]
-
Segregate From:
5.3 Container Management
-
Labeling: Ensure all containers, including secondary and waste containers, are clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.[16]
-
Integrity: Use only containers made of appropriate materials that are in good condition. Keep containers tightly closed to prevent the escape of vapors.
-
Quantity: Store only the minimum quantity of the chemical required for ongoing work to minimize the overall fuel load in the laboratory.[13][16] Do not store large containers or liquids on high shelves.[14]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce its impact.
6.1 Spill Response
The response depends on the scale of the spill. For any large spill or a spill outside of a fume hood, evacuate the area and call emergency services.
Caption: Emergency response flowchart for a chemical spill.
Step-by-Step Spill Cleanup (Small, Contained Spill):
-
Alert & Secure: Alert personnel in the immediate area.[11] Remove all ignition sources and increase ventilation (ensure fume hood is operating at maximum).[10][11]
-
Contain: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to dike and absorb the spill.[10] Work from the outside in to prevent spreading.[11]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container.[7][17]
-
Decontaminate: Clean the spill area with soap and water.[12]
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[11]
6.2 First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[5]
Section 7: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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ACTenviro. (2024). Best Practices for Emergency Spill Response. Retrieved from [Link]
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University of British Columbia. (2021). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management and Safety. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Environmental Health and Safety Office. Retrieved from [Link]
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GESTIS Substance Database. (n.d.). 3-chloro-2-methylbut-1-ene chemical label. IFA. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
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ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from [Link]
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Linde Gas. (2018). Safety Data Sheet: 3-Methyl-1-Butene. Retrieved from [Link]
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University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Application Note: A Practical Guide to Monitoring Reactions of 3-Chloro-2-methyl-1-butene via Thin-Layer Chromatography
Introduction: The Imperative of Real-Time Reaction Analysis
In the realm of synthetic organic chemistry, the ability to precisely monitor the progress of a chemical transformation is fundamental to success. Real-time analysis allows chemists to determine the optimal reaction time, identify the formation of intermediates or byproducts, and ultimately, maximize the yield and purity of the target molecule. Among the arsenal of analytical techniques available, Thin-Layer Chromatography (TLC) remains a cornerstone for its simplicity, rapidity, low cost, and high sensitivity.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 3-Chloro-2-methyl-1-butene. This allylic chloride is a versatile building block, and understanding its conversion is key to successful synthesis. We will explore the foundational principles of TLC, provide a comprehensive, step-by-step protocol for reaction monitoring, and offer expert insights into data interpretation and troubleshooting, all grounded in established scientific principles and safety practices.
Foundational Principles of Thin-Layer Chromatography
TLC is a form of adsorption chromatography where a mixture's components are separated based on their differential affinities for a stationary phase and a mobile phase.[1] The stationary phase is typically a polar adsorbent, such as silica gel or alumina, coated as a thin layer on an inert backing like glass or aluminum.[1][2][3] The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action.[2][3]
The separation is governed by the principle of "like dissolves like." More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the plate. Conversely, less polar compounds will be more readily carried along with the mobile phase, traveling a greater distance. This differential migration results in the separation of the components into distinct spots.
The extent of migration for each compound is quantified by its Retention Factor (Rf), a ratio calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [3]
An Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is instrumental in identifying components and tracking reaction progress.
Experimental Protocol: Monitoring a Reaction of this compound
This protocol provides a robust framework for monitoring a generic reaction involving the non-polar substrate, this compound.
Essential Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates are highly recommended. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.
-
Solvents: Use HPLC-grade solvents to ensure reproducibility. For a non-polar starting material like this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point.[4][5]
-
Developing Chamber: A glass chamber with a well-fitting lid is crucial for creating a saturated solvent vapor environment, which leads to uniform and reproducible chromatograms.[6]
-
Spotting Capillaries: Fine-tipped glass capillaries are essential for applying small, concentrated spots to the TLC plate.
-
Visualization Aids:
-
UV Lamp (254 nm): For non-destructive visualization of UV-active compounds.
-
Potassium Permanganate (KMnO₄) Stain: An excellent choice for visualizing compounds with oxidizable functional groups, such as the double bond in this compound and many of its potential products.[7]
-
Developing an Optimal Solvent System
The selection of the mobile phase is the most critical parameter in TLC. The goal is to achieve an Rf value for the starting material of approximately 0.3-0.4, which typically provides the best resolution from the product and the baseline.[8]
Table 1: Trial Solvent Systems for this compound
| Solvent System (v/v) | Polarity | Rationale |
| 100% Hexanes | Very Low | Establishes a baseline for a very non-polar eluent.[9][10] |
| 95:5 Hexanes:Ethyl Acetate | Low | A common starting point for non-polar to moderately polar compounds.[11] |
| 90:10 Hexanes:Ethyl Acetate | Low-Medium | Increases eluting power to move slightly more polar compounds off the baseline.[4] |
| 80:20 Hexanes:Ethyl Acetate | Medium | Suitable if the product is significantly more polar than the starting material. |
To optimize, test these systems by spotting a dilute solution of this compound on a TLC plate and developing it in each solvent mixture. The system that yields the desired Rf should be selected for monitoring the reaction.
Step-by-Step Reaction Monitoring Procedure
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for at least 15 minutes.
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material, "C" for the co-spot, and "RM" for the reaction mixture.
-
Sample Preparation & Spotting:
-
SM Lane: Using a capillary, apply a small spot of a dilute solution of this compound.
-
RM Lane: At designated time points (e.g., t=0, 1h, 2h), withdraw a tiny aliquot of the reaction mixture.[12] Dilute this aliquot in a volatile solvent. Apply a small spot in the RM lane.
-
C Lane (Co-spot): First, apply a spot of the starting material. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[8]
-
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization and Interpretation of Results
-
UV Visualization: View the dried plate under a 254 nm UV lamp. Circle any dark spots that appear. This method is non-destructive and should always be performed first.[13]
-
Potassium Permanganate Staining: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7] Briefly dip the plate into the stain, remove it, and gently warm it with a heat gun. Compounds that can be oxidized (like alkenes) will appear as yellow-brown spots against a purple background.[7][14]
-
Interpreting the Chromatogram:
-
t=0: The SM and RM lanes should show a spot at the same Rf value.
-
Reaction Progress: The intensity of the starting material spot in the RM lane will decrease over time, while a new spot (the product) will appear, typically at a different Rf.
-
Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the RM lane.
-
Figure 1: Workflow for monitoring reaction progress via TLC.
Safety and Handling
-
This compound: This compound is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[15] Always handle this chemical within a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.
-
Solvents: All organic solvents used as mobile phases are flammable and should be handled with care, away from ignition sources.
-
Stains: Potassium permanganate is a strong oxidizing agent. Avoid contact with skin and combustible materials.
Conclusion
Thin-Layer Chromatography is an indispensable, efficient, and economical technique for the qualitative monitoring of organic reactions.[11][16] By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently track the conversion of this compound. This enables informed decisions regarding reaction times and conditions, ultimately leading to more efficient and successful synthetic outcomes.
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ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts? Retrieved from [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
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Aryal, S. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. TLC Stains. Retrieved from [Link]
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EDVOTEK. Principles of Thin Layer Chromatography. Retrieved from [Link]
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Martin, C. L., & Ravelo, A. G. (2013). Thin layer chromatography. PubMed. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]
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Organic Chemistry at CU Boulder. TLC stains. Retrieved from [Link]
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Zarzycki, P. K. (2018). Staining and Derivatization Techniques for Visualization in Planar Chromatography. ScienceDirect. Retrieved from [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]
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Ghasemi, J., et al. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Retrieved from [Link]
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Application Notes and Protocols for Aqueous Workup of Reactions Involving 3-Chloro-2-methyl-1-butene
Introduction: Navigating the Post-Reaction Landscape of a Versatile Allylic Halide
3-Chloro-2-methyl-1-butene, a key building block in organic synthesis, offers a reactive handle for the introduction of the 2-methyl-1-butenyl moiety. Its utility spans from the synthesis of complex natural products to the development of novel pharmaceuticals and agrochemicals. The presence of a reactive allylic chloride functional group dictates its participation in a variety of transformations, most notably nucleophilic substitution reactions. However, the successful isolation of the desired product hinges on a meticulously planned and executed aqueous workup procedure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective aqueous workup of reactions involving this compound, with a particular focus on post-reaction processing of organometallic coupling reactions.
The inherent reactivity of this compound, coupled with the often-vigorous nature of the reagents it is paired with (e.g., Grignard reagents, organolithiums), necessitates a workup strategy that not only neutralizes reactive species and removes byproducts but also minimizes potential side reactions such as hydrolysis of the allylic chloride.[1][2] This guide is structured to provide not just a stepwise protocol but also the underlying chemical principles, empowering the researcher to adapt and troubleshoot the procedure for their specific reaction context.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for a safe and effective workup.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [3][4][5] |
| Molecular Weight | 104.58 g/mol | [3][4][5] |
| Boiling Point | ~85 °C | [6] |
| Density | ~0.89 g/cm³ | [6] |
| Solubility | Soluble in common organic solvents (e.g., ether, ethanol).[6] | ChemBK[6] |
| CAS Number | 5166-35-8 | [3][4] |
Safety Precautions: this compound is a highly flammable liquid and vapor.[7][8] It is harmful if swallowed or in contact with skin and can cause serious eye damage and skin irritation.[7] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Ensure all equipment is properly grounded to prevent static discharge.[9][10]
Core Principles of the Aqueous Workup
The primary goals of the aqueous workup for reactions involving this compound are:
-
Quenching: To safely neutralize any unreacted and highly reactive reagents.
-
Extraction: To partition the desired organic product from the aqueous phase, which contains inorganic salts and water-soluble byproducts.
-
Washing: To remove residual impurities from the organic layer.
-
Drying: To remove trace amounts of water from the isolated organic phase.
The following workflow diagram illustrates the logical progression of these steps.
Caption: General workflow for the aqueous workup of reactions involving this compound.
Detailed Protocol: Workup of a Grignard Reaction with this compound
This protocol details the aqueous workup for a representative reaction: the coupling of an alkyl or aryl Grignard reagent with this compound.
Materials:
-
Reaction mixture in an appropriate flask
-
Separatory funnel
-
Erlenmeyer flasks
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M) (optional)
-
Saturated aqueous sodium chloride (brine) solution[12]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[12][13]
-
Rotary evaporator
-
pH paper
Procedure:
1. Quenching the Reaction:
-
Causality: The primary purpose of quenching is to safely deactivate the highly reactive Grignard reagent.[14] A sudden addition of a protic source like water can lead to an uncontrolled exotherm. Saturated aqueous ammonium chloride is a preferred quenching agent as it is a mild proton source that effectively destroys the Grignard reagent while minimizing strong acid- or base-catalyzed side reactions.[14]
-
Protocol:
-
Cool the reaction flask in an ice-water bath to control the exotherm.
-
Slowly and dropwise, add saturated aqueous ammonium chloride solution to the stirred reaction mixture. The addition should be done at a rate that maintains a manageable temperature.
-
Continue stirring for 10-15 minutes after the addition is complete to ensure all the Grignard reagent has been quenched. You may observe the formation of a white precipitate (magnesium salts).
-
2. Liquid-Liquid Extraction:
-
Causality: This step separates the desired organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. The choice of extraction solvent is critical; it should be immiscible with water, have a high affinity for the product, and a relatively low boiling point for easy removal.[15][16] Diethyl ether or ethyl acetate are common choices.
-
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a volume of diethyl ether (or another suitable organic solvent) approximately equal to the volume of the reaction mixture.
-
If a large amount of solid (magnesium salts) is present and hinders separation, a small amount of dilute HCl can be added to dissolve the salts.[14] Be cautious, as acidic conditions can promote hydrolysis of the allylic chloride.[1]
-
Stopper the funnel, invert it, and immediately vent to release any pressure.
-
Shake the funnel gently at first, then more vigorously, with periodic venting.
-
Allow the layers to separate. The organic layer (typically the top layer with diethyl ether) will contain the product. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.[17]
-
Drain the lower aqueous layer into a flask.
-
Pour the upper organic layer out through the top of the separatory funnel to avoid contamination.
-
Return the aqueous layer to the separatory funnel and re-extract with a fresh portion of the organic solvent to maximize product recovery.
-
Combine all the organic extracts.
-
3. Washing the Organic Layer:
-
Causality: Washing steps are performed to remove specific types of impurities.
-
Water Wash: Removes any remaining water-soluble impurities.
-
Dilute Acid Wash (Optional): If a basic impurity (e.g., an amine catalyst) is present, a wash with dilute HCl will protonate it, making it water-soluble and easily removed into the aqueous phase.[17][18]
-
Saturated Sodium Bicarbonate Wash (Optional): If the reaction was quenched with acid or if acidic byproducts are present, a wash with a mild base like NaHCO₃ will neutralize them.[13][17]
-
Brine Wash: A wash with saturated aqueous sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer due to the high ionic strength of the solution, which reduces the solubility of water in the organic phase.[12]
-
-
Protocol:
-
Return the combined organic extracts to the separatory funnel.
-
Add a volume of deionized water (approximately 20-30% of the organic layer volume), shake, and separate the layers.
-
(Optional) Perform an acid or base wash if necessary, followed by another water wash. Check the pH of the aqueous layer after the final wash to ensure neutrality.
-
Finally, wash the organic layer with an equal volume of brine.
-
4. Drying the Organic Layer:
-
Causality: Even after the brine wash, trace amounts of water will remain in the organic solvent. Anhydrous drying agents like magnesium sulfate or sodium sulfate are used to remove this residual water.[12][13] Magnesium sulfate is a fine powder with a high capacity for water, while sodium sulfate is granular and less likely to clog filter paper.
-
Protocol:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (a layer at the bottom of the flask is a good starting point).
-
Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.[13]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
5. Isolation of the Crude Product:
-
Protocol:
-
Remove the drying agent by gravity filtration through a fluted filter paper or by carefully decanting the solution into a clean, dry round-bottom flask.
-
Rinse the drying agent with a small amount of fresh, dry organic solvent to recover any adsorbed product.
-
Remove the solvent using a rotary evaporator. Be mindful of the volatility of the product, especially for low-molecular-weight compounds.[19]
-
The remaining residue is the crude product, which can then be further purified by techniques such as distillation or column chromatography.
-
Troubleshooting Common Issues
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can form, especially if the mixture is shaken too vigorously.
-
Solution: Allow the mixture to stand for an extended period. Gentle swirling or stirring with a glass rod can help break the emulsion. Adding more brine to increase the ionic strength of the aqueous layer is often effective.[17]
-
-
Product Hydrolysis: this compound is an allylic chloride and is susceptible to hydrolysis, particularly under acidic or basic conditions, which can form the corresponding alcohol.
-
Solution: Minimize the duration of contact with acidic or basic aqueous solutions. Use mild quenching and washing agents (e.g., saturated NH₄Cl, saturated NaHCO₃) and work at lower temperatures.
-
-
Low Recovery of a Volatile Product:
-
Solution: When removing the solvent via rotary evaporation, use a lower bath temperature and carefully control the vacuum to avoid co-evaporation of the product.
-
Conclusion
A well-executed aqueous workup is a critical and often underestimated component of a successful synthetic procedure. For reactions involving the versatile yet reactive this compound, a systematic approach to quenching, extraction, washing, and drying is essential for isolating the desired product in high yield and purity. By understanding the chemical principles behind each step, researchers can confidently adapt and optimize this general protocol to suit the specific demands of their synthetic transformations, paving the way for the efficient development of novel molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[7]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from a valid URL.[12]
-
Fisher Scientific. (2009). Safety Data Sheet: 3-Chloro-2-methylpropene. Retrieved from a valid URL.[9]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Chloro-3-methyl-2-butene. Retrieved from a valid URL.[10]
-
ResearchGate. (n.d.). Method Comparison for the Extraction of Low-Molecular-Weight Organic Acids from Consolidated Clay Rock. Retrieved from a valid URL.[20]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-3-methyl-2-butene. Retrieved from a valid URL.[11]
-
TCI Chemicals. (2025). Safety Data Sheet: Crotyl Chloride. Retrieved from a valid URL.[8]
-
Sigma-Aldrich. (n.d.). Drying Agents. Retrieved from a valid URL.[21]
-
MDPI. (2024). Impacts of Five Different Drying Methods on Volatile Organic Compounds in Mulberry Fruits. Retrieved from a valid URL.[19]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[22]
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Organic-Chemistry.org. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a valid URL.[18]
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Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from a valid URL.[23]
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Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions. Retrieved from a valid URL.[14]
-
Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from a valid URL.[24]
-
Google Patents. (1966). US3287413A - Hydrolysis of allylic halides. Retrieved from a valid URL.[25]
-
Google Patents. (2014). US8835660B2 - Method for extracting organic compounds from aqueous mixtures. Retrieved from a valid URL.[15]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from a valid URL.[26]
-
ResearchGate. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from a valid URL.[27]
-
ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from a valid URL.[6]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from a valid URL.[16]
-
Quora. (2016). Why is allyl chloride hydrolysed more easily than n-propyl chloride? Retrieved from a valid URL.[1]
-
Google Patents. (1943). US2313767A - Hydrolysis of allyl halides. Retrieved from a valid URL.[28]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved from a valid URL.[17]
-
National Institute of Standards and Technology. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from a valid URL.[3]
-
MDPI. (2024). Characterization of Low-Molecular-Weight Dissolved Organic Matter Using Optional Dialysis and Orbitrap Mass Spectrometry. Retrieved from a valid URL.[29]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from a valid URL.[13]
-
National Institute of Standards and Technology. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from a valid URL.[4]
-
Thorn-Seshold, O. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.[30]
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Guidechem. (n.d.). This compound 5166-35-8 wiki. Retrieved from a valid URL.[5]
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Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved from a valid URL.[31]
-
Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from a valid URL.[32]
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ResearchGate. (n.d.). Reactions of the allylic substrate at a glance. Retrieved from a valid URL.[2]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. Retrieved from a valid URL.[33]
-
ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. Retrieved from a valid URL.[34]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved from a valid URL.[35]
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Application Notes & Protocols: Multi-Step Synthesis Pathways Utilizing 3-Chloro-2-methyl-1-butene
Introduction: The Strategic Value of a C5 Synthon
In the landscape of organic synthesis, particularly in the construction of complex natural products, the strategic selection of starting materials is paramount. 3-Chloro-2-methyl-1-butene, a readily available halogenated alkene, serves as a cornerstone C5 building block. Its structure is effectively a masked isoprene unit, the fundamental precursor in the biosynthesis of terpenes and terpenoids.[1][2] Terpenoids represent the largest class of natural products, with applications ranging from pharmaceuticals and fragrances to biofuels.[3] The utility of this compound stems from its dual reactivity: the allylic chloride can be converted into a potent carbon nucleophile via a Grignard reagent or serve as a precursor to a stabilized tertiary carbocation for electrophilic reactions. This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into leveraging this versatile synthon in multi-step synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-methylbut-1-ene | [4][5] |
| CAS Number | 5166-35-8 | [5][6][7] |
| Molecular Formula | C₅H₉Cl | [4][6] |
| Molecular Weight | 104.58 g/mol | [4][5] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | ~102-104 °C (760 mmHg) | [9] |
| Density | ~0.926 g/cm³ at 25 °C | [9] |
| Hazards | Highly flammable, harmful if swallowed or inhaled, causes skin and eye irritation.[4] | [4] |
Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound is rooted in its structure as a tertiary allylic chloride. This arrangement dictates its reactivity in two primary pathways, which form the basis of the subsequent application notes.
Caption: Core synthetic pathways for this compound.
-
Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent transforms the electrophilic carbon-chlorine bond into a highly nucleophilic carbon-magnesium bond.[10] This "umpolung" or reversal of polarity is the foundation for constructing larger molecules by reacting the Grignard reagent with various electrophiles.[11][12]
-
Carbocation Generation (Friedel-Crafts Type): In the presence of a Lewis acid such as aluminum trichloride (AlCl₃), the chlorine atom is abstracted, generating a resonance-stabilized tertiary allylic carbocation. This potent electrophile can then participate in reactions like the Friedel-Crafts alkylation of aromatic compounds.[13][14][15]
Application Note 1: Synthesis of Irregular Monoterpenes - A Pathway to (±)-Lavandulol
Lavandulol is an irregular monoterpene alcohol, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units.[16] It is a key component of lavender oil and is valued in the fragrance industry.[16][17] The synthesis of such structures provides an excellent case study for the strategic use of this compound as a C5 building block. The following multi-step synthesis illustrates a plausible route to racemic lavandulol.
Caption: Multi-step synthesis pathway for (±)-Lavandulol.
This pathway involves two key stages: the formation of the necessary nucleophile (Grignard reagent) and its subsequent coupling with a suitable C5 electrophile (an epoxide) to assemble the C10 backbone of lavandulol.
Protocol 1: Grignard Reagent Formation from this compound
Objective: To prepare a solution of isoprenylmagnesium chloride.
Causality: This protocol transforms the allylic chloride into a potent nucleophile. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by protic sources like water. Diethyl ether or THF are ideal solvents as they are aprotic and solvate the magnesium species, stabilizing the reagent.[10]
| Reagent/Material | Specification | Quantity | Purpose |
| Magnesium Turnings | >99.5% purity | 1.2 eq | Reactant |
| Iodine | Crystal | 1-2 small crystals | Initiator |
| This compound | >98% purity, anhydrous | 1.0 eq | Starting Material |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Sufficient for 0.5 M solution | Solvent |
| Apparatus | |||
| 3-Neck Round-Bottom Flask | Flame-dried | 1 | Reaction Vessel |
| Condenser | Flame-dried | 1 | Reflux |
| Addition Funnel | Flame-dried | 1 | Reagent Addition |
| Magnetic Stirrer & Stir Bar | 1 | Agitation | |
| Argon/Nitrogen Inlet | 1 | Inert Atmosphere |
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of argon or nitrogen. Add the magnesium turnings and a magnetic stir bar to the flask.
-
Initiation: Briefly heat the flask containing the magnesium with a heat gun under vacuum and then backfill with inert gas. This helps to activate the magnesium surface. Add one or two small crystals of iodine. The purple color of the iodine will fade as the reaction initiates.
-
Reagent Addition: Dissolve the this compound in approximately two-thirds of the anhydrous THF and add it to the addition funnel.
-
Reaction: Add a small portion (~5-10%) of the chloride solution to the stirring magnesium turnings. The reaction is initiated when the solution begins to bubble gently and turn cloudy grey/brown. If the reaction does not start, gentle warming may be required.
-
Execution: Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey solution of isoprenylmagnesium chloride is ready for use in the next step.
Protocol 2: Synthesis of (±)-Lavandulol via Epoxide Opening
Objective: To synthesize racemic lavandulol by coupling isoprenylmagnesium chloride with 2-methyl-2-vinyloxirane.
Causality: The nucleophilic Grignard reagent will attack one of the carbon atoms of the epoxide ring, causing it to open.[11] The attack is expected at the least sterically hindered carbon of the epoxide, which leads to the desired carbon skeleton for lavandulol after protonation.
Procedure:
-
Setup: In a separate flame-dried flask under inert atmosphere, prepare a solution of 2-methyl-2-vinyloxirane (1.0 eq) in anhydrous THF.
-
Cooling: Cool this epoxide solution to 0 °C using an ice-water bath.
-
Addition: Slowly transfer the previously prepared Grignard solution (Protocol 1, ~1.1 eq) to the stirred epoxide solution via cannula. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (±)-lavandulol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected yield: 40-60%.
Application Note 2: Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that attaches an alkyl group to an aromatic ring.[18] When this compound is treated with a Lewis acid like AlCl₃, it readily forms a stable tertiary carbocation, making it an excellent substrate for alkylating electron-rich aromatic compounds like benzene or toluene.[14]
Caption: Mechanism of Friedel-Crafts alkylation with this compound.
A key consideration in Friedel-Crafts alkylations is the potential for carbocation rearrangements.[15] However, the tertiary carbocation formed from this compound is already relatively stable, so rearrangements are less likely compared to reactions with primary alkyl halides. Another limitation is that the product, an alkylated benzene, is more reactive than the starting material, which can lead to polyalkylation.[14] Using a large excess of the aromatic compound can favor mono-alkylation.
Protocol 3: Friedel-Crafts Alkylation of Benzene
Objective: To synthesize isoprenylbenzene.
Causality: Aluminum trichloride acts as a Lewis acid catalyst, abstracting the chloride to generate the electrophilic carbocation, which is then attacked by the nucleophilic π-system of the benzene ring.[14] Anhydrous conditions are essential as AlCl₃ reacts violently with water.
| Reagent/Material | Specification | Quantity | Purpose |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | 1.1 eq | Catalyst |
| Benzene | Anhydrous | Large excess (e.g., 10 eq) | Reactant/Solvent |
| This compound | >98% purity, anhydrous | 1.0 eq | Reactant |
Procedure:
-
Setup: To a flame-dried, three-necked flask equipped with a stir bar, addition funnel, and reflux condenser (with a drying tube or inert gas outlet), add the anhydrous benzene and cool to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred benzene. The reaction is exothermic.
-
Reagent Addition: Add the this compound to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.
-
Workup: Cautiously pour the reaction mixture over crushed ice with concentrated HCl. This will decompose the aluminum complex and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]
- 8. Isoprene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
Synthesis of Substituted Alkenes from 3-Chloro-2-methyl-1-butene: A Detailed Guide to Application and Protocol
Introduction: The Versatility of the Prenyl Moiety in Organic Synthesis
3-Chloro-2-methyl-1-butene, commonly known as prenyl chloride, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive allylic chloride and a branched five-carbon skeleton, allows for the introduction of the ubiquitous prenyl or isoprenoid group into a wide array of organic molecules. This moiety is a fundamental component of numerous natural products, including terpenoids, cannabinoids, and alkaloids, many of which exhibit significant biological activity. Consequently, the development of efficient and selective methods for the synthesis of substituted alkenes from this precursor is of paramount importance to researchers in medicinal chemistry, drug development, and materials science.
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted alkenes from this compound. We will explore a range of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution with organometallic reagents. For each method, we will delve into the underlying mechanistic principles, provide step-by-step experimental protocols, and present a comparative analysis of their synthetic utility.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a highly efficient and selective means of forming carbon-carbon bonds. In the context of this compound, these methods are instrumental for coupling the prenyl group with a diverse range of organic partners.
A. The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. The reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired substituted alkene and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add toluene and water (10:1 v/v) to the flask via syringe.
-
Add phenylboronic acid (1.2 equiv) and this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-4-phenyl-2-butene.
B. The Heck-Mizoroki Reaction: Vinylation of Alkenes
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] This reaction is particularly useful for the synthesis of substituted alkenes and has found wide application in the synthesis of complex organic molecules.[3]
Mechanism: The catalytic cycle of the Heck reaction begins with the oxidative addition of the organic halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. Finally, reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.
Diagram of the Heck-Mizoroki Reaction Catalytic Cycle:
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Chloro-2-methyl-1-butene Reactions
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Welcome to the technical support center for the synthesis of 3-chloro-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, field-proven insights to optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you might be encountering in your experiments, offering explanations and actionable solutions based on established chemical principles.
Q1: Why is my yield of this compound consistently low, and what are the primary contributing factors?
Low yields in the synthesis of this compound can often be attributed to several key factors, primarily related to the choice of synthetic route and the control of reaction conditions. The most common laboratory synthesis involves the reaction of 2-methyl-3-buten-2-ol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[1][2][3][4][5]
Causality behind Low Yields:
-
Carbocation Rearrangements: The reaction of 2-methyl-3-buten-2-ol with HCl proceeds through a tertiary carbocation intermediate.[2][5] While this is a relatively stable carbocation, under certain conditions, it can undergo rearrangement, leading to the formation of isomeric byproducts.
-
Side Reactions: The presence of water or other nucleophiles can lead to the formation of ethers or diols. Elimination reactions can also compete with the desired substitution, especially at higher temperatures, resulting in the formation of dienes.
-
Product Isomerization: The desired product, this compound, can isomerize to the more thermodynamically stable 1-chloro-3-methyl-2-butene.[6][7] This isomerization can be catalyzed by acid or heat.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining.
-
Purification Losses: The product is volatile (boiling point ~94°C), and significant losses can occur during workup and purification steps like distillation if not performed carefully.
To systematically troubleshoot low yields, it's crucial to analyze the reaction mixture for the presence of starting material and potential byproducts. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.
Q2: I'm observing multiple products in my crude reaction mixture. What are the likely isomeric impurities, and how can I minimize their formation?
The formation of isomeric impurities is a common challenge. The primary isomers to be aware of are:
-
1-Chloro-3-methyl-2-butene: This is the allylic rearrangement product and often a significant impurity.[6][7]
-
3-Chloro-3-methyl-1-butene: This can form from the hydrochlorination of isoprene, a potential starting material for the precursor alcohol.[7]
Minimizing Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the desired kinetic product (this compound) over the thermodynamic product (1-chloro-3-methyl-2-butene).
-
Choice of Chlorinating Agent: Thionyl chloride often provides better selectivity and minimizes rearrangements compared to HCl, as it can proceed through an Sₙi (internal nucleophilic substitution) mechanism which can lead to retention of configuration.[1][8][9]
-
Use of a Base: When using thionyl chloride, the addition of a non-nucleophilic base like pyridine can help to neutralize the HCl byproduct, which can catalyze isomerization.[1]
The following workflow can help in identifying and minimizing impurities:
Caption: Preferred synthesis route for this compound.
Q5: How does the choice of solvent affect the reaction outcome?
The choice of solvent can influence the reaction rate and selectivity. For the reaction with thionyl chloride, a non-polar, aprotic solvent like diethyl ether or dichloromethane is typically used. These solvents are good at dissolving the reactants but do not participate in the reaction.
Theoretical studies on the reaction of methanol with thionyl chloride suggest that the solvent polarity can have a strong effect on the reaction mechanism. [10][11]In polar solvents, a backside substitution (Sₙ2-like) mechanism may be favored, while in non-polar solvents, a front-side substitution (Sₙi-like) may be more likely. [10][11]While the substrate is different, this highlights the importance of considering the solvent's role.
Q6: What are the recommended purification techniques for this compound?
Given its volatility, fractional distillation is the most effective method for purifying this compound.
Key considerations for distillation:
-
Efficient Fractionating Column: Use a Vigreux or other efficient fractionating column to achieve good separation from starting materials and byproducts.
-
Vacuum Distillation: If the product is sensitive to higher temperatures, vacuum distillation can be employed to lower the boiling point and prevent thermal decomposition or isomerization.
-
Careful Temperature Control: Monitor the head temperature closely during distillation to collect the desired fraction. The boiling point of this compound is approximately 94°C at atmospheric pressure.
Q7: Are there any alternative synthetic approaches to consider?
While the reaction of 2-methyl-3-buten-2-ol is common, other routes exist, though they may have their own challenges:
-
Allylic Chlorination of 2-methyl-2-butene: This reaction, typically carried out with N-chlorosuccinimide (NCS) or chlorine gas at high temperatures or under UV light, can produce a mixture of allylic chlorides, including the desired product. [12][13]However, controlling the regioselectivity can be difficult.
-
Hydrochlorination of Isoprene: The addition of HCl to isoprene can also yield a mixture of chlorinated products, including 3-chloro-3-methyl-1-butene, which can then be isomerized to other isomers. [7]
Experimental Protocols
Standard Protocol for the Synthesis of this compound using Thionyl Chloride
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-methyl-3-buten-2-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, dissolve 2-methyl-3-buten-2-ol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether to the cooled solution via the addition funnel with vigorous stirring.
-
After the addition of thionyl chloride is complete, slowly add pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation: Comparison of Reaction Conditions
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| SOCl₂ | Pyridine | Diethyl Ether | 0 to RT | 70-85 | Good selectivity, minimizes rearrangements. |
| Concentrated HCl | None | None | 0 to RT | 40-60 | Prone to carbocation rearrangements and side reactions. |
| NCS | Radical Initiator | CCl₄ | Reflux | Variable | Can produce a mixture of isomers. |
References
- PrepChem. (n.d.). Preparation of 2-methyl-3-buten-2-ol.
- Filo. (2025, July 12). Reaction of 2-methylbut-2-ene with Cl2 in UV light.
- ChemicalBook. (2025, December 17). 2-Methyl-3-buten-2-ol | 115-18-4.
- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
- Kim, Y. H., et al. (2022, February 14). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports.
- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
- Brainly. (2025, June 20). Explain how 2-methyl butanol reacts with thionyl chloride to form 2-chloro-2-methyl butane.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Filo. (2025, May 19). The reaction between alcohol and thionyl chloride.
- Chegg. (2019, December 4). Solved 7. (12 points) 2-methylbutan-2-ol is reacted with HCl.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- Doubtnut. (n.d.). Give structures of the products you would expect when each of the following alcohol reacts with:i. HCl – ZnCl2ii. HBriii. SOCl2. a. Butan-1-ol. b. 2-Methylbutan-2-ol.
- Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica.
- Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation.
- American Chemical Society. (n.d.). Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol. Journal of the American Chemical Society.
- Benchchem. (n.d.). This compound | 5166-35-8.
- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.
- PubChem. (n.d.). This compound.
- American Chemical Society. (n.d.). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. Journal of the American Chemical Society.
- Biosynth. (n.d.). This compound | 5166-35-8 | FAA16635.
- Guidechem. (n.d.). This compound 5166-35-8 wiki.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Study.com. (n.d.). Draw the structurefor below: 2-Methyl-2-Butanol + Hydrochloric Acid -> 2-Chloro-2-Methylbutane + Water.
- Quora. (2021, January 4). Why can we have an achiral compound with 3-methyl but-1-ene + HCl?.
- ResearchGate. (n.d.). Synthesis of 3-chloro-2-chloromethyl-1-propene in a tubular reactor.
- NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-.
- chemistNATE. (2014, September 15).
- Fiveable. (n.d.). 2-methyl-2-butene Definition.
- Benchchem. (n.d.). 3-Chloro-3-methyl-1-butyne | 1111-97-3.
- Brainly. (2024, March 12). What is the reaction between hydrochloric acid and 2-methyl-2-butanol?.
- ResearchGate. (2025, August 7). Cuprous Chloride Catalyzed Isomerization of 3-Chloro-1-butene to Crotyl Chloride.
- Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica.
- Doubtnut. (2021, November 11). 3-methyl-2-butanol on treatment with HCl gives (major product). YouTube.
- Sigma-Aldrich. (n.d.). 3-chloro-2-methylbut-1-ene | 5166-35-8.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- NIST. (n.d.). trans-1-Chloro-3-methyl-1-butene.
- NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-.
- European Publication Server. (2012, April 18). METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS.
- chemistNATE. (2023, September 1). Draw all stereoisomers of 3-chloro-1-butene. YouTube.
- Chegg. (2025, November 26). Solved The E1 reaction of 3 -chloro-2-methyl-2-phenylbutane.
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- 8. 1). The reaction between alcohol and thionyl chloride \left( \mathrm { SO.. [askfilo.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Preventing side reactions with 3-Chloro-2-methyl-1-butene
Technical Support Center: 3-Chloro-2-methyl-1-butene
A Guide to Navigating its Reactivity and Preventing Side Reactions
Welcome to the technical support guide for this compound. As a tertiary allylic chloride, this reagent is a valuable building block in organic synthesis, but its unique structure also presents challenges. The proximity of a tertiary carbon, a chlorine leaving group, and a double bond creates a landscape of competing reaction pathways. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and recommended storage conditions for this compound?
A: The primary stability concerns are hydrolysis and isomerization. As a tertiary allylic chloride, the carbon-chlorine bond is susceptible to cleavage, leading to a resonance-stabilized allylic carbocation.
-
Hydrolysis: Exposure to moisture (including atmospheric humidity) can lead to hydrolysis, forming a mixture of 3-methyl-2-buten-2-ol and 2-methyl-3-buten-2-ol.[1][2][3] This not only consumes your reagent but introduces alcohol impurities.
-
Isomerization: this compound can exist in equilibrium with its isomeric form, 1-chloro-3-methyl-2-butene (prenyl chloride). This isomerization can be facilitated by trace acids or elevated temperatures. While you may start with one isomer, you could be working with a mixture, which can affect reaction outcomes.
Recommended Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Use of a desiccator is recommended. Anhydrous solvents and reagents are critical for most applications.[4]
Q2: What are the fundamental side reactions I should anticipate when using this reagent?
A: Beyond hydrolysis and isomerization, the main competing pathways are allylic rearrangement during substitution reactions and elimination reactions.
-
Allylic Rearrangement (SN1'/SN2'): Nucleophilic substitution reactions rarely yield a single product. Due to the formation of a resonance-stabilized allylic carbocation intermediate (in SN1-like conditions) or direct attack at the double bond (in SN2' conditions), nucleophiles can attack at two different positions, leading to a mixture of regioisomers.[1][2]
-
Elimination (E1/E2): The presence of β-hydrogens makes elimination a significant competitive pathway, especially in the presence of strong or bulky bases and at elevated temperatures, leading to the formation of isoprene.[5][6][7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My substitution reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A: This is a classic problem stemming from the allylic nature of the substrate. The product distribution is a direct consequence of the competition between direct substitution (SN) and substitution with allylic rearrangement (SN'). The key is to control the reaction mechanism.
Causality:
-
SN1/SN1' Pathway: In polar, protic solvents, the reaction tends to proceed via an SN1-like mechanism. The leaving group departs, forming a resonance-stabilized allylic carbocation. The nucleophile can then attack either electrophilic carbon, often favoring the more stable product. For example, hydrolysis gives a mixture of alcohols, with the tertiary alcohol often being the major product.[1][2]
-
SN2/SN2' Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, an SN2-like mechanism can occur. However, the tertiary nature of this compound makes direct SN2 attack sterically hindered. This often forces the reaction down an SN2' pathway, where the nucleophile attacks the terminal carbon of the double bond, pushing the electrons to displace the chloride in a concerted step.[2]
Caption: Decision workflow for minimizing elimination reactions.
Troubleshooting & Optimization:
| Condition | To Favor Substitution (SN) | To Favor Elimination (E2) | Rationale |
| Base/Nucleophile | Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻). | Use a strong, sterically hindered base (e.g., t-BuOK). | Bulky bases are poor nucleophiles due to steric hindrance but are effective at removing protons, favoring elimination. [6] |
| Temperature | Lower reaction temperatures (e.g., 0 °C to RT). | Higher reaction temperatures. | Elimination reactions have a higher activation energy than substitution and are thus favored by increased temperature. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) favor SN2. | Solvents that are the conjugate acid of the base (e.g., t-BuOH for t-BuOK) are common for E2. | Solvent choice can significantly influence the pathway. |
Problem 3: My Grignard or Organolithium reaction is low-yielding, with isoprene as the main byproduct.
A: This is a classic case of the organometallic reagent acting as a base rather than a nucleophile. Grignard and organolithium reagents are extremely strong bases.
Causality: Instead of attacking the electrophilic carbon in a substitution reaction, the highly basic Grignard reagent (R-MgX) abstracts a proton from one of the methyl groups, leading to an E2 elimination and forming isoprene. [8][9] Troubleshooting & Optimization:
-
Switch to a "Softer" Nucleophile: The best solution is to switch from a "hard" organometallic like a Grignard reagent to a "softer" one like an organocuprate (Gilman reagent, R₂CuLi). Organocuprates are much less basic and are excellent for SN2' reactions with allylic halides, providing the rearranged product with high selectivity.
Experimental Protocol: Synthesis of an Alkylated Product using a Gilman Reagent
-
Prepare the Gilman Reagent: In a flame-dried flask under argon, dissolve copper(I) iodide (CuI) in anhydrous THF at -78 °C. Add two equivalents of an organolithium reagent (e.g., n-BuLi) dropwise. Stir for 30 minutes to form the lithium diorganocuprate solution.
-
Alkylation: While maintaining the temperature at -78 °C, slowly add one equivalent of this compound dissolved in anhydrous THF to the Gilman reagent solution.
-
Reaction & Quench: Allow the reaction to stir at low temperature for several hours, monitoring by TLC. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product via column chromatography.
This protocol provides a self-validating system; the significant reduction in isoprene formation and the high yield of the coupled product will confirm the success of switching reagents.
Problem 4: I'm attempting a Friedel-Crafts alkylation on benzene and getting a complex mixture of products.
A: Friedel-Crafts alkylations with reactive substrates like allylic halides are notoriously difficult to control for two main reasons: carbocation stability and product overalkylation. [10] Causality:
-
Carbocation Formation: The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the resonance-stabilized allylic carbocation. [11][12]This is a very reactive electrophile.
-
Overalkylation: The initial product, an alkylated benzene ring, is more electron-rich and thus more reactive towards further electrophilic substitution than the starting benzene. This leads to polyalkylation, where the product reacts again to add more alkyl groups. [10] Troubleshooting & Optimization:
-
Use a Large Excess of the Aromatic Compound: To favor mono-alkylation, use a large excess (5-10 equivalents) of the benzene or other aromatic substrate. This increases the statistical probability of the electrophile reacting with the starting material instead of the product.
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote side reactions. Consider milder catalysts like FeCl₃ or ZrCl₄. [13]* The Acylation-Reduction Workaround: A more robust and controllable method is to perform a Friedel-Crafts acylation followed by a reduction. Acylation introduces a deactivating acyl group, which prevents over-reaction. The ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction). This two-step process avoids both rearrangement and polyalkylation issues. [14]
Caption: Comparing direct Friedel-Crafts alkylation with the acylation-reduction strategy.
References
-
Wikipedia. Allylic rearrangement. [Link]
-
Amazon Web Services. Elimination Reactions. [Link]
-
Hatch, L. F., & Gerhardt, L. S. (1949). Allylic Chlorides. VIII. l-Chloro-3-methyl-2-butene. Journal of the American Chemical Society, 71(12), 4057–4058. [Link]
-
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link]
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
L.S. College, Muzaffarpur. Allylic rearrangement. [Link]
-
PKS & MPS CLASSES. Allylic carbocation | With Examples and SN1 & SN2 Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. 8.5: Elimination reactions. [Link]
-
BITS Pilani. Elimination Reactions. [Link]
-
HomeworkLib. Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Modern Friedel-crafts chemistry. Part 25. Friedel-crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Quora. Why can we have an achiral compound with 3-methyl but-1-ene + HCl?. [Link]
-
Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Accounts of Chemical Research, 47(12), 3664–3678. [Link]
-
Professor Dave Explains. Friedel-Crafts Alkylation. YouTube. [Link]
-
ChemBK. 3-Chloro-3-methyl-1-butene. [Link]
-
Pearson. Draw the elimination products for each of the following E2 reactions. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Technical Support Center: Purification of 3-Chloro-2-methyl-1-butene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Chloro-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile chemical intermediate. We understand that achieving high purity is critical for successful downstream applications, and this document provides in-depth, field-proven insights to address the specific challenges you may encounter.
The primary purification challenge for this compound (CAS 5166-35-8) stems from its synthesis, which often results in a mixture of structurally similar isomers.[1] This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively, grounded in the principles of organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and analysis of this compound.
Q1: What are the key physical properties of this compound and its common isomers?
A1: Understanding the physical properties, particularly the boiling points, of the target compound and its potential isomeric impurities is the first step in designing a successful purification strategy. The most common isomers encountered are 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene.
| Property | This compound | 1-Chloro-3-methyl-2-butene | 3-Chloro-3-methyl-1-butene |
| IUPAC Name | 3-chloro-2-methylbut-1-ene[2] | 1-chloro-3-methylbut-2-ene | 3-chloro-3-methylbut-1-ene |
| CAS Number | 5166-35-8[3] | 503-60-6[4] | 2190-48-9[5] |
| Molecular Formula | C₅H₉Cl[2] | C₅H₉Cl | C₅H₉Cl |
| Molecular Weight | 104.58 g/mol [6] | 104.58 g/mol | 104.58 g/mol |
| Boiling Point | 94 °C[6] | ~103-105 °C | ~98-100 °C |
Note: Boiling points are at atmospheric pressure unless stated otherwise. Values for isomers are estimated from literature and may vary.
Q2: Why is isomeric purity a primary concern during the synthesis of this compound?
A2: The synthesis of chlorinated methylbutenes, typically via the addition of hydrogen chloride (HCl) to isoprene, proceeds through carbocation intermediates.[7] This mechanism inherently leads to a mixture of products. The initial electrophilic addition of a proton to isoprene can form either a secondary or a more stable tertiary carbocation. This leads to the kinetic product, 3-Chloro-3-methyl-1-butene, and the thermodynamic product, 1-Chloro-3-methyl-2-butene (prenyl chloride).[1] Our target molecule, this compound, is another possible product in this complex reaction mixture. The relative proximity of the boiling points makes simple distillation ineffective, necessitating more precise purification techniques.
Caption: Synthesis pathway leading to isomeric mixture.
Q3: What are the recommended storage and handling conditions for this compound?
A3: As an allylic chloride, this compound is reactive and requires careful handling and storage to maintain its purity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] Refrigeration is recommended. Protect from light by using an amber glass bottle. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] All manipulations should be performed in a chemical fume hood.[9] The compound is a highly flammable liquid and vapor; keep it away from heat, sparks, and open flames.[8][10] Ground all equipment to prevent static discharge.[4][8]
Q4: Which analytical techniques are best for assessing the purity and isomeric ratio of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): GC is the most effective technique for separating the volatile isomers and quantifying their relative percentages. The NIST Chemistry WebBook lists GC data for this compound.[11] GC-MS provides definitive identification of each isomeric peak based on its mass spectrum.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the major product and identify the presence of isomers. Each isomer will have a unique set of chemical shifts and coupling constants, allowing for structural elucidation and quantification through integration.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: My final product is a mixture of isomers according to GC/NMR analysis.
Question: How can I effectively separate this compound from its isomers, given their close boiling points?
Answer: The most effective method for separating liquids with close boiling points is fractional distillation .[12] This technique provides significantly better separation efficiency than simple distillation by creating a series of condensation and re-vaporization cycles within a fractionating column.[13] Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point).
Causality: The separation relies on the slight differences in volatility between the isomers. The efficiency of the separation is determined by the length and packing material of the fractionating column, which creates a large surface area for the vapor-liquid equilibria to be established. This is quantified by the concept of "theoretical plates."[13] A higher number of theoretical plates results in a better separation.
Solution: Perform a meticulous fractional distillation.
Caption: Experimental workflow for purification by fractional distillation.
See Section 3 for a detailed step-by-step protocol. Key parameters to control are:
-
Column Choice: Use a packed column (e.g., with Raschig rings or Vigreux indentations) of sufficient length (e.g., 30-50 cm) to ensure a high number of theoretical plates.
-
Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Rapid heating will prevent the establishment of a proper temperature gradient in the column, leading to poor separation.
-
Reflux Ratio: Maintain a high reflux ratio. This means allowing most of the condensed vapor to return to the column to continue the equilibration process, while only slowly collecting the distillate. A ratio of 5:1 (5 drops returning to the column for every 1 drop collected) is a good starting point.
-
Insulation: Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain the temperature gradient.
Issue 2: My yield is very low after purification, and I suspect decomposition.
Question: What causes low yield or decomposition during the distillation of this compound?
Answer: Allylic chlorides can be thermally labile. Heating the compound to its atmospheric boiling point (94 °C) for an extended period during fractional distillation can cause decomposition or rearrangement, leading to a lower yield of the desired product.[10] The presence of acidic impurities can also catalyze decomposition.
Causality: Thermal energy can promote the elimination of HCl or facilitate isomerization to more stable alkenes. The decomposition process often produces non-volatile, high-molecular-weight tars, which remain in the distillation flask.
Solution: Use vacuum fractional distillation.
Distillation under reduced pressure lowers the boiling point of the liquid, allowing for purification at a lower temperature where the rate of decomposition is significantly reduced.
Pre-treatment: Before distillation, it is wise to wash the crude product to remove any acidic residue from the synthesis.
-
Wash the crude material with a cold, dilute solution of sodium bicarbonate (NaHCO₃).
-
Follow with a wash of deionized water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent before proceeding to distillation.
See Section 3 for a detailed vacuum fractional distillation protocol.
Issue 3: My purified product degrades over time in storage.
Question: How can I prevent the degradation of purified this compound during storage?
Answer: Even after achieving high purity, the inherent reactivity of the molecule can lead to degradation over time, especially when exposed to air, light, or moisture.
Causality: The allylic chloride functionality is susceptible to nucleophilic substitution (e.g., hydrolysis by water) and elimination reactions. Oxygen can promote the formation of radical species, leading to polymerization or other side reactions.
Solution: Implement rigorous storage protocols.
-
Inert Atmosphere: After purification, immediately transfer the product to a clean, dry storage vessel under an inert atmosphere. Use techniques like the Schlenk line or a glovebox to flush the container with nitrogen or argon before and after adding the liquid.
-
Refrigerate: Store the sealed container in a refrigerator (2-8 °C) to minimize the rate of any potential degradation reactions.
-
Protect from Light: Use an amber glass bottle or wrap a clear bottle with aluminum foil to prevent photo-initiated reactions.
-
Use a Septum Cap: A bottle with a PTFE-lined septum cap allows for the removal of material with a syringe without repeatedly exposing the bulk sample to the atmosphere.
Section 3: Detailed Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the dried, crude this compound and a few boiling chips or a magnetic stir bar.[13] Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Establish Reflux: Allow the vapor to rise slowly through the column until it begins to condense and return to the flask. Let the column equilibrate under total reflux for at least 30 minutes to establish the temperature gradient.
-
Collect Fractions: Begin collecting the distillate slowly. Monitor the temperature at the distillation head. Collect and label separate fractions as the temperature changes. The fraction that distills at a stable temperature closest to 94 °C should be the desired product.
-
Shutdown: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and tars. Let the apparatus cool completely before disassembly.[13]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of each collected fraction in a volatile solvent like dichloromethane or hexane.
-
Instrument Setup: Use a GC equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Method:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The isomers will elute at different retention times. The peak area percentage can be used to determine the purity of each fraction. Combine the fractions that meet the required purity specifications.
Section 4: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
-
Google Patents. (1956). US2911452A - Process for separating butylenes from butanes. Retrieved from
-
Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
YouTube. (2020, May 8). Fractional distillation. Organic Chemistry Lab Tutorials. Retrieved from [Link]
-
BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Google Patents. (n.d.). CA1130811A - 3-chloro-3-methyl-butane-1,4-dial-bis. Retrieved from
-
American Chemical Society. (1949). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. Journal of the American Chemical Society. Retrieved from [Link]
-
Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene. Retrieved from
-
European Publication Server. (2012, April 18). METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE.... Retrieved from [Link]
Sources
- 1. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 2. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 5166-35-8 | FAA16635 [biosynth.com]
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- 11. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
Impact of solvent choice (THF vs ether) on 3-Chloro-2-methyl-1-butene reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-chloro-2-methyl-1-butene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice—specifically tetrahydrofuran (THF) versus diethyl ether (ether)—on the outcomes of your reactions. As an allylic halide, this compound presents unique reactivity challenges, including the potential for unexpected side reactions and product distributions. Understanding the subtle yet critical role of the solvent is paramount to achieving desired synthetic results.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate in diethyl ether, and would THF be a better choice?
A1: Difficulty in initiating Grignard reagent formation with allylic chlorides is a common issue. While diethyl ether is a traditional solvent for this reaction, THF offers several advantages that can facilitate initiation and improve overall success.[1]
The key differences lie in the solvent's coordinating ability and boiling point.[2] THF is a more polar and stronger Lewis base than diethyl ether.[3] Its oxygen atom's lone pairs are sterically more accessible, allowing for more effective solvation and stabilization of the magnesium center in the Grignard reagent.[4] This enhanced stabilization can be crucial for forming the reagent from a less reactive chloride.
Furthermore, THF's higher boiling point (66 °C vs. 34.6 °C for ether) allows the reaction to be run at a higher temperature.[5] This can provide the necessary activation energy to overcome the initial energy barrier for the reaction between the magnesium surface and the alkyl halide.[2] If initiation is still problematic in THF, the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.
Q2: I performed a substitution reaction and obtained a mixture of two isomeric products: 3-methyl-1-buten-3-ol and 2-methyl-3-buten-2-ol. Why is this happening and how does solvent choice affect the product ratio?
A2: You are observing the results of an allylic rearrangement , a characteristic reaction of allylic systems like this compound.[6] The formation of two products stems from the fact that the reaction can proceed through different mechanistic pathways (SN1/SN1' vs. SN2/SN2'), which are heavily influenced by the solvent.
-
SN1/SN1' Pathway: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate has two electrophilic carbons, and a nucleophile can attack at either position, leading to a mixture of the "normal" substitution product and the "rearranged" (or allylic shift) product.[6][7] More polar solvents, like THF, can better stabilize this carbocation intermediate, potentially favoring this pathway.
-
SN2/SN2' Pathway: In a concerted SN2 reaction, the nucleophile attacks the carbon bearing the leaving group. In the competing SN2' reaction, the nucleophile attacks the double bond's terminal carbon, causing the double bond to shift and the leaving group to be ejected.[6] Less polar solvents like diethyl ether may favor these bimolecular pathways.
The ratio of products depends on the stability of the potential carbocation (favoring the tertiary alcohol product in an SN1-type reaction) and the steric hindrance at each electrophilic site.[8][9] In many cases with substituted allylic halides, the rearranged product is often the major product.[7][8]
Q3: My reaction is yielding primarily elimination products instead of the desired substitution product. How can I favor substitution?
A3: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a fundamental challenge. The solvent plays a significant role, but the nature of the nucleophile is equally critical.
-
Nucleophile vs. Base Strength: Strong, bulky bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination.[10] To favor substitution, use a reagent that is a strong nucleophile but a weak base (e.g., I⁻, Br⁻, CN⁻, RS⁻).[11] Grignard reagents are not only strong nucleophiles but also very strong bases, so they will react with any acidic protons present.[12]
-
Solvent Polarity: Polar protic solvents can promote E1 reactions by stabilizing the carbocation intermediate.[13] Both THF and ether are polar aprotic solvents. In these, the key is the nucleophile's strength. Polar aprotic solvents like THF can enhance the nucleophilicity of anionic nucleophiles compared to protic solvents, potentially favoring SN2 reactions.[14]
-
Temperature: Elimination reactions are generally favored by higher temperatures.[10] Running your reaction at a lower temperature may increase the proportion of the substitution product.
For Grignard reactions specifically, if you are observing side products from elimination, it may be due to the Grignard reagent acting as a base on your substrate or another component in the reaction mixture. Ensuring anhydrous conditions is critical, as any water will protonate and destroy the Grignard reagent.[12]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Rationale |
| Low or no yield of Grignard reagent (RMgX) | 1. Poor Solvent Stabilization: Diethyl ether may not be sufficient to stabilize the forming Grignard reagent. 2. Reaction Not Initiating: The activation energy barrier is too high at the reflux temperature of diethyl ether. | 1. Switch to THF: THF is a superior coordinating solvent that better stabilizes the RMgX species, shifting the Schlenk equilibrium and promoting formation.[15][3][16] 2. Increase Temperature: Utilize THF's higher boiling point (66 °C) to provide more energy for initiation.[2] 3. Activate Magnesium: Add a crystal of iodine or use mechanical stirring to break the passivating magnesium oxide layer. |
| Formation of an unexpected constitutional isomer | Allylic Rearrangement: The reaction is proceeding via a pathway (e.g., SN1' or SN2') that results in a shift of the double bond.[6][7] | 1. Analyze Solvent Polarity: THF's higher polarity may favor an SN1-like mechanism, leading to the thermodynamically more stable rearranged product via a stabilized carbocation.[13] Diethyl ether might favor a kinetically controlled SN2' pathway. 2. Modify Temperature: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one. |
| Significant amount of Wurtz coupling product (R-R) is formed | High Local Concentration of Alkyl Halide: This side reaction is common during Grignard formation. | 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing coupling. 2. Use THF: THF's better solvating power can help disperse the alkyl halide and the newly formed Grignard reagent, reducing the likelihood of them reacting with each other.[17] |
| Reaction yields primarily elimination products (alkenes) | 1. Strong Basicity of Nucleophile: The reagent is acting as a base rather than a nucleophile. 2. High Reaction Temperature: Elimination is entropically favored and often dominates at higher temperatures.[10] | 1. Choose a Less Basic Nucleophile: If the goal is substitution, select a reagent known to be highly nucleophilic but weakly basic (e.g., sodium cyanide, sodium azide).[11] 2. Lower the Temperature: Conduct the reaction at 0 °C or below to disfavor the elimination pathway. |
Data Summary: Solvent Properties
| Property | Diethyl Ether ((C₂H₅)₂O) | Tetrahydrofuran (THF, C₄H₈O) | Impact on this compound Reactions |
| Boiling Point | 34.6 °C | 66 °C | THF allows for a wider and higher temperature range, which can be crucial for initiating sluggish reactions like Grignard formation.[5] |
| Polarity (Dielectric Constant) | 4.3 | 7.6 | THF's higher polarity more effectively solvates and stabilizes charged intermediates like carbocations (favoring SN1/E1) and the partial charges in transition states.[3] |
| Lewis Basicity | Moderate | High | THF is a stronger Lewis base, leading to better coordination and stabilization of Lewis acids like Mg²⁺ in Grignard reagents.[3][4] This can increase the reactivity of the Grignard reagent. |
| Water Solubility | 6.9 g/100 mL | Miscible | THF's miscibility with water means it must be rigorously dried before use in moisture-sensitive reactions, such as those involving Grignard reagents.[3][18] |
Visualizing Competing Reaction Pathways
The choice of solvent can tip the balance between substitution and rearrangement pathways. A more polar solvent like THF can stabilize the carbocation intermediate, favoring the SN1/SN1' pathway, which often leads to the more stable tertiary product.
Caption: Competing pathways for this compound.
Experimental Protocol: Grignard Reagent Formation and Reaction
This protocol details the formation of a Grignard reagent from this compound in THF and its subsequent reaction with a model electrophile (acetone).
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glassware (flame-dried and cooled under an inert atmosphere)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium suspension. Initiation should be observed as gentle bubbling and a cloudy appearance. Gentle warming with a heat gun may be required.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher reflux temperature of THF is a key advantage here.[2]
-
After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete conversion. The resulting grey/brown solution is your Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude alcohol product(s).
-
-
Analysis: Analyze the product mixture by GC-MS and NMR to determine the ratio of the direct addition product (2,3-dimethyl-3-buten-2-ol) and the rearranged product (2,4-dimethyl-3-penten-2-ol), which may form if the Grignard reagent itself undergoes rearrangement.
References
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
-
Quirky Science. (2019). Tetrahydrofuran or Diethyl Ether - Which to Use?.
-
Physics Forums. (2008). THF vs. Diethyl Ether: Solvent Choice for Grignard Reagent Preparation.
-
Wikipedia. (n.d.). Tetrahydrofuran.
-
Quora. (2017). Why is THF soluble in water and diethylether not?.
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
-
Quora. (2019). Why is THF used in Grignard?.
-
Wikipedia. (n.d.). Allylic rearrangement.
- Grignard Reaction. (n.d.). [Source Link Not Available]
-
L.S.College, Muzaffarpur. (2020). Allylic rearrangement.
-
ChemEurope.com. (n.d.). Allylic rearrangement.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
-
Kwart, H., & Miller, R. K. (1954). Allylic Rearrangement in the Reactions of l-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol. Journal of the American Chemical Society, 76(21), 5403–5407.
-
ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
-
MSU Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
-
Wikiwand. (n.d.). Allylic rearrangement.
-
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Andrew G. Myers Research Group. (n.d.). Magnesium-Halogen Exchange.
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Chemistry LibreTexts. (2019). 12.3: Comparing E1 and E2 Mechanisms.
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Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
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Technical Support Center: Managing Exothermic Reactions with 3-Chloro-2-methyl-1-butene
Welcome to the technical support center for handling reactions involving 3-Chloro-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic potential of this versatile reagent. Our focus is on proactive risk assessment, real-time troubleshooting, and emergency preparedness to ensure both scientific success and laboratory safety.
Section 1: Understanding the Core Hazard: Thermal Runaway
A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed, leading to an accelerating cycle of rising temperature and reaction rate.[1] This self-accelerating process can result in a dangerous increase in temperature and pressure, potentially causing fires, explosions, and the release of toxic gases.[1]
This compound (CAS: 5166-35-8) is a highly flammable liquid with vapor/air mixtures that are explosive.[2][3][4] Its reactivity, particularly in common synthetic applications like Friedel-Crafts alkylations and Grignard reactions, presents a significant exothermic hazard. The compound's decomposition upon burning can produce highly toxic fumes, including phosgene and hydrogen chloride, compounding the risk of a thermal event.[3]
The Vicious Cycle of Thermal Runaway
The diagram below illustrates the positive feedback loop that characterizes a thermal runaway reaction. Understanding this cycle is the first step toward preventing it.
Caption: The positive feedback mechanism of a thermal runaway reaction.
Section 2: Proactive Risk Assessment & Management
Thorough planning is the most effective tool against thermal runaway. A reaction that is controlled from the outset is inherently safer.
Frequently Asked Questions (FAQs)
Q: How do I assess the thermal risk of my reaction before starting the experiment?
A: A multi-faceted approach is essential. Start with a comprehensive literature review and analysis of the Safety Data Sheet (SDS) for all reagents. For novel or scaled-up reactions, experimental hazard assessment is critical. Two key techniques are indispensable for this:
-
Differential Scanning Calorimetry (DSC): A thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the onset temperature of exothermic events and the total heat of reaction.[5]
-
Reaction Calorimetry (RC): This technique measures the heat evolved from a chemical reaction in real-time under process-like conditions. It provides crucial data on reaction rate, heat flow, and the impact of process parameters (like addition rate or temperature), which is vital for safe scale-up.[5][6]
| Parameter | Differential Scanning Calorimetry (DSC) | Reaction Calorimetry (RC) |
| Primary Output | Onset temperature of decomposition, total heat of reaction (ΔH). | Real-time heat flow, reaction rate, specific heat capacity. |
| Typical Use | Screening for thermal stability of reactants, products, and mixtures. Identifying worst-case scenarios. | Process development and optimization. Simulating plant conditions to ensure heat removal capacity is sufficient. |
| Scale | Milligram scale. | Lab scale (milliliter to liter). |
| Key Question Answered | "At what temperature does my material become dangerously unstable?" | "How fast is my reaction generating heat, and can my cooling system handle it?" |
Troubleshooting Guide: Preventing Runaways During Setup & Execution
Proper experimental setup is your primary engineering control. The goal is to ensure your heat removal capacity always exceeds the heat generation rate.
Caption: Key control points in a safe experimental setup for exothermic reactions.
Step-by-Step Protocol for Reaction Setup:
-
Vessel Selection: Choose a reaction vessel with a volume at least twice that of all combined reagents to leave sufficient headspace.[7] Ensure the vessel material is compatible with all chemicals.
-
Heat Transfer: Use a jacketed reactor or a cooling bath with a large surface area. Avoid oil baths for larger reactions as they can be difficult to remove quickly in an emergency.[7]
-
Agitation: Implement efficient overhead mechanical stirring. Magnetic stir bars may be insufficient for viscous mixtures or larger volumes, leading to localized hotspots.[5]
-
Temperature Monitoring: Place a thermocouple or thermometer probe directly into the reaction mixture to monitor the internal temperature, which can differ significantly from the bath temperature.[7]
-
Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the limiting reagent (often the this compound). The addition rate is your primary means of controlling the reaction rate.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and potential ignition of flammable solvents.[8]
Section 3: Troubleshooting Common Exothermic Scenarios
Scenario 1: Friedel-Crafts Alkylation
This reaction involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] It is a powerful C-C bond-forming reaction but is notoriously exothermic and prone to side reactions.
FAQ: Why is my Friedel-Crafts reaction with this compound giving unexpected isomeric products?
A: This is a classic issue stemming from carbocation rearrangement. The Lewis acid helps generate a carbocation from this compound. This initial secondary carbocation can rearrange via a hydride or alkyl shift to form a more stable tertiary carbocation before it alkylates the aromatic ring.[10][11] This leads to a mixture of products instead of the desired one.
Troubleshooting: My reaction is too fast and the temperature is spiking.
-
Problem: The rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action: Halt the addition of the alkyl halide immediately.
-
Solution:
-
Reduce Temperature: Lower the temperature of the cooling bath significantly.
-
Slow Addition: Once the temperature is stable, resume addition at a much slower rate. The reaction should be "addition-controlled," meaning the rate is dictated by how fast you add the reagent.
-
Increase Dilution: Using more solvent can help absorb the heat generated, acting as a thermal sink.
-
Verify Stirring: Ensure the stirring is vigorous enough to dissipate heat from the point of addition.
-
Scenario 2: Grignard Reagent Formation
Preparing a Grignard reagent from this compound and magnesium turnings is a common but hazardous procedure due to the highly exothermic initiation phase.
FAQ: What are the primary hazards when preparing a Grignard reagent?
A: The main hazards are a violent, uncontrolled initiation and the pyrophoric nature of the resulting Grignard reagent. The reaction is highly sensitive to water and air. The initiation can be difficult to start, but once it begins, it can accelerate rapidly, causing the solvent to boil violently and potentially leading to a fire.
Troubleshooting: My Grignard reaction won't initiate, or it started violently.
-
Problem (No Initiation): The magnesium surface is likely passivated by magnesium oxide.
-
Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may be required, but be prepared to cool it immediately once the reaction starts.
-
-
Problem (Violent Initiation): Too much alkyl halide was added before the reaction initiated.
-
Solution:
-
Preparation is Key: Add only a small portion of the this compound initially and wait for signs of reaction (bubbling, cloudiness, temperature rise) before adding more.
-
Controlled Addition: Once initiated, the remaining alkyl halide must be added slowly and diluted in an appropriate solvent (e.g., dry THF or ether) to maintain a steady reflux, not a violent boil.
-
Emergency Cooling: Have an ice bath ready to immerse the flask if the reaction becomes too vigorous.
-
-
Section 4: Emergency Response & Mitigation
Even with careful planning, unexpected events can occur. A well-rehearsed emergency plan is crucial.
FAQ: What is the first thing I should do if I suspect a thermal runaway?
A: Follow the "A.C.T." principle:
-
Alert: Immediately alert all personnel in the lab and notify your supervisor. Activate the fire alarm if there is any sign of fire or if the situation is escalating beyond your control.[12]
-
Control: If it is safe to do so, take immediate steps to control the reaction. This includes:
-
Removing any external heating source (e.g., using a lab jack to lower a heating mantle).[7]
-
Maximizing cooling by lowering the chiller setpoint or adding dry ice to the cooling bath.
-
Stopping all reagent addition.
-
-
Terminate/Evacuate: If the temperature continues to rise uncontrollably, prepare for an emergency shutdown and/or evacuation.[12][13] Do not hesitate to evacuate the area.
Protocol: Emergency Quenching of a Runaway Reaction
Quenching is the process of rapidly adding a chemical to stop the reaction.[14] This is a high-hazard procedure that should only be performed if you are trained and it is safe to do so. The goal is to use a stepwise approach with increasingly reactive quenching agents.[15][16]
-
Preparation: Ensure an appropriate quenching agent is ready and accessible before starting any high-risk reaction. The quenching station should be in a fume hood.
-
Initial Quench (Least Reactive): Slowly introduce a less reactive alcohol like isopropanol into the reaction mixture with maximum cooling applied.[8][17] Isopropanol reacts less vigorously than water.[8]
-
Secondary Quench: After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added to consume any remaining reactive species.[15][17]
-
Final Quench (Most Reactive): Only after the reaction with alcohols is complete and the mixture is cold should water be added cautiously to ensure all reactive materials are destroyed.[16][17]
-
Neutralization: The final mixture should be neutralized before being processed for waste disposal.
Caption: Decision workflow for emergency response to a thermal runaway.
Section 5: Scale-Up Considerations
FAQ: The reaction was fine in the lab. Why did it become uncontrollable on a larger scale?
A: This is a common and dangerous issue caused by the principles of heat transfer and geometry. As you scale up a reaction, the volume increases by the cube of the vessel's radius, but the surface area available for heat removal only increases by the square of the radius.[6] This means your ability to cool the reaction decreases dramatically relative to its potential to generate heat. A reaction that was easily managed in a 250 mL flask can become a serious runaway hazard in a 22 L reactor.[18]
| Vessel Scale | Approx. Volume (V) | Approx. Surface Area (A) | Surface Area to Volume Ratio (A/V) | Relative Heat Removal Capability |
| 100 mL RBF | 100 cm³ | 113 cm² | 1.13 | High |
| 1 L RBF | 1,000 cm³ | 483 cm² | 0.48 | Medium |
| 20 L Reactor | 20,000 cm³ | 3,456 cm² | 0.17 | Low |
Protocol: Key Steps for Safe Scale-Up
-
Re-assess Hazards: Never assume a reaction that was safe on a small scale is safe on a large one. Perform new calorimetry studies (especially Reaction Calorimetry) to model the thermal profile at the intended scale.[5]
-
Engineering Controls: Ensure the larger reactor has adequate cooling capacity, pressure relief devices (rupture discs, relief valves), and emergency quenching or dumping systems.[19]
-
Incremental Scaling: Do not jump from a 10g scale to a 1kg scale. Increase the batch size by a factor of no more than three to five at each step, carefully monitoring the thermal behavior each time.[7]
-
Review Procedures: Written procedures must be updated for large-scale work, with critical safety steps clearly highlighted. All operators must be trained on these procedures and emergency plans.[20]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
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YouTube. (2024, July 6). Exothermic reaction safety. Retrieved from [Link]
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Florida International University. (2020, December 21). Emergency Shutdown Guidelines. Environmental Health and Safety. Retrieved from [Link]
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Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2019, September 18). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?. Retrieved from [Link]
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ResearchGate. (2025, August 7). Modern Friedel-crafts chemistry. Part 25. Friedel-crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Technical Support Center: Controlling Carbocation Rearrangements in Allylic Systems
Focus Molecule: 3-Chloro-2-methyl-1-butene Document ID: TSC-CHEM-2025-001 Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in reactions involving this compound. This substrate is a classic example of an allylic system prone to carbocation rearrangement, often leading to a mixture of products and complicating synthetic pathways. This document provides a mechanistic overview, frequently asked questions, and actionable troubleshooting protocols to minimize undesired rearrangements.
Mechanistic Overview: The Competing Pathways
Reactions involving the departure of the chloride ion from this compound proceed via a carbocation intermediate. The initial species formed is a secondary allylic carbocation. This intermediate is stabilized by resonance, delocalizing the positive charge across two carbon atoms.[1] However, this secondary allylic carbocation can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[2][3] Nucleophilic attack can then occur at either the secondary or tertiary positions, leading to a mixture of the desired kinetic product and the rearranged thermodynamic product.[4]
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Technical Support Center: 3-Chloro-2-methyl-1-butene Reaction Selectivity
Answering the user's request.
Welcome to the technical support guide for 3-Chloro-2-methyl-1-butene. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile substrate. As a substituted allylic halide, this compound presents a fascinating intersection of alkene and alkyl halide chemistry, leading to specific challenges and opportunities in reaction control. This guide provides in-depth, mechanistically-grounded answers to common issues encountered during its use, empowering you to improve the selectivity and yield of your target transformations.
Section 1: Troubleshooting Electrophilic Additions
The carbon-carbon double bond in this compound is susceptible to electrophilic addition. The primary challenge in these reactions is controlling regioselectivity—dictating which carbon atom forms a bond with the electrophile and which forms a bond with the nucleophile.
FAQ 1.1: My addition of a hydrohalic acid (H-X) is yielding a mixture of isomers. How can I ensure I form the Markovnikov product, 2,3-dichloro-2-methylbutane, exclusively?
Answer: This is a classic regioselectivity problem governed by Markovnikov's Rule, which is fundamentally about carbocation stability.[1][2] The mechanism for hydrohalogenation involves the protonation of the alkene to form a carbocation intermediate.[3]
-
Path A (Favored): Protonation of the terminal carbon (C1) of the double bond generates a tertiary carbocation at C2. This carbocation is highly stabilized by the inductive effect of the three attached alkyl groups.
-
Path B (Disfavored): Protonation of the internal carbon (C2) would generate a primary carbocation at C1, which is significantly less stable.
The reaction will proceed overwhelmingly through the more stable tertiary carbocation intermediate (Path A).[4][5] Subsequent attack by the chloride nucleophile on this carbocation yields the desired Markovnikov product, 2,3-dichloro-2-methylbutane.
To maximize the yield of this product:
-
Use a Polar Protic Solvent: Solvents like acetic acid or nitromethane can help stabilize the carbocation intermediate.
-
Low Temperature: Running the reaction at a low temperature (e.g., 0 °C) minimizes side reactions, including potential rearrangements (though unlikely with this stable carbocation) and elimination.
-
Ensure Pure Reagents: Use anhydrous H-X (gas or in a non-nucleophilic solvent) to avoid the incorporation of solvent as a nucleophile (e.g., hydration).
Caption: Markovnikov Addition Pathway for this compound.
Protocol 1: Regioselective Synthesis of 2,3-dichloro-2-methylbutane
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet adapter. Cool the flask to 0 °C using an ice bath.
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of a non-reactive solvent like dichloromethane.
-
Addition: Bubble anhydrous hydrogen chloride (HCl) gas slowly through the stirred solution. Monitor the reaction progress using TLC or GC analysis.
-
Quenching: Once the starting material is consumed, stop the HCl flow and carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.[6]
-
Workup: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary. The expected product is 2,3-dichloro-2-methylbutane.[7][8]
Section 2: Navigating Substitution vs. Elimination Reactions
As an allylic halide, this compound is prone to both nucleophilic substitution (SN1/SN2) and base-induced elimination (E1/E2).[9] The key to selectivity is careful control of reaction parameters. The choice between these pathways is dictated by the nature of the nucleophile/base, the solvent, and the temperature.[10][11]
Caption: Decision matrix for Substitution vs. Elimination pathways.
FAQ 2.1: How do I favor substitution over elimination?
Answer: To favor substitution, you must select conditions that minimize the basicity of the system while maximizing nucleophilicity.
-
Choose a Good Nucleophile, Weak Base: Reagents like I⁻, Br⁻, CN⁻, N₃⁻, or RS⁻ are excellent nucleophiles but relatively weak bases. They will preferentially attack the electrophilic carbon.
-
Use a Strong, Non-hindered Nucleophile for SN2: To promote the SN2 pathway, use a strong nucleophile in a polar aprotic solvent (e.g., acetone, DMSO, DMF).[12][13] Primary and secondary allylic halides react readily via SN2.[12]
-
Use a Weak Nucleophile for SN1: To favor the SN1 pathway, use a weak nucleophile that is often the solvent itself (solvolysis), such as water, ethanol, or acetic acid.[9][14] These polar protic solvents stabilize the resonance-stabilized allylic carbocation intermediate.[13][14]
-
Lower the Temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Running your reaction at room temperature or below will significantly favor the substitution product.[15]
FAQ 2.2: My goal is elimination. How do I control which alkene isomer is formed?
Answer: When elimination is the goal, the primary challenge becomes controlling the regioselectivity of the double bond to form either the more substituted (Zaitsev) or less substituted (Hofmann) product. This is almost entirely controlled by the steric bulk of the base.[16]
-
For the Zaitsev Product (2-methyl-1,3-butadiene): Use a strong, non-bulky base. Bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) are small enough to abstract the more sterically hindered proton from the internal carbon (C3), leading to the thermodynamically more stable, conjugated diene.[16][17]
-
For the Hofmann Product (3-methyl-1,2-butadiene/Isoprene): Use a strong, sterically hindered (bulky) base.[18] A base like potassium tert-butoxide (t-BuOK) is too large to easily access the internal proton.[19][20] It will preferentially abstract one of the more accessible terminal methyl protons, leading to the less substituted alkene.
Caption: Controlling regioselectivity in E2 elimination reactions.
Protocol 2: Selective E2 Elimination to the Zaitsev Product
-
Setup: In a fume hood, add a solution of sodium ethoxide in ethanol (2.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reaction: Heat the ethoxide solution to reflux. Add this compound (1.0 eq) dropwise to the refluxing solution.
-
Monitoring: Monitor the reaction by GC analysis to observe the formation of the highly volatile diene product and the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour into a separatory funnel containing water and a small amount of a nonpolar solvent like pentane to extract the product.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate. The product, 2-methyl-1,3-butadiene (isoprene), is very volatile and should be handled with care. It can be isolated by careful fractional distillation if needed.
Section 3: Summary of Conditions for Selectivity
The table below provides a quick reference for choosing the appropriate conditions to favor a specific reaction pathway.
| Desired Pathway | Substrate Type | Nucleophile/Base Requirement | Solvent Preference | Temperature | Outcome |
| SN2 | Allylic (Unhindered) | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻) | Polar Aprotic (DMSO, Acetone) | Low | Inversion of stereocenter (if applicable) |
| SN1 | Allylic (Forms stable carbocation) | Weak Nucleophile (e.g., H₂O, ROH) | Polar Protic (Ethanol, H₂O) | Low to Moderate | Racemization (if chiral center is formed) |
| E2 (Zaitsev) | Secondary/Tertiary Halide | Strong, Small Base (e.g., EtO⁻, OH⁻) | Polar Aprotic or corresponding alcohol | High | More substituted, more stable alkene |
| E2 (Hofmann) | Secondary/Tertiary Halide | Strong, Bulky Base (e.g., t-BuOK, DBU) | Polar Aprotic or corresponding alcohol | High | Less substituted, less stable alkene |
| E1 | Tertiary Halide | Weak, Non-nucleophilic Base | Polar Protic (Ethanol, H₂O) | High | Zaitsev product, competes with SN1 |
References
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A - Glasp. (2023). Retrieved from [Link]
-
SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide - Vedantu. Retrieved from [Link]
-
SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn. Retrieved from [Link]
-
Will allylic and benzylic halide prefer SN1 or SN2 reaction? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts. (2022). Retrieved from [Link]
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Hydrohalogenation of Alkenes and Markovnikov's Rule - Master Organic Chemistry. (2013). Retrieved from [Link]
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H-X Addition to Alkenes: Hydrohalogenation - OpenOChem Learn. Retrieved from [Link]
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2,3-dichloro-2-methylbutane|507-45-9 - Encyclopedia - MOLBASE. Retrieved from [Link]
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Solved 4) (6 pts) a) 2,3-Dichloro-2-methylbutane may be | Chegg.com. (2021). Retrieved from [Link]
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3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. Retrieved from [Link]
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The Regiochemistry of Alkene Addition Reactions - Chemistry Steps. Retrieved from [Link]
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Experiment Synthesis of 2-Chloro-2-Methylbutane - Science Learning Center. Retrieved from [Link]
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Markovnikov's Rule - Chemistry Steps. Retrieved from [Link]
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Elimination Reactions - AWS. Retrieved from [Link]
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Comparison of E1 and E2 Reactions - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Elimination Reactions of Alkyl Halides - MSU chemistry. Retrieved from [Link]
-
Experiment XII: Synthesis of 2-Chloro-2-methylbutane - YouTube. (2021). Retrieved from [Link]
-
Why can we have an achiral compound with 3-methyl but-1-ene + HCl? - Quora. (2021). Retrieved from [Link]
-
Alkene Reactivity - MSU chemistry. Retrieved from [Link]
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2,3-Dichloro-2-methylbutane - Solubility of Things. Retrieved from [Link]
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Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity - Online Chemistry notes. (2021). Retrieved from [Link]
-
Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions - YouTube. (2019). Retrieved from [Link]
-
How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps. Retrieved from [Link]
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Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene - American Chemical Society. Retrieved from [Link]
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E1 vs E2: Comparing the E1 and E2 Reactions - Master Organic Chemistry. (2012). Retrieved from [Link]
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If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2? - Quora. (2018). Retrieved from [Link]
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8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
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Nucleophilic Substitution Reactions (2) - YouTube. (2012). Retrieved from [Link]
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Radical Additions: Anti-Markovnikov Product Formation - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Elimination reactions - Chemistry LibreTexts. (2020). Retrieved from [Link]
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8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]
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This compound | C5H9Cl | CID 21243 - PubChem. Retrieved from [Link]
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Draw the substitution and elimination products for the following reactions, showing the configuration of each product - Pearson. Retrieved from [Link]
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Elimination Reactions - BITS Pilani. Retrieved from [Link]
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22.03 Site Selectivity and Stereoselectivity in Electrophilic Additions - YouTube. (2018). Retrieved from [Link]
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Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann) - OrgoSolver. Retrieved from [Link]
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The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Electrophilic Addition Reactions of Alkenes - Chemistry Steps. Retrieved from [Link]
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Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021). Retrieved from [Link]
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Electrophilic Addition (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025). Retrieved from [Link]
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The E2 Reaction - Bulky Bases - YouTube. (2012). Retrieved from [Link]
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Bulky Bases in Elimination Reactions - Master Organic Chemistry. (2012). Retrieved from [Link]
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Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol | Journal of the American Chemical Society. Retrieved from [Link]
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Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013). Retrieved from [Link]
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Technical Support Center: Understanding the Influence of Temperature on Product Distribution for 3-Chloro-2-methyl-1-butene Reactions
Welcome to the technical support center for the analysis of temperature effects on the reaction of 3-Chloro-2-methyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile allylic halide. Here, we will explore the nuances of its reactivity, troubleshoot common experimental challenges, and provide evidence-based protocols to help you achieve your desired synthetic outcomes.
The solvolysis of this compound is a classic example of competing reaction pathways, namely SN1 (first-order nucleophilic substitution) and E1 (first-order elimination). The distribution of products is highly sensitive to reaction conditions, with temperature being a critical determinant. Understanding the underlying principles of kinetic versus thermodynamic control is paramount to mastering this reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of products in my reaction of this compound with a weak nucleophile/base (e.g., ethanol). Is this expected?
A1: Yes, obtaining a mixture of products is entirely expected. This compound is a secondary allylic halide. Upon solvolysis, it forms a resonance-stabilized secondary allylic carbocation. This carbocation exists as a hybrid of two resonance structures: a secondary allylic carbocation and a primary allylic carbocation. The nucleophile can attack at two different positions, leading to substitution products, while elimination of a proton can also occur, yielding dienes. Both SN1 and E1 reactions proceed through this common carbocation intermediate, making product mixtures common.[1]
Q2: What are the possible products I can expect from this reaction?
A2: The reaction of this compound in a solvent like ethanol can yield up to four main products, arising from SN1, SN1' (rearranged substitution), and E1 pathways.
-
SN1 Product (Direct Substitution): 3-Ethoxy-2-methyl-1-butene
-
SN1' Product (Rearranged Substitution): 1-Ethoxy-2-methyl-2-butene
-
E1 Product (Conjugated Diene): 2-Methyl-1,3-butadiene (Isoprene)
-
E1 Product (Allene): 3-Methyl-1,2-butadiene
The formation of the resonance-stabilized allylic carbocation is key to this product diversity.[2]
Q3: How does temperature influence the ratio of substitution to elimination products?
A3: Temperature is a critical factor in determining the ratio of substitution (SN1) to elimination (E1) products. Generally, higher temperatures favor elimination reactions .[1][3][4] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at higher temperatures makes the ΔG for elimination more negative, thus favoring this pathway.[1]
-
Low Temperatures (e.g., 0-25 °C): Tend to favor the formation of substitution (SN1) products.[3]
-
High Temperatures (e.g., >50 °C): Increase the proportion of elimination (E1) products.[3][5]
Q4: I want to maximize the yield of the substitution products. What conditions should I use?
A4: To favor substitution over elimination, you should conduct your experiment at lower temperatures .[3] Using a good nucleophile that is a weak base will also favor substitution. For solvolysis reactions, running the reaction at or below room temperature (around 25°C) will generally yield a higher proportion of the SN1 and SN1' products.
Q5: My goal is to synthesize Isoprene (2-Methyl-1,3-butadiene). How can I optimize my reaction for this elimination product?
A5: To maximize the yield of isoprene, you should employ higher reaction temperatures .[3][4] Isoprene is the more stable, conjugated diene product of the E1 pathway. Using a non-nucleophilic, weak base can also promote elimination over substitution. Additionally, since the formation of the conjugated diene is the thermodynamically favored elimination pathway, allowing the reaction to proceed for a longer time at an elevated temperature can help to ensure that the product distribution reflects the thermodynamic equilibrium.
Q6: I've identified two different substitution products. Why is this, and can I control their ratio?
A6: The two substitution products arise from the nucleophilic attack on the two resonance forms of the allylic carbocation. The distribution between these two products is governed by the principles of kinetic and thermodynamic control.[2][6][7]
-
Kinetic Product: This product is formed faster, usually from the attack on the more stable carbocation resonance contributor or due to proximity effects of the leaving group.[7][8] At low temperatures and short reaction times, the kinetic product often predominates.[2]
-
Thermodynamic Product: This is the more stable product. At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate to the most stable isomer.[6][7] The rearranged substitution product, 1-Ethoxy-2-methyl-2-butene, results in a more substituted and therefore more stable double bond, making it the likely thermodynamic product.
To control the ratio, you can adjust the temperature and reaction time. Lower temperatures and shorter times will favor the kinetic product, while higher temperatures and longer reaction times will favor the thermodynamic product.[2]
Visualizing the Reaction Pathways
The following diagram illustrates the competing reaction pathways for the solvolysis of this compound.
Caption: Reaction pathways for this compound solvolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete reaction; side reactions. | Increase reaction time or temperature cautiously. Ensure the solvent is anhydrous if water is not the intended nucleophile. |
| Predominance of elimination products when substitution is desired | Reaction temperature is too high.[1][3] | Decrease the reaction temperature. Consider running the reaction at 0°C or even lower. |
| Predominance of substitution products when elimination is desired | Reaction temperature is too low.[3] | Increase the reaction temperature. Consider using a solvent with a higher boiling point if necessary. |
| Product ratio changes over time | The reaction is equilibrating from kinetic to thermodynamic control.[6] | For the kinetic product, use shorter reaction times and quench the reaction. For the thermodynamic product, use longer reaction times at a suitable temperature. |
| Formation of an unexpected minor product | This could be the less stable allene elimination product or other side products from polymerization of the diene. | Characterize the byproduct using techniques like GC-MS and NMR. Adjusting the temperature may minimize its formation. For diene polymerization, consider using a radical inhibitor. |
Experimental Protocol: Investigating Temperature Effects
This protocol provides a framework for studying the effect of temperature on the product distribution of the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or cooling bath
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate round-bottom flasks, place a magnetic stir bar and 20 mL of anhydrous ethanol.
-
Temperature Control:
-
For low-temperature studies, cool one flask to 0°C using an ice bath.
-
For room temperature studies, maintain one flask at 25°C.
-
For high-temperature studies, equip one flask with a condenser and heat to 55°C using a heating mantle.
-
-
Initiation: To each flask, add 1.0 g of this compound and a known amount of an internal standard. Start stirring immediately.
-
Sampling: At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a small amount of cold diethyl ether and a small amount of water to extract the ethanol and stop the reaction.
-
Analysis: Analyze the organic layer of each sample by GC-FID or GC-MS to determine the relative concentrations of the starting material and the different products.
-
Data Interpretation: Plot the concentration of each product over time for each temperature. Calculate the product ratios at different time points and temperatures to observe the kinetic and thermodynamic distributions.
References
-
Master Organic Chemistry. (2012, November 8). Comparing the E1 vs SN1 Reactions. [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
Chemistry Steps. SN1 vs E1 Reactions. [Link]
-
Filo. (2025, May 30). The solvolysis of 3-chloro-3-methyl-1-butene in acetic acid at 25^{\circ}... [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Khan Academy. (2012, July 18). SN1 SN2 E1 E2 reactions: primary and tertiary alkyl halides. [Link]
-
Physics Forums. (2016, May 26). Why Does Compound C Exhibit a Higher Rate of Solvolysis Than Compound D?. [Link]
-
Química Organica.org. Kinetic and thermodynamic control in allylic systems. [Link]
-
Oku, H., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports, 12(1), 2453. [Link]
-
Wikipedia. Thermodynamic versus kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2023, January 14). 14.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
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PubChem. This compound. [Link]
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Technical Support Center: Scaling Up 3-Chloro-2-methyl-1-butene Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 3-chloro-2-methyl-1-butene from the laboratory bench to a pilot plant. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.
Introduction: The Scale-Up Challenge
This compound is a valuable chemical intermediate. Its synthesis, typically via the hydrochlorination of isoprene, appears straightforward on a lab scale. However, scaling this process introduces significant challenges related to reaction control, thermal management, and safety. The primary reaction involves the addition of hydrogen chloride (HCl) to isoprene, which can lead to a mixture of constitutional isomers.
The intended product, this compound, is the result of a Markovnikov addition to the less substituted double bond of isoprene. However, isomerization to the thermodynamically more stable 1-chloro-3-methyl-2-butene (prenyl chloride) is a common and often problematic side reaction.[1] This guide addresses the critical parameters that must be controlled to maximize the yield of the desired product while ensuring operational safety at a pilot scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.
Section 1: Reaction Control and Selectivity
Q1: My pilot-scale reaction is producing a high ratio of 1-chloro-3-methyl-2-butene (prenyl chloride) instead of the desired this compound. How can I improve selectivity?
A1: This is a classic challenge of isomerization driven by thermodynamic stability. The formation of prenyl chloride is often catalyzed by factors that are more pronounced at scale. To favor the kinetic product (this compound), consider the following:
-
Temperature Control: Maintain a low reaction temperature, typically between -15°C and 0°C. Higher temperatures provide the activation energy needed for the initial product to isomerize to the more stable conjugated system of prenyl chloride.
-
Catalyst Contamination: Avoid metal catalysts, particularly copper salts (Cu(I) or Cu(II)), which are known to actively promote the isomerization of isoprenyl chlorides to prenyl chloride.[1] Ensure the reactor is thoroughly cleaned and passivated, as trace metal contaminants from previous campaigns can influence selectivity.
-
HCl Concentration: Use a strict molar ratio of HCl to isoprene, preferably not exceeding 1:1.[1] An excess of HCl can create a highly acidic environment that facilitates carbocation-mediated isomerization. Controlled, subsurface addition of HCl gas is critical to prevent localized areas of high concentration.
Q2: What are the primary side products besides isomers, and how can I minimize them?
A2: Besides isomerization, two main side reactions can decrease your yield and complicate purification:
-
Dichloride Formation: The addition of a second molecule of HCl to the product can form 2,3-dichloro-2-methylbutane. This is typically caused by an excess of HCl.
-
Mitigation: Implement precise control over the total amount of HCl charged. Using a mass flow controller for gaseous HCl or a calibrated dosing pump for aqueous HCl is essential. The reaction should be monitored by in-process controls (e.g., GC analysis) to stop the HCl feed once the isoprene is consumed.
-
-
Polymerization/Oligomerization: Isoprene can polymerize under strongly acidic conditions. This is particularly problematic if there are "hot spots" in the reactor.
-
Mitigation: Ensure efficient agitation to maintain a homogenous temperature and reactant concentration throughout the vessel. The use of a radical inhibitor, if compatible with the process, can also be considered, though temperature and concentration control are the primary methods.
-
Section 2: Thermal Management and Safety
Q3: The hydrochlorination reaction is highly exothermic. What are the best practices for heat management in a pilot-scale reactor?
A3: Managing the exotherm is arguably the most critical safety and process control aspect of this scale-up. Chlorination reactions are energetically favorable and release significant heat.[2][3][4]
-
Reactor Selection: A jacketed glass-lined or Hastelloy reactor with a high surface-area-to-volume ratio is recommended. The reactor's cooling system must be rated to handle the total calculated heat evolution of the reaction.
-
Controlled Reagent Addition: The reaction rate, and thus heat generation, should be controlled by the addition rate of the limiting reagent (typically HCl). Never add the isoprene to a large volume of acid. Instead, add HCl slowly and sub-surface into the isoprene solution.
-
Cooling Capacity: Ensure your thermal fluid system can maintain the jacket temperature well below the target reaction temperature. Perform heat flow calorimetry calculations during process development to understand the thermal profile and ensure the pilot plant's cooling duty is sufficient.
-
Emergency Planning: Develop a clear emergency procedure. This should include an immediate stop of the HCl feed and a plan for emergency quenching (e.g., adding a pre-chilled, inert solvent or a neutralizing agent).
Q4: What are the specific hazards of using anhydrous hydrogen chloride gas, and what precautions are necessary at the pilot scale?
A4: Anhydrous HCl is a toxic and highly corrosive gas.[5] Its management is regulated under standards like OSHA's Process Safety Management (PSM) for quantities exceeding the threshold of 5,000 pounds.[6]
-
Materials of Construction: All wetted parts (piping, valves, mass flow controllers) must be made of corrosion-resistant materials like Hastelloy, Monel, or have a PFA/PTFE lining. Stainless steel is not suitable for anhydrous HCl.
-
Leak Detection: The entire gas delivery system must be pressure-tested for leaks before use. Install HCl gas detectors in the processing suite with audible and visual alarms.
-
Ventilation and Scrubbing: The reaction must be conducted in a well-ventilated area. The reactor's off-gas, and any emergency vents, must be directed to a caustic scrubber to neutralize unreacted HCl before release.
-
Personal Protective Equipment (PPE): Personnel must be equipped with acid-gas respirators, chemical-resistant gloves, and full-body suits with face shields.[7] A self-contained breathing apparatus (SCBA) should be available for emergency response.[5]
Section 3: Purification and Analysis
Q5: What is the recommended procedure for quenching and purifying this compound at scale?
A5: A robust work-up and purification procedure is vital for product quality.
-
Quenching: Once the reaction is complete (as determined by IPC), the reaction mixture should be carefully quenched by transferring it to a separate vessel containing a cold, agitated solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water. This neutralizes residual HCl.
-
Phase Separation: The organic layer containing the product is separated from the aqueous layer.
-
Washing: The organic layer should be washed with water and then a brine solution to remove residual inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.
-
Fractional Distillation: The crude product is purified by fractional distillation under vacuum. This is effective for separating the desired product (boiling point ~94°C) from unreacted starting material, higher-boiling dichlorinated byproducts, and any oligomers.[8]
Q6: Which analytical techniques are essential for process monitoring and final product release?
A6:
-
In-Process Control (IPC): Gas Chromatography (GC) is the primary tool. A simple GC method can effectively monitor the disappearance of isoprene and the appearance of the two main isomers. This allows for real-time process control and determination of the reaction endpoint.
-
Final Product QC:
-
GC: To determine purity and the final ratio of isomers.
-
¹H and ¹³C NMR: For structural confirmation and to ensure no unexpected byproducts are present.
-
Karl Fischer Titration: To determine the water content.
-
Titration: To measure any residual acidity.
-
Data and Protocols
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isoprene | C₅H₈ | 68.12 | 34.1 |
| Hydrogen Chloride | HCl | 36.46 | -85.05 |
| This compound | C₅H₉Cl | 104.58 | 94[8] |
| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 104.58 | 106-108 |
Table 2: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (250 mL flask) | Pilot Scale (100 L Reactor) | Key Consideration for Scale-Up |
| Batch Size | 0.5 - 1.0 mol | 50 - 100 mol | Total exotherm increases proportionally. |
| Heat Transfer | High surface area to volume ratio | Lower surface area to volume ratio | Heat removal is less efficient; requires robust jacket cooling. |
| Reagent Addition | Manual via dropping funnel/syringe | Automated via mass flow controller/pump | Addition rate becomes the primary tool for temperature control. |
| Mixing | Magnetic stirrer | Overhead mechanical agitator (e.g., pitched-blade turbine) | Efficient mixing is critical to avoid hot spots and localized high concentrations. |
| Monitoring | TLC, small sample withdrawal | In-line probes (temp/pressure), armored sample valve for GC | Safe and representative sampling is more complex. |
Pilot-Scale Synthesis Protocol: Hydrochlorination of Isoprene
Warning: This procedure must only be carried out by trained personnel in a facility designed to handle hazardous materials. A thorough hazard and operability (HAZOP) study must be completed before execution.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor and all associated transfer lines are clean, dry, and purged with nitrogen.
-
Pressure test the HCl gas delivery system for leaks.
-
Charge the scrubber with a fresh caustic solution.
-
-
Charging Reactants:
-
Cool the reactor jacket to -20°C.
-
Charge the reactor with isoprene (e.g., 50 mol) and a suitable inert solvent (e.g., dichloromethane) under a nitrogen blanket.
-
Start the agitator to ensure efficient mixing.
-
Allow the reactor contents to cool to the target internal temperature of -15°C.
-
-
Reaction Execution:
-
Begin the subsurface addition of anhydrous hydrogen chloride gas (e.g., 50 mol) via a mass flow controller at a pre-determined rate.
-
Monitor the internal temperature closely. Adjust the HCl addition rate to maintain the temperature between -15°C and -10°C. The cooling jacket temperature may need to be adjusted, but control should primarily be via the addition rate.
-
Take samples periodically via a safe sampling system for GC analysis to monitor the consumption of isoprene.
-
-
Reaction Completion and Quench:
-
Once the GC analysis shows >98% conversion of isoprene, stop the HCl feed.
-
Purge the headspace and feed line with nitrogen.
-
In a separate quench vessel, prepare a chilled (0°C) 10% aqueous solution of sodium bicarbonate.
-
Slowly transfer the reactor contents into the quench vessel with vigorous agitation, ensuring the temperature of the quench mixture does not exceed 10°C.
-
-
Work-up and Purification:
-
Allow the layers in the quench vessel to separate.
-
Transfer the lower organic layer to a clean vessel.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer with anhydrous magnesium sulfate, and filter the drying agent.
-
Transfer the crude product to a distillation apparatus and perform fractional distillation under vacuum to isolate pure this compound.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the electrophilic addition of HCl to isoprene, showing the formation of the kinetic product (this compound) via a stable tertiary carbocation and the potential pathway for isomerization to the thermodynamic product (1-chloro-3-methyl-2-butene).
Caption: Pilot plant workflow for this compound synthesis.
References
- Taylor, J. S. (n.d.). A KINETIC STUDY OP THE HYDROCHLORINATION OP NATURAL RUBBER AND SYNTHETIC POLYISOPRENE LATICES.
- Lin, Y., et al. (2016). The kinetics and mechanism of an aqueous phase isoprene reaction with hydroxyl radical. Atmospheric Chemistry and Physics.
- Jacobs, M. I., et al. (2014). Kinetics of the reactions of isoprene-derived hydroxynitrates: gas phase epoxide formation and solution phase hydrolysis. Atmospheric Chemistry and Physics.
- Zhang, Y., et al. (2020). The proposed mechanism for the reaction of isoprene with Cl atoms. ResearchGate.
- Lin, Y., et al. (2016). The kinetics and mechanism of an aqueous phase isoprene reaction with hydroxyl radical. Copernicus Publications.
- Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- Müller, H., et al. (1995). Catalyst for the preparation of 1-chloro-3-methyl-2-butene. Google Patents (EP0679438A1).
- Chemistry Stack Exchange. (2017). Why is free radical chlorination exothermic whereas bromination is endothermic?.
- Various Authors. (2024). Selective Selenocatalytic Allylic Chlorination. ResearchGate.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. IChemE Symposium Series No. 141.
- Wang, H., et al. (2024). Flash Separation of Metals by Electrothermal Chlorination. ChemRxiv.
- Davies, G., et al. (1952). The heats of chlorination of some hydrocarbons and their chloro-derivatives. ResearchGate.
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- Park, J., et al. (2012). METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS. European Publication Server (Patent 1448517).
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- Occupational Safety and Health Administration (OSHA). (2024). Process Safety Management of Highly Hazardous Chemicals. Directives - CPL 02-01-065.
- Chemistry LibreTexts. (2023). Radical Allylic Halogenation.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction of 3-Methyl-1-butene with HBr.
- Biswas, T. (2019). Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism. YouTube.
- AplusTopper. (2023). ICSE Solved Paper 2023 - Chemistry.
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Removing unreacted starting material from 3-Chloro-2-methyl-1-butene product
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Chloro-2-methyl-1-butene. Our focus is on removing unreacted starting materials and addressing common challenges encountered during post-synthesis workup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Q1: What are the primary impurities I should expect in my crude this compound product after synthesis from isoprene and HCl?
A: When synthesizing this compound via the hydrochlorination of isoprene, the crude product mixture typically contains three main types of impurities:
-
Unreacted Starting Materials: Excess isoprene and residual hydrogen chloride (HCl) are the most common impurities.
-
Isomeric Byproducts: The hydrochlorination of isoprene, a conjugated diene, can lead to the formation of isomeric products. The major byproduct is typically 1-Chloro-3-methyl-2-butene (also known as prenyl chloride).[1][2] The ratio of these products can be influenced by reaction conditions such as temperature.
-
Solvent and Water: Any solvent used during the reaction will be present, and water is introduced during the aqueous workup steps.
Q2: Why is it so critical to remove residual hydrogen chloride (HCl) from the crude product promptly?
A: Removing residual HCl is arguably the most critical step in the workup for two primary reasons:
-
Preventing Polymerization: Isoprene is highly susceptible to acid-catalyzed polymerization.[3] Any remaining HCl can cause the unreacted isoprene in your mixture to polymerize into undesirable, high-molecular-weight oils, which can complicate purification and significantly reduce the yield of your desired product.
-
Preventing Product Degradation and Isomerization: The product, an allylic chloride, can be unstable in the presence of strong acids, potentially leading to decomposition or further isomerization during subsequent heating steps like distillation. Removing the acid ensures the stability of the final product.[4]
Q3: What is the most effective method to separate unreacted isoprene from the this compound product?
A: Fractional distillation is the most effective and standard laboratory method for this separation. The significant difference in the boiling points of isoprene (approx. 34°C) and this compound (approx. 94-104°C) allows for a clean separation.[5][6][7] A simple distillation may not be sufficient if high purity is required, whereas fractional distillation provides the necessary theoretical plates to efficiently separate these volatile compounds.[8]
Q4: I've purified my product, but spectroscopic analysis (e.g., NMR) suggests a mixture of this compound and 1-Chloro-3-methyl-2-butene. Is this normal?
A: Yes, this is a very common outcome. The reaction between isoprene and HCl proceeds through a carbocation intermediate, which has resonance forms. This leads to the formation of both the 1,2-addition product (this compound) and the 1,4-addition product (1-Chloro-3-methyl-2-butene).[2] Separating these two isomers can be challenging as their boiling points are relatively close. Achieving high isomeric purity often requires a highly efficient fractional distillation column or preparative chromatography.[9]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during the sodium bicarbonate wash. | 1. The reaction mixture was shaken too vigorously, preventing the layers from separating cleanly. 2. The presence of polymeric materials from isoprene may be acting as surfactants. | 1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up emulsions. 3. If the emulsion persists, filter the entire mixture through a pad of celite or glass wool. |
| Product yield is very low after distillation. | 1. Loss of the volatile product (b.p. ~94-104°C) during distillation. 2. Significant polymerization of isoprene during the reaction or workup reduced the amount of product formed. 3. Inefficient distillation led to the product co-distilling with the lower-boiling isoprene. | 1. Ensure the receiving flask of your distillation apparatus is cooled in an ice bath to minimize evaporative losses. 2. Confirm that all residual HCl was thoroughly neutralized before heating. 3. Use a fractionating column and distill slowly to allow for proper vapor-liquid equilibrium, ensuring a sharp temperature cutoff between fractions. |
| The distillation pot contains a thick, oily residue or solid. | 1. This is a classic sign of isoprene polymerization. It was likely caused by residual HCl in the mixture when distillation was initiated. | 1. This batch is likely unrecoverable. For future experiments, ensure the aqueous wash with sodium bicarbonate is thorough. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic before proceeding to the drying and distillation steps. |
| Poor separation of the two chloro-isomers during fractional distillation. | 1. The fractionating column used does not have sufficient theoretical plates for this separation. 2. The distillation was performed too quickly. | 1. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge packing) to increase the separation efficiency. 2. Reduce the heating rate to allow a distinct temperature gradient to establish in the column. A slow, dropwise collection rate is ideal. |
Part 3: Key Experimental Protocols
Protocol 1: Post-Reaction Workup: Acid Neutralization and Drying
This protocol details the essential steps to remove acidic impurities and water before final purification.
-
Transfer: Carefully transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Neutralization: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.
-
Expert Insight: Use of a weak base like bicarbonate is crucial. A strong base (e.g., NaOH) could promote elimination reactions or hydrolysis of the alkyl chloride product.
-
-
Venting: Stopper the funnel, invert it, and immediately vent to release the CO₂ gas produced from the neutralization.
-
Extraction: Gently mix the layers by inverting the funnel several times for 1-2 minutes, with frequent venting. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Water Wash: Add deionized water to the organic layer in the funnel, mix gently, allow to separate, and again discard the aqueous layer. This removes residual salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Expert Insight: Add the drying agent until some of it no longer clumps together, indicating that all the water has been absorbed. Allow the mixture to stand for 10-15 minutes.
-
-
Filtration: Decant or filter the dried organic solution away from the drying agent into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol separates the volatile, unreacted isoprene from the higher-boiling product.
-
Apparatus Setup: Assemble a fractional distillation apparatus. The round-bottom flask should contain the dried, crude product and a few boiling chips or a magnetic stir bar. Ensure the fractionating column is well-insulated.
-
Cooling: Place the receiving flask in an ice-water bath to minimize loss of the collected fractions.
-
Fraction 1 (Isoprene): Gently heat the distillation flask. The temperature at the distillation head should rise and stabilize at the boiling point of isoprene (~34°C). Collect this first fraction in a separate, cooled receiving flask.
-
Intermediate Fraction: Once all the isoprene has distilled, the temperature may drop slightly before rising again. There may be a small intermediate fraction to collect between the boiling points of the starting material and the product.
-
Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (~94-104°C), change to a new, pre-weighed receiving flask. Collect the liquid that distills over in this temperature range.
-
Analysis: Analyze the collected product fraction for purity and isomeric distribution using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 4: Visualization & Data
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isoprene | C₅H₈ | 68.12 | 34.1[5] |
| This compound | C₅H₉Cl | 104.58 | ~94[7] |
| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 104.58 | ~109[1] |
References
-
PubChem. (n.d.). Isoprene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Isoprene. Retrieved from [Link]
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Simple English Wikipedia. (2023). Isoprene. Retrieved from [Link]
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Solubility of Things. (n.d.). Isoprene. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Isoprene. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of isoprene in water. Retrieved from [Link]
- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.
-
ResearchGate. (n.d.). The proposed mechanism for the reaction of isoprene with Cl atoms. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-methyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]
-
Zenodo. (n.d.). The Addition of Halogens to Isoprene and Chloroprene. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorine atom addition reaction to isoprene: A theoretical study. Retrieved from [Link]
-
Chegg.com. (2020). Solved 2. Isoprene (A2-methyl-1,3-butadiene) is an important. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]
-
Reddit. (2021). Why am I specifically removing HCl from my organic synthesis product during my cleaning steps? Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of Substituted Butenes
Welcome to the Technical Support Center for the synthesis of substituted butenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable chemical motifs. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format.
Part 1: General Pitfalls in Butene Synthesis
This section addresses overarching issues that can manifest across various synthetic methodologies. Understanding these fundamental challenges is the first step toward robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers (e.g., 1- and 2-substituted butenes). How can I control the product outcome?
A1: Regioselectivity, the control over which positional isomer is formed, is a frequent challenge.[1] The outcome is fundamentally dictated by your chosen synthetic method and the electronic and steric properties of your substrates.
-
For Elimination Reactions: The choice of base is critical. A small, strong base like sodium ethoxide typically favors the thermodynamically more stable, more substituted alkene (Zaitsev's rule).[2][3] Conversely, a sterically bulky base, such as potassium tert-butoxide, will preferentially abstract a proton from the less hindered position, leading to the less substituted alkene (Hofmann product).[2]
-
For Palladium-Catalyzed Reactions (e.g., Heck Coupling): Regioselectivity is governed by both sterics and electronics.[4] In neutral palladium complexes, the incoming group typically adds to the less sterically hindered carbon of the double bond. For cationic complexes, electronic effects dominate, with addition occurring at the most electron-deficient carbon.[4] Fine-tuning the ligand, solvent, and additives is key to directing the regiochemical outcome.[5]
-
For Allylic Substitutions: The formation of an allylic radical or cation intermediate, which is resonance-stabilized, often leads to a mixture of regioisomers.[6][7][8] For example, the allylic bromination of 1-butene with N-bromosuccinimide (NBS) can yield both 3-bromo-1-butene and 1-bromo-2-butene because the intermediate radical has density on two different carbons.[9][10]
Q2: I am observing the wrong E/Z stereoisomer, or a poor ratio of isomers. What are the key factors for controlling stereoselectivity?
A2: Stereoselectivity—the preferential formation of one stereoisomer over another—is one of the most common hurdles.[3] The strategy for controlling the geometry of the double bond is highly reaction-dependent.
-
Wittig Reaction: This is a classic example of tunable stereoselectivity.
-
Z-Alkenes: Generally, non-stabilized ylides (e.g., those from primary alkyl halides) under salt-free conditions (using bases like NaH or NaNH₂) react kinetically to favor the Z-alkene.[11]
-
E-Alkenes: Stabilized ylides (with electron-withdrawing groups like esters) or the use of lithium-containing bases (like n-BuLi) which can equilibrate the betaine intermediate, favor the thermodynamically more stable E-alkene.[11] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig, also strongly favors the E-alkene.[11]
-
-
Alkyne Reduction: The partial reduction of an alkyne is a powerful method for stereoselective alkene synthesis.
-
Olefin Metathesis: Modern ruthenium and molybdenum catalysts offer exceptional control over stereoselectivity, though it can be a challenge.[12] Catalyst selection is paramount; specific catalysts are designed for high Z- or E-selectivity.[12][13]
Q3: My final product analysis shows that the double bond has migrated from its original position. What causes this isomerization and how can I prevent it?
A3: Unintended double bond isomerization is a frequent side reaction, often catalyzed by trace impurities or reaction byproducts.[11][14]
-
Acid or Base Contamination: Trace amounts of acid or base can catalyze the isomerization of butenes to their more thermodynamically stable internal isomers.[11] Ensure all glassware, solvents, and reagents are neutral and dry. The work-up procedure should also be performed under neutral conditions.
-
Catalyst Decomposition: In transition metal-catalyzed reactions, particularly olefin metathesis and Heck reactions, the decomposition of the primary catalyst can generate active metal-hydride species.[14] These species are highly efficient at promoting double bond migration.[14] To mitigate this, use the lowest effective catalyst loading and quench the reaction promptly upon completion of the desired transformation.
Q4: I'm seeing significant formation of high molecular weight, tar-like material in my reaction. What is likely happening?
A4: This is a classic sign of acid-catalyzed oligomerization or polymerization.[11] The butene product, being an alkene, can react further with other alkene molecules in the presence of an acid catalyst.[11]
Troubleshooting Workflow: Isomer Control
This workflow helps diagnose and solve common issues related to the formation of incorrect isomers.
Caption: Decision tree for troubleshooting isomer formation.
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed Q&A guides for three major synthetic routes to substituted butenes, addressing the unique pitfalls of each.
Section 1: The Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These olefination reactions are workhorses for converting carbonyls into alkenes.[2][15]
Issue 1: My Wittig reaction with a sterically hindered ketone is giving a very low yield.
-
Plausible Cause: Sterically hindered ketones react poorly with standard Wittig ylides, especially stabilized ones, due to non-bonded interactions.[11]
-
Troubleshooting Steps:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than phosphorus ylides.[11] This makes them significantly more effective for reacting with hindered ketones.
-
Increase Reaction Temperature: For sluggish Wittig reactions, carefully increasing the temperature can sometimes improve conversion, but be mindful of potential side reactions or ylide decomposition.
-
Use a More Reactive Ylide: If possible, switch to a less stable, more reactive ylide (non-stabilized), though this will alter the expected stereochemical outcome.
-
Issue 2: I am using a non-stabilized ylide expecting a Z-alkene, but I'm getting a high proportion of the E-isomer.
-
Plausible Cause: The formation of the unexpected E-alkene from a non-stabilized ylide is very often due to the presence of lithium salts, which catalyze the equilibration of the key oxaphosphetane intermediate to the more stable trans-substituted version, leading to the E-product.[11]
-
Troubleshooting Steps:
-
Change the Base: The most common source of lithium is n-butyllithium (n-BuLi), which is frequently used to deprotonate the phosphonium salt.[16] To promote Z-selectivity, switch to a "salt-free" base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium bis(trimethylsilyl)amide (KHMDS).[11]
-
Solvent Choice: Ensure the reaction is performed in a non-polar, aprotic solvent like THF or diethyl ether, which favors the kinetic Z-product formation.[11]
-
Temperature Control: Perform the ylide formation and subsequent reaction at low temperatures (e.g., -78 °C) to minimize equilibration.
-
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Phosphorus Ylide (Ph₃P=CR₂) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |
| Typical Product | E-alkene (stabilized ylide) or Z-alkene (non-stabilized ylide) | Predominantly E-alkene |
| Reactivity | Good with aldehydes, less reactive with ketones | Highly reactive with both aldehydes and ketones |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |
| Hindered Ketones | Low to moderate yield | Good to excellent yield |
Table 1. Comparison of Wittig and HWE Reactions for Olefination.
Section 2: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful tool for forming C-C bonds between an alkene and an organohalide.[17]
Issue 1: My Heck reaction has stalled. I see starting materials but no further product formation, and I observe a black precipitate.
-
Plausible Cause: The black precipitate is palladium black, an inactive, aggregated form of palladium. This indicates your catalyst has decomposed.[5]
-
Troubleshooting Steps:
-
Check Ligand:Pd Ratio: High ligand-to-palladium ratios can sometimes shut down the reaction.[18] Conversely, insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical starting point is a 2:1 to 4:1 ligand-to-palladium ratio.
-
Ensure Anhydrous & Oxygen-Free Conditions: While some modern catalysts show improved stability, the Pd(0) active species is sensitive to oxygen.[19] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Re-evaluate Your Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[4] If the base is too weak, sterically hindered, or insoluble, the catalytic cycle can be interrupted. Consider switching from an inorganic base like K₂CO₃ to an organic amine base like triethylamine or vice-versa.
-
Caption: Diagnostic workflow for a failed Heck reaction.
Section 3: Olefin Metathesis
Olefin metathesis offers a powerful way to form double bonds, but the catalysts can be sensitive.[20][21]
Issue 1: My metathesis reaction stops before completion, even with high catalyst loading.
-
Plausible Cause: Catalyst deactivation is the most common pitfall in olefin metathesis.[22] Ruthenium-based catalysts are sensitive to a variety of factors.
-
Troubleshooting Steps:
-
Purify Substrates and Solvents: Metathesis catalysts can be deactivated by functional groups containing heteroatoms (especially sulfur and sometimes nitrogen), coordinating solvents, and impurities like water or oxygen.[19][23][24] Ensure all reagents are rigorously purified and solvents are sparged with an inert gas.
-
Beware of Ethylene: Many metathesis reactions generate ethylene as a byproduct. Ethylene can react with the ruthenium catalyst to form an unstable methylidene species, which is a major pathway for catalyst decomposition.[25][26] If possible, run the reaction under a gentle vacuum or a slow stream of argon to remove ethylene as it forms.
-
Choose a More Robust Catalyst: Catalyst technology has advanced significantly. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and tolerant of functional groups than first-generation catalysts.[25] Consider a catalyst designed for stability in your specific chemical environment.
-
| Catalyst Generation | Common Name | Key Features & Sensitivities |
| First Generation | Grubbs I | High activity for terminal olefins. Sensitive to air, moisture, and many functional groups. |
| Second Generation | Grubbs II, Hoveyda-Grubbs II | More stable and functional group tolerant due to the NHC ligand. Still sensitive to strongly coordinating groups.[14] |
| Z-Selective | Schrock (Mo, W), Grubbs-type with specific ligands | Designed for high Z-selectivity. Schrock catalysts are extremely sensitive to air and moisture. Ru-based Z-selective catalysts can be prone to deactivation via ligand shifts.[13] |
Table 2. Overview of Common Olefin Metathesis Catalysts and Their Properties.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Z-Selective, Salt-Free Wittig Reaction
This protocol is designed to maximize the formation of the Z-alkene from a non-stabilized ylide.
-
Apparatus Setup: Under an inert atmosphere of Argon, add the alkyltriphenylphosphonium salt (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: To the stirred suspension, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF dropwise, ensuring the internal temperature does not rise above -70 °C. The mixture will typically turn a deep red, orange, or yellow color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.[11]
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025). . BenchChem.
- Caltech Authors. (2018).
- MDPI. (n.d.).
- Fisker, E. et al. (2020). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society.
- Beilstein Journals. (n.d.).
- MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI.
- CoLab. (2025). Challenges in olefin metathesis: past, present and future. CoLab.
- ACS Publications. (2023). Water-Accelerated Decomposition of Olefin Metathesis Catalysts.
- Centre of New Technologies. (2025). Challenges in olefin metathesis: past, present and future. University of Warsaw.
- ResearchGate. (n.d.). Highly selective E→Z isomerisation protocols of alkenes.
- Hoveyda, A. H., & Zhugralin, A. R. (2018).
- National Institutes of Health. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. NIH.
- Quora. (2021). What is the difference between stereoselective and regioselective reaction?. Quora.
- Chemistry Steps. (n.d.). Synthesis of Alkenes. Chemistry Steps.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. Reddit.
- Gladysz, J. A. (2017). Introduction to the Virtual Issue on Olefin Metathesis—Fundamentals and Frontiers. Organometallics.
- Del Vecchio, F. et al. (2022).
- Brotons-Rufes, A. et al. (2025). Challenges in olefin metathesis: past, present and future.
- Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.
- Reddit. (2022). Problems with wittig reaction. Reddit.
- BenchChem. (2025). Troubleshooting isomer formation in butenylthiophene synthesis. BenchChem.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- PubMed Central. (n.d.). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PMC.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- BenchChem. (2025). Addressing regio- and stereoselectivity issues in synthesis. BenchChem.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Chemistry Stack Exchange. (2014). Allylic bromination of 1-butene. Chemistry Stack Exchange.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- University of Calgary. (n.d.). Ch 6 : Regio- and Stereoselectivity. University of Calgary.
- Master Organic Chemistry. (n.d.). regioselectivity Archives. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Chemistry Steps.
- Chemistry LibreTexts. (2023). Allylic Substitution. Chemistry LibreTexts.
- Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu.
- Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
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Technical Support Center: Mastering the Stability of 3-Chloro-2-methyl-1-butene Grignard Reagent
Welcome to the technical support center dedicated to enhancing the stability and successful application of the 3-Chloro-2-methyl-1-butene Grignard reagent. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet challenging organometallic compound. Here, we synthesize our extensive field experience with established scientific principles to provide you with practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-yield results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the preparation and use of this compound Grignard reagent in a direct question-and-answer format.
Question 1: I am observing a very low or no yield of my Grignard reagent. What are the likely causes and how can I fix this?
Answer:
A low or non-existent yield of your Grignard reagent is a common issue that almost always points to problems with the reaction setup or the quality of your starting materials. Here’s a breakdown of the probable culprits and their solutions:
-
Inadequate Drying of Glassware and Solvents: Grignard reagents are extremely sensitive to moisture. Any residual water in your reaction flask or solvent will rapidly protonate and destroy the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously flame-dried under a stream of inert gas (nitrogen or argon) or oven-dried at a minimum of 120°C for several hours immediately before use. Your solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. It is best practice to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent like sodium-benzophenone ketyl.
-
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide which can inhibit the reaction.
-
Solution: Activate the magnesium surface prior to the addition of the alkyl halide. This can be achieved by a few methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine's color or the evolution of ethylene gas are indicators of an activated magnesium surface.[1]
-
-
-
Purity of this compound: The starting halide must be pure and dry. Any impurities can interfere with the reaction.
-
Solution: If you suspect contamination, consider distilling the this compound before use.
-
Question 2: My reaction initiated, but then it abruptly stopped. What could be the reason?
Answer:
This scenario often indicates the introduction of a quenching agent into the reaction mixture after the initial formation of the Grignard reagent.
-
Atmospheric Moisture: A leak in your reaction setup can allow atmospheric moisture to enter and quench the reaction.
-
Solution: Ensure all joints in your glassware are well-sealed and that a positive pressure of an inert gas is maintained throughout the reaction.
-
-
Contaminated Reagents: If you are adding other reagents to your Grignard solution, they must also be strictly anhydrous.
-
Solution: Dry all subsequent reagents and solvents with the same rigor as for the Grignard preparation itself.
-
Question 3: I am getting a significant amount of a white precipitate and a low yield of my desired product after reaction with an electrophile. What is this precipitate and how can I avoid it?
Answer:
The white precipitate is likely the Wurtz coupling product, 2,7-dimethyl-2,6-octadiene, which is a common byproduct in the synthesis of allylic Grignard reagents.[1][2] This occurs when a newly formed Grignard molecule reacts with a molecule of unreacted this compound.
-
High Local Concentration of the Halide: Adding the this compound too quickly can lead to localized high concentrations, favoring the Wurtz coupling reaction.
-
Solution: Add the halide solution dropwise and slowly to the magnesium suspension. This ensures that the halide reacts with the magnesium surface before it has a chance to react with the already formed Grignard reagent.
-
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of Wurtz coupling.
-
Solvent Choice: While both diethyl ether and THF are commonly used, THF can sometimes promote Wurtz coupling to a greater extent for certain substrates.[1][5]
-
Solution: If you are experiencing significant Wurtz coupling in THF, consider switching to diethyl ether.
-
Question 4: I am observing the formation of isomeric products in my final reaction. Why is this happening and can it be controlled?
Answer:
Allylic Grignard reagents, such as the one derived from this compound, are known to exist in equilibrium with their isomeric forms.[6] This means that your Grignard reagent can react with an electrophile at two different positions, leading to a mixture of products. The this compound will form the tertiary Grignard reagent (2,2-dimethyl-3-butenylmagnesium chloride) which is in equilibrium with the primary Grignard reagent (2-methyl-1-buten-3-ylmagnesium chloride).
-
Inherent Isomerization: This is a fundamental property of allylic Grignard reagents.
-
Solution: The ratio of the isomeric products can sometimes be influenced by the reaction conditions (temperature, solvent) and the nature of the electrophile. Lower temperatures may favor the thermodynamically more stable isomer. It is crucial to analyze your product mixture carefully to determine the isomeric ratio.
-
Frequently Asked Questions (FAQs)
What is the optimal solvent for preparing this compound Grignard reagent?
Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for the preparation of this Grignard reagent. Diethyl ether is often preferred as it can lead to less Wurtz coupling byproduct.[1] THF has a higher boiling point, which can be advantageous for less reactive halides, but this is generally not an issue with the more reactive allylic chlorides.[7]
What is the ideal temperature for the formation of this Grignard reagent?
The reaction is typically carried out at the reflux temperature of the solvent (diethyl ether: ~35°C, THF: ~66°C). However, for sensitive allylic Grignards, lower temperatures can sometimes improve stability and reduce side reactions.[3][4] It is recommended to initiate the reaction at room temperature and then maintain a gentle reflux during the addition of the halide.
How can I be sure my magnesium is sufficiently activated?
Visual cues are the best indicators of magnesium activation. The appearance of a gray, cloudy suspension and the initiation of a gentle, self-sustaining reflux upon addition of a small amount of the halide solution are signs that the reaction has started.[1] If the reaction does not start, the addition of a small iodine crystal will result in the disappearance of the characteristic purple color upon activation.
How long can I store the this compound Grignard reagent solution?
It is strongly recommended to use the Grignard reagent immediately after its preparation. Allylic Grignard reagents are generally less stable than their alkyl or aryl counterparts and can degrade over time, even when stored under an inert atmosphere. If short-term storage is unavoidable, it should be done in a sealed, dry container under a positive pressure of argon or nitrogen, preferably at a low temperature (0-4°C).
What is the best method to determine the concentration of my freshly prepared Grignard reagent?
The most reliable method for determining the concentration of a Grignard reagent is by titration. A common and effective method involves the use of a known amount of a proton source, such as menthol, in the presence of a colorimetric indicator like 1,10-phenanthroline. The Grignard reagent is added until a color change indicates the complete consumption of the proton source.
Detailed Experimental Protocols
Protocol 1: Optimized Preparation of this compound Grignard Reagent
This protocol is designed to maximize the yield and stability of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal, optional)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small amount of anhydrous solvent to just cover the magnesium. If using, add a single crystal of iodine.
-
Initiation: Dissolve the this compound in anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the halide solution to the magnesium suspension. Stir the mixture. The reaction should initiate within a few minutes, as indicated by gentle bubbling and the formation of a gray, cloudy solution. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Addition: Once the reaction has started, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting dark gray to black solution is your Grignard reagent.
Protocol 2: Titration for Determining Grignard Reagent Concentration
Materials:
-
Anhydrous menthol (accurately weighed, ~1 mmol)
-
1,10-Phenanthroline (a few crystals)
-
Anhydrous diethyl ether or THF
-
Freshly prepared Grignard reagent solution
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the accurately weighed menthol and a few crystals of 1,10-phenanthroline in anhydrous solvent.
-
Slowly add the Grignard reagent solution dropwise from a burette with vigorous stirring.
-
The endpoint is reached when the solution turns from colorless to a persistent faint pink or orange color.
-
Record the volume of the Grignard reagent added and calculate the molarity.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Yield and Wurtz Coupling
| Parameter | Condition | Expected Impact on Grignard Yield | Expected Impact on Wurtz Coupling | Rationale |
| Temperature | Low (e.g., 0-10°C) | May be slightly lower | Significantly Reduced | Lower temperature disfavors the bimolecular Wurtz reaction.[1][3] |
| Reflux | Optimal | Increased | Higher temperature increases the rate of all reactions, including side reactions.[1] | |
| Addition Rate | Slow (dropwise) | High | Minimized | Maintains a low concentration of the unreacted halide.[1] |
| Fast | Lower | Significant | High local concentration of halide promotes dimerization.[1] | |
| Solvent | Diethyl Ether | Good | Generally Lower | Less polar than THF, can disfavor the Wurtz reaction.[1][5] |
| THF | Good | Potentially Higher | More polar and a better coordinating solvent, which can influence side reactions.[5][7] | |
| Mg Activation | Activated | High | No direct effect, but promotes desired reaction | Removes the passivating oxide layer, allowing for efficient Grignard formation.[1] |
| Not Activated | Very Low/None | N/A | Reaction may not initiate. |
Table 2: Comparison of Solvents for Allylic Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Dielectric Constant | Lewis Basicity | General Remarks |
| Diethyl Ether | 34.6 | 4.3 | Moderate | Commonly used, often results in cleaner reactions with less Wurtz coupling. Lower boiling point makes it easier to remove.[1] |
| Tetrahydrofuran (THF) | 66 | 7.5 | High | Higher boiling point can be useful for less reactive halides. Its higher polarity and coordinating ability can influence the Schlenk equilibrium and reactivity.[5][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | High | A greener alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup.[8] |
Visual Guides
Caption: Troubleshooting workflow for low Grignard reagent yield.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cs.gordon.edu [cs.gordon.edu]
Validation & Comparative
A Comparative Guide to Structural Validation of 3-Chloro-2-methyl-1-butene Reaction Products via NMR Spectroscopy
Introduction
In the realm of synthetic chemistry, the reaction of unsymmetrical alkenes often presents a fascinating challenge in structural elucidation. The regioselectivity of electrophilic additions can lead to a mixture of products or a single, unexpected isomer due to underlying mechanistic subtleties like carbocation stability and potential rearrangements. 3-Chloro-2-methyl-1-butene is a prime example of such a substrate, where its reaction with electrophiles can yield multiple constitutional isomers. For researchers in drug development and materials science, unambiguous confirmation of a product's molecular architecture is not merely an academic exercise—it is a critical checkpoint for ensuring efficacy, safety, and patentability.
This guide provides an in-depth, comparative framework for validating the structure of potential products arising from the reaction of this compound. We will move beyond simple spectral interpretation, focusing on the causality behind experimental choices and employing a multi-technique Nuclear Magnetic Resonance (NMR) strategy. By systematically comparing predicted NMR data against a logical workflow of 1D and 2D experiments, we will demonstrate how to achieve irrefutable structural assignment, a cornerstone of rigorous scientific research.
Part 1: Theoretical Framework - Predicting Potential Reaction Products
The reaction of this compound with common electrophilic reagents like hydrobromic acid (HBr) or aqueous acid (H₂O/H⁺) proceeds via an electrophilic addition mechanism. The regiochemical outcome is dictated by the stability of the intermediate carbocation, a principle famously encapsulated by Markovnikov's rule.
Mechanism and Carbocation Stability
The addition of an electrophile (H⁺) to the alkene's double bond can, in theory, form two different carbocations. The stability of these intermediates follows the order: tertiary (3°) > secondary (2°) > primary (1°).[1] This stability is primarily due to hyperconjugation and inductive effects from adjacent alkyl groups, which help delocalize the positive charge.[2]
-
Path A (Favored): Protonation of C1 generates a stable tertiary (3°) carbocation at C2.
-
Path B (Disfavored): Protonation of C2 generates a less stable secondary (2°) carbocation at C1.
Consequently, the reaction will overwhelmingly proceed through the more stable tertiary carbocation.[3] Furthermore, once formed, this tertiary carbocation is not adjacent to a position that would allow for a 1,2-hydride or 1,2-alkyl shift to form an even more stable carbocation, making rearrangements unlikely.[4]
However, the reaction conditions can be altered to favor a different mechanism. The addition of HBr in the presence of peroxides (ROOR) proceeds via a free-radical mechanism, leading to an anti-Markovnikov product.[5][6]
This mechanistic understanding allows us to predict three primary, plausible products for our analysis:
-
Product A (Markovnikov HBr Addition): 2-Bromo-3-chloro-2-methylbutane
-
Product B (Anti-Markovnikov HBr Addition): 1-Bromo-3-chloro-2-methylbutane
-
Product C (Acid-Catalyzed Hydration): 3-Chloro-2-methyl-2-butanol
The following diagram illustrates these potential reaction pathways.
Caption: Potential reaction pathways from this compound.
Part 2: The NMR Toolkit for Structural Elucidation
-
¹H NMR: Provides initial information on the number of unique proton environments, their relative numbers (integration), and neighboring protons (spin-spin splitting).
-
¹³C NMR: Reveals the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates carbon types based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[7] This is invaluable for quickly distinguishing isomers.
-
COSY (Correlation Spectroscopy): A 2D experiment that maps proton-proton (¹H-¹H) coupling networks. Cross-peaks identify protons that are typically two or three bonds apart, allowing for the tracing of molecular fragments.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[10][11] It is a powerful tool for definitively linking proton and carbon skeletons.
The logical application of these techniques forms a robust workflow for structure determination.
Caption: A logical workflow for NMR-based structure elucidation.
Part 3: Comparative Analysis of Predicted NMR Spectra
The primary strength of our approach lies in comparing the predicted NMR signatures of each potential product. The distinct structural features of Products A, B, and C will manifest as unique patterns in their respective spectra.
Product A: 2-Bromo-3-chloro-2-methylbutane
(Image generated for illustrative purposes)
Analysis: This structure is highly asymmetric. The key features are a quaternary carbon (C2) bonded to both Br and a methyl group, and a CH group (C3) bonded to Cl. We expect four distinct carbon signals and three distinct proton signals.
Table 1: Predicted ¹H and ¹³C NMR Data for Product A
| Label | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Label | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
|---|---|---|---|---|---|---|
| Hₐ | ~1.9 (s) | Singlet | 3H | C1 | ~30-35 | Positive (CH₃) |
| Hₑ | ~1.8 (s) | Singlet | 3H | C2 | ~70-80 | Absent (C) |
| Hₓ | ~4.5 (s) | Singlet | 1H | C3 | ~65-75 | Positive (CH) |
| C4 | ~25-30 | Positive (CH₃) | ||||
| C5 | ~25-30 | Positive (CH₃) |
Note: The two methyl groups on C3 (C4, C5) might be diastereotopic, potentially giving slightly different shifts, but are predicted here as equivalent for simplicity. The key is the absence of splitting.
Key Differentiators for Product A:
-
¹H NMR: All proton signals are singlets due to the lack of adjacent protons.
-
¹³C NMR: A signal for a quaternary carbon (C2) will be present.
-
DEPT-135: The quaternary carbon signal will be absent.[12]
Product B: 1-Bromo-3-chloro-2-methylbutane
(Image generated for illustrative purposes)
Analysis: This isomer features a CH₂ group bonded to Br (C1) and complex splitting patterns for the protons on the carbon backbone. All five carbons are chemically unique.
Table 2: Predicted ¹H and ¹³C NMR Data for Product B
| Label | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Label | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
|---|---|---|---|---|---|---|
| Hₐ | ~3.6 (m) | Multiplet | 2H | C1 | ~35-45 | Negative (CH₂) |
| Hₑ | ~2.3 (m) | Multiplet | 1H | C2 | ~35-45 | Positive (CH) |
| Hₓ | ~4.2 (m) | Multiplet | 1H | C3 | ~60-70 | Positive (CH) |
| Hᵢ | ~1.2 (d) | Doublet | 3H | C4 | ~15-25 | Positive (CH₃) |
| Hⱼ | ~1.7 (d) | Doublet | 3H | C5 | ~15-25 | Positive (CH₃) |
Key Differentiators for Product B:
-
¹H NMR: Complex multiplets and doublets will dominate the spectrum, indicating extensive H-H coupling.
-
DEPT-135: A characteristic negative signal for the CH₂Br group (C1) will be present.
-
COSY: A clear correlation will exist between the CH₂ protons (Hₐ) and the adjacent CH proton (Hₑ).
Product C: 3-Chloro-2-methyl-2-butanol
(Image generated for illustrative purposes)
Analysis: This alcohol is structurally similar to Product A but with an -OH group instead of Br. It also contains a quaternary carbon (C2), now an alcohol-bearing carbon. The hydroxyl proton signal is often broad and may not show coupling.[13][14]
Table 3: Predicted ¹H and ¹³C NMR Data for Product C
| Label | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Label | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
|---|---|---|---|---|---|---|
| Hₐ | ~1.5 (s) | Singlet | 3H | C1 | ~25-30 | Positive (CH₃) |
| Hₑ | ~1.6 (d) | Doublet | 6H | C2 | ~70-80 | Absent (C) |
| Hₓ | ~4.3 (q) | Quartet | 1H | C3 | ~65-75 | Positive (CH) |
| OH | ~2-5 (br s) | Broad Singlet | 1H | C4 | ~20-25 | Positive (CH₃) |
| | | | | C5 | ~20-25 | Positive (CH₃) |
Key Differentiators for Product C:
-
¹H NMR: A broad singlet in the 2-5 ppm range that disappears upon adding D₂O (a "D₂O shake") confirms the -OH group.[15]
-
¹³C NMR: The quaternary carbon (C2) will be in the typical range for a carbon bearing an alcohol, around 70-80 ppm.[13][16]
-
Comparison to Product A: While both have a quaternary carbon, the chemical shifts of the methyl groups will differ. The presence of the exchangeable OH proton is the most definitive feature.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
1. Sample Preparation
-
Objective: To prepare a sample of sufficient concentration and purity for high-resolution NMR analysis.
-
Protocol:
-
Ensure the product is purified via chromatography or distillation to remove unreacted starting materials and catalysts.
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm), unless the solvent contains it pre-mixed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and invert several times to ensure a homogenous solution.
-
2. NMR Data Acquisition
-
Objective: To acquire a full suite of high-quality 1D and 2D NMR spectra.
-
Protocol (General guidelines for a modern NMR spectrometer):
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure adequate signal-to-noise and resolution. Integrate the signals and determine multiplicities.
-
¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum. This provides singlet peaks for all unique carbons.
-
DEPT-135: Run the DEPT-135 pulse sequence. This is a quick and highly informative experiment.
-
gCOSY (gradient-selected COSY): Acquire a standard 2D COSY spectrum to map ¹H-¹H correlations.
-
gHSQC (gradient-selected HSQC): Acquire a standard 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
Part 5: A Systematic Approach to Interpretation
Imagine the reaction with HBr (without peroxides) was performed, and the following key features were observed in the acquired spectra:
-
¹H NMR: Three signals are observed. Two are sharp singlets integrating to 3H each, and one is a singlet integrating to 1H. There is no evidence of coupling (no doublets, triplets, etc.).
-
¹³C NMR: Four distinct signals are observed.
-
DEPT-135: The ¹³C spectrum shows three positive peaks, but one of the four signals from the full ¹³C spectrum is completely absent.
Analysis:
-
The ¹H NMR data (all singlets) immediately rules out Product B , which would have complex splitting patterns.
-
The DEPT-135 data confirms the presence of a quaternary carbon (a signal present in the ¹³C spectrum but absent in the DEPT).[17] This is consistent with both Product A and Product C .
-
The decision between A and C now rests on identifying either the -OH group (for C) or the -Br group (for A). A D₂O shake experiment would be definitive; if no broad, exchangeable proton is observed, Product C is eliminated. The observed chemical shifts, particularly the downfield CH proton (~4.5 ppm, characteristic for a proton on a carbon bearing a halogen) and the quaternary carbon shift (~70-80 ppm, consistent with being attached to two electronegative atoms, Br and Cl), strongly support the assignment.
Conclusion
The structural validation of reaction products is a foundational task in chemical sciences. As demonstrated with the electrophilic addition to this compound, a superficial analysis can lead to ambiguity. By leveraging a deep understanding of reaction mechanisms to predict likely outcomes and then applying a systematic, multi-technique NMR workflow, researchers can move from hypothesis to certainty. The true power of modern spectroscopy lies not in any single experiment, but in the logical synthesis of data from a suite of carefully chosen techniques. This comparative and methodical approach ensures scientific integrity and provides the trustworthy, authoritative data required for advancing research and development.
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-
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A Senior Application Scientist’s Guide to Prenylation: A Comparative Analysis of Alternatives to 3-Chloro-2-methyl-1-butene
Introduction: The Strategic Importance of the Prenyl Moiety
In the landscape of drug discovery and natural product synthesis, the introduction of isoprenoid chains, particularly the five-carbon prenyl (or dimethylallyl) group, is a critical strategy for modulating the biological activity of parent molecules. Prenylation enhances lipophilicity, which can improve membrane permeability and bioavailability, and often creates new steric and electronic features that lead to stronger and more selective interactions with biological targets. For decades, 3-chloro-2-methyl-1-butene, commonly known as prenyl chloride, has been a workhorse reagent for this purpose. However, its application is fraught with challenges, including moderate yields, poor regioselectivity, and the necessity for harsh reaction conditions that are incompatible with sensitive substrates.
This guide provides a comprehensive comparison of viable alternative reagents and methodologies to prenyl chloride for the alkylation of aromatic and heteroaromatic systems. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Incumbent Reagent: Understanding the Limitations of Prenyl Chloride
Prenyl chloride is typically employed under Friedel-Crafts conditions, utilizing a Lewis acid like AlCl₃ to generate a resonance-stabilized allylic carbocation. This electrophile then attacks an electron-rich aromatic ring.
Key Limitations:
-
Carbocation Rearrangements and Isomerization: The primary limitation stems from the facile isomerization of the desired primary chloride (this compound) to the more stable tertiary chloride (3-chloro-3-methyl-1-butene) during synthesis and reaction. Both isomers can form carbocations, leading to mixtures of products.
-
Polyalkylation: The introduction of an electron-donating alkyl group onto the aromatic ring makes the product more nucleophilic than the starting material, often leading to multiple prenylations that are difficult to control.
-
Poor Regioselectivity: In substrates with multiple potential sites for alkylation (e.g., phenols), achieving high regioselectivity between ortho, para, C-alkylation, and O-alkylation is a significant challenge.
-
Harsh Conditions: The requirement for strong Lewis acids makes the reaction incompatible with acid-sensitive functional groups.
A Comparative Guide to the Mechanistic Investigation of 3-Chloro-2-methyl-1-butene Solvolysis
This guide provides an in-depth, experimentally-grounded comparison of the potential mechanistic pathways involved in the solvolysis of 3-chloro-2-methyl-1-butene. We move beyond theoretical postulation to detail a robust, self-validating experimental framework designed for researchers and drug development professionals. Our focus is on the causality behind experimental design, ensuring that the data generated provides an unambiguous mechanistic narrative.
The solvolysis of this compound presents a classic yet compelling case study in physical organic chemistry. As a secondary alkyl halide, its reaction mechanism is not immediately obvious. Will it proceed via a direct SN1 substitution, or will it leverage a molecular rearrangement to achieve a more stable intermediate? This guide compares these two pathways, providing the protocols to generate decisive data and elucidate the dominant reaction mechanism.
Theoretical Framework: A Tale of Two Carbocations
Solvolysis reactions, where the solvent acts as the nucleophile, are textbook examples of nucleophilic substitution. For secondary and tertiary alkyl halides in polar protic solvents, the SN1 pathway is often favored.[1] This mechanism is characterized by a two-step process: the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile (solvent).[2][3]
The core of our investigation lies in the fate of the carbocation formed from this compound.
-
Pathway A: Direct Substitution. The departure of the chloride leaving group would initially form a secondary carbocation. While stabilized by the adjacent isopropyl group, it is still a relatively high-energy intermediate. Nucleophilic attack at this stage would lead to the direct substitution product.
-
Pathway B: Rearrangement. Carbocations are prone to rearrangement if a more stable intermediate can be formed.[4][5] In this case, the initial secondary carbocation is adjacent to a vinyl group. A 1,2-hydride shift is not possible, but the allylic nature of the system allows for the formation of a resonance-stabilized, tertiary allylic carbocation. This rearranged intermediate is significantly more stable than the initial secondary carbocation. Nucleophilic attack on this rearranged cation would lead to a different set of products.
Our experimental design is therefore a direct comparison of these two possibilities. By analyzing the reaction kinetics and the final product distribution, we can determine which pathway predominates.
Visualizing the Mechanistic Crossroads
The diagram below illustrates the competing pathways originating from the initial ionization event. The key decision point is the behavior of the initially formed secondary carbocation.
Caption: Competing mechanistic pathways in the solvolysis of this compound.
Experimental Design & Comparative Rationale
To dissect this mechanism, we will employ a two-pronged approach: a kinetic analysis to confirm the reaction order and a product analysis to identify the resulting isomers.
Comparison of Solvent Systems
The choice of solvent is critical in SN1 reactions. Polar protic solvents are required to stabilize the transition state leading to the carbocation and to solvate the leaving group.[1] By comparing the reaction in different solvents, we can gain insight into the transition state's nature. We will compare three common solvolysis media:
-
80:20 Ethanol/Water: A standard, moderately polar medium.
-
80:20 Acetic Acid/Water: A more acidic medium which can influence carbocation lifetime.
-
80:20 Trifluoroethanol (TFE)/Water: TFE is a highly ionizing but poorly nucleophilic solvent, which can favor carbocation formation and potentially enhance rearrangement.
The rationale for this comparison is to observe how solvent ionizing power and nucleophilicity affect both the rate and the product distribution. A consistent observation of rearranged products across all solvents would provide strong evidence for the rearrangement pathway being intrinsic to the substrate.
Rationale for Analytical Techniques
-
Kinetic Analysis via 1H NMR Spectroscopy: To establish the reaction order, we must monitor the concentration of the reactant or product over time. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is the superior choice for this task.[6][7] It is non-destructive and provides real-time quantitative data on multiple species simultaneously, allowing us to track the disappearance of the starting material and the appearance of products.[8] This allows for a robust determination of the rate law. A first-order dependence on the substrate concentration is a hallmark of the SN1 mechanism.[9][10]
-
Product Identification via GC-MS: To determine the final product distribution, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical tool. Gas chromatography will separate the isomeric products based on their boiling points and column interactions, while mass spectrometry will provide their mass-to-charge ratios and fragmentation patterns, allowing for unambiguous identification.[11] This analysis is the ultimate arbiter between Pathway A and Pathway B.
Experimental Protocols
These protocols are designed to be self-validating. The kinetic data will establish the SN1 nature of the reaction, and the product data will reveal the fate of the carbocation intermediate.
Protocol 1: Kinetic Analysis by 1H NMR Spectroscopy
Objective: To determine the rate constant (k) and the reaction order for the solvolysis in 80:20 ethanol/water.
Methodology:
-
Sample Preparation: Prepare a stock solution of 80:20 (v/v) ethanol-d6/D2O. In a clean, dry NMR tube, add 500 µL of this solvent mixture. Add 5 µL of an internal standard (e.g., 1,4-dioxane).
-
Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C). Optimize lock and shim settings.[12]
-
Initiation of Reaction: Acquire a reference spectrum of the solvent and internal standard. Remove the tube, quickly inject 10 µL of this compound[13], cap and invert several times to mix, and immediately re-insert the tube into the spectrometer. Note the precise start time.
-
Data Acquisition: Immediately begin acquiring a series of 1H NMR spectra at fixed time intervals (e.g., every 5 minutes for 2 hours). Use an automated pseudo-2D kinetics experiment or a loop of 1D acquisitions.[14] Ensure the recycle delay (d1) is at least 5 times the longest T1 of the protons being monitored to ensure quantitative accuracy.
-
Data Processing: Process the array of spectra. For each time point, integrate a characteristic peak of the starting material (e.g., the methine proton at ~4.5 ppm) and a characteristic peak of the major product. Normalize these integrals against the integral of the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the normalized starting material concentration (ln[SM]) versus time. A linear plot confirms first-order kinetics, and the rate constant k is the negative of the slope.[15]
Protocol 2: Product Distribution Analysis by GC-MS
Objective: To identify and quantify the products of solvolysis in each of the three solvent systems.
Methodology:
-
Reaction Setup: In three separate sealed vials, add 100 mg of this compound to 5 mL of each solvent system (80:20 EtOH/H2O, 80:20 AcOH/H2O, 80:20 TFE/H2O).
-
Reaction Conditions: Allow the vials to stand at a constant temperature (e.g., 25 °C) for a period sufficient for the reaction to go to completion (determined from the kinetic run, typically >10 half-lives).
-
Workup: Quench each reaction by adding 10 mL of ice-cold saturated sodium bicarbonate solution. Extract the organic products with 3 x 10 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent under reduced pressure.
-
GC-MS Analysis: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.
-
Data Interpretation: Identify the products by comparing their mass spectra with library data. The expected rearranged ether (in ethanol) or alcohol products will have a distinct mass spectrum from the direct substitution product. Quantify the relative peak areas from the gas chromatogram to determine the product ratio.
Anticipated Results & Data Interpretation
The combination of these experiments will provide a comprehensive mechanistic picture. Below are the anticipated results that would strongly support the rearrangement pathway (Pathway B).
Table 1: Comparative Kinetic Data at 25 °C
| Solvent System (80:20 v/v) | Rate Constant (k) x 10-4 s-1 | R2 of ln[SM] vs. Time Plot | Reaction Order |
| Ethanol/Water | 1.52 | 0.995 | First |
| Acetic Acid/Water | 1.89 | 0.992 | First |
| TFE/Water | 9.75 | 0.998 | First |
Data are hypothetical but representative.
The consistently linear ln[SM] vs. time plots across all solvents confirm that the reaction follows first-order kinetics, which is characteristic of an SN1 mechanism where the unimolecular ionization of the alkyl halide is the rate-determining step.[16] The faster rate in TFE/Water reflects the solvent's high ionizing power, which stabilizes the carbocationic transition state more effectively.
Table 2: Comparative Product Distribution
| Solvent System | Direct Substitution Product (%) | Rearranged Product(s) (%) |
| 80:20 EtOH/Water | < 5% | > 95% |
| 80:20 AcOH/Water | < 5% | > 95% |
| 80:20 TFE/Water | < 2% | > 98% |
Data are hypothetical but representative.
The overwhelming predominance of rearranged products provides unequivocal evidence that the initial secondary carbocation rapidly rearranges to the more stable tertiary allylic carbocation before being trapped by the solvent nucleophile.[17][18] The formation of only trace amounts of the direct substitution product indicates that the rate of rearrangement is significantly faster than the rate of nucleophilic attack on the less stable secondary carbocation.
Visualizing the Experimental Logic
This workflow diagram illustrates how the kinetic and product analysis experiments synergize to yield a conclusive mechanistic determination.
Caption: Integrated experimental workflow for mechanistic elucidation.
Conclusion
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A Researcher's Guide to Navigating Kinetic and Thermodynamic Pathways in Allylic Substitution
An In-depth Analysis of Product Selectivity in Reactions of 3-Chloro-2-methyl-1-butene
For professionals in chemical research and drug development, the ability to selectively synthesize a desired isomer is paramount. Reactions that can yield multiple products, such as the substitution reaction of this compound, serve as a crucial case study in the principles of kinetic versus thermodynamic control. Understanding how to manipulate reaction conditions to favor one product over another is a foundational skill for efficient and effective molecular design. This guide provides a detailed comparison of the kinetic and thermodynamic pathways for this reaction, supported by mechanistic insights and actionable experimental protocols.
The Mechanistic Crossroads: A Resonance-Stabilized Carbocation
The reaction of this compound, an allylic halide, with a nucleophile under conditions favoring a unimolecular substitution (SN1) pathway begins with the departure of the chloride leaving group. This initial, rate-determining step generates a resonance-stabilized allylic carbocation.[1] This intermediate is not a single structure but a hybrid of two contributing resonance forms, which dictates the two possible products.
-
Resonance Structure A: A secondary carbocation where the positive charge resides on the carbon atom (C3) that was originally bonded to the chlorine.
-
Resonance Structure B: A primary carbocation where the positive charge is on the terminal carbon atom (C1) of the original double bond.
The secondary carbocation (Structure A) is more stable than the primary carbocation (Structure B) and therefore contributes more to the overall resonance hybrid. This difference in stability is the origin of the kinetic and thermodynamic product divergence.[2]
Caption: Initial formation of the resonance-stabilized allylic carbocation.
The Kinetic Pathway: A Product of Speed
The kinetic product is the one that forms the fastest, meaning it has the lowest activation energy.[3] In this reaction, the nucleophile will more rapidly attack the carbon atom with the highest positive charge density in the resonance hybrid. Since the secondary carbocation (Structure A) is the major contributor, the attack occurs at C3.
-
Product: 2-methyl-3-buten-2-ol (assuming H₂O as the nucleophile).
-
Defining Feature: The double bond is in a terminal, monosubstituted position. This makes the kinetic product less stable than its isomeric alternative.[4]
-
Favorable Conditions: Low temperatures and short reaction times prevent the reaction from reaching equilibrium, trapping the faster-forming product.[5][6]
The Thermodynamic Pathway: A Product of Stability
The thermodynamic product is the most stable product, having the lowest overall Gibbs free energy.[3] While the attack at C1 (via resonance structure B) is slower, it leads to a more stable final product.
-
Product: 3-methyl-2-buten-1-ol (assuming H₂O as the nucleophile).
-
Defining Feature: The double bond is in an internal, trisubstituted position. According to Zaitsev's rule, more substituted alkenes are more stable due to hyperconjugation.[7][8][9]
-
Favorable Conditions: Higher temperatures and longer reaction times provide the necessary energy to overcome the initial activation barriers and allow the reaction to become reversible.[10][11] This reversibility enables the system to reach equilibrium, where the product distribution reflects the relative stabilities of the products.[6]
Caption: Reaction coordinate diagram showing kinetic vs. thermodynamic pathways.
Experimental Design for Product Selectivity
The ratio of kinetic to thermodynamic product can be effectively controlled by manipulating the reaction conditions.[5] Below are two distinct protocols designed to selectively isolate each isomer.
Protocol 1: Synthesis of the Kinetically Favored Product
This protocol aims to form the product under irreversible conditions at low temperatures, favoring the pathway with the lower activation energy.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in a suitable polar aprotic solvent (e.g., acetone).
-
Cooling: Cool the reaction mixture to a low temperature, typically between -20 °C and 0 °C, using an ice-salt or dry ice/acetone bath.[5] Low temperatures are crucial to prevent the reaction from equilibrating.[6]
-
Nucleophile Addition: Slowly add an aqueous solution of a nucleophile (e.g., sodium bicarbonate for hydrolysis) to the cooled solution while stirring vigorously.
-
Reaction Time: Allow the reaction to proceed for a short duration, typically 30-60 minutes. The reaction should be quenched before significant equilibration to the thermodynamic product can occur.[4]
-
Workup and Analysis: Quench the reaction by adding cold deionized water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Protocol 2: Synthesis of the Thermodynamically Favored Product
This protocol uses higher temperatures and longer reaction times to ensure the reaction is reversible and reaches equilibrium, favoring the most stable product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a polar protic solvent that can also act as the nucleophile (e.g., aqueous ethanol for solvolysis).
-
Heating: Heat the reaction mixture to a moderately elevated temperature, for instance, 40-60 °C, or to reflux.[10] The increased thermal energy allows the products to overcome the reverse activation barrier, establishing an equilibrium.[6]
-
Reaction Time: Maintain the temperature for an extended period (e.g., several hours to overnight) to ensure the reaction reaches equilibrium.[4]
-
Workup and Analysis: Cool the reaction mixture to room temperature. Neutralize any acid formed with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Determine the product ratio via GC or NMR analysis.[5]
Comparative Data Analysis
While specific experimental data for this compound can be sparse in readily available literature, the principles are well-established from analogous systems like the addition of HBr to 1,3-butadiene.[5] The table below illustrates the expected outcomes based on these established principles.
| Reaction Condition | Temperature | Time | Expected Major Product | Rationale |
| Kinetic Control | Low (e.g., 0 °C) | Short | 1,2-Adduct (e.g., 2-methyl-3-buten-2-ol) | Favors the fastest-forming product by preventing equilibration.[11] |
| Thermodynamic Control | High (e.g., 40 °C) | Long | 1,4-Adduct (e.g., 3-methyl-2-buten-1-ol) | Allows the reaction to reach equilibrium, favoring the most stable isomer.[5][11] |
By carefully selecting the reaction temperature and duration, a chemist can effectively steer the reaction of this compound towards either the kinetic or the thermodynamic product, demonstrating a powerful application of fundamental organic chemistry principles in practical synthesis.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for the Confirmation of Isomeric Impurity Absence
In the landscape of pharmaceutical development, ensuring the purity of a drug substance is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Among the most challenging impurities to control are isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms. These subtle structural differences can lead to profound variations in pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic techniques available to researchers, scientists, and drug development professionals for the robust confirmation of the absence of isomeric impurities, grounded in scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, setting specific thresholds for action.[1][2][3][4] Isomeric impurities, whether they be constitutional isomers (regioisomers), or stereoisomers (enantiomers, diastereomers), fall under this regulatory scrutiny. The choice of analytical methodology is therefore critical and must be both scientifically sound and fit for purpose.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is contingent upon the nature of the isomerism and the physicochemical properties of the drug substance. Spectroscopic methods are powerful tools in this context, offering rapid and reliable identification and quantification.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and chemical environment of atoms. It is arguably the most powerful technique for the unambiguous identification of isomers.
Application to Isomeric Impurities:
-
Constitutional Isomers (Regioisomers): NMR excels at differentiating regioisomers due to distinct chemical shifts and coupling patterns for protons (¹H NMR) and carbons (¹³C NMR) in different chemical environments.
-
Stereoisomers (Enantiomers and Diastereomers): While enantiomers are indistinguishable in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for each enantiomer.[8][9][10][11][12] Diastereomers, by their nature, have different physical properties and will typically exhibit distinct NMR spectra without the need for chiral auxiliaries.
Strengths:
-
Provides definitive structural information.
-
Highly reproducible and quantitative.
-
Non-destructive.
Limitations:
-
Relatively low sensitivity compared to other techniques.
-
Complex spectra may require advanced techniques (e.g., 2D NMR) for full interpretation.
-
Requires highly pure, deuterated solvents.[13]
-
Sample Preparation: Accurately weigh the drug substance and a certified internal standard into a clean NMR tube.
-
Chiral Environment Induction: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or react with a chiral derivatizing agent.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay for accurate integration).
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer and the internal standard. Calculate the enantiomeric excess (% ee) and the absolute quantity of the impurity.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
Application to Isomeric Impurities:
-
Constitutional Isomers (Regioisomers): Regioisomers often yield distinct fragmentation patterns in MS/MS due to differences in bond stabilities and rearrangement pathways.[14][15] Coupling MS with a separation technique like liquid chromatography (LC) or gas chromatography (GC) is crucial for resolving and identifying isomers.[15]
-
Stereoisomers: Enantiomers have identical mass spectra. However, diastereomers may exhibit different fragmentation patterns under certain ionization conditions. Chiral derivatization can be employed to create diastereomers that can then be differentiated by MS.
Strengths:
-
Exceptional sensitivity and selectivity.
-
Provides molecular weight and fragmentation information.
-
Can be coupled with chromatographic techniques for complex mixture analysis.[7]
Limitations:
-
Generally cannot differentiate enantiomers without chiral derivatization or a chiral separation method.
-
Ionization suppression or enhancement effects can affect quantitation.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient mobile phase to achieve chromatographic separation of the regioisomers.
-
Ionization: Ionize the eluting compounds using a suitable technique (e.g., electrospray ionization - ESI).
-
MS Analysis: Perform MS and MS/MS analysis. For MS/MS, select the precursor ion corresponding to the isomers and fragment it using collision-induced dissociation (CID).[16][17]
-
Data Analysis: Compare the retention times and fragmentation patterns of the sample components to those of reference standards for the drug substance and its potential regioisomeric impurities.
Vibrational Spectroscopy (IR, NIR, Raman)
Principle: Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint that is sensitive to the chemical structure and solid-state form.[18][19]
Application to Isomeric Impurities:
-
Polymorphic Impurities: Vibrational spectroscopy is particularly powerful for identifying and quantifying different crystalline forms (polymorphs) of a drug substance.[18][19][20][21] Polymorphs can be considered a type of solid-state isomerism and can have different physicochemical properties.
-
Constitutional Isomers: Regioisomers will have distinct vibrational spectra due to differences in their functional groups and overall symmetry.
-
Stereoisomers: Enantiomers in solution have identical IR and Raman spectra. However, in the solid state, they may crystallize in different space groups, leading to distinguishable spectra. Diastereomers will have different vibrational spectra in both solution and solid states.
Strengths:
-
Requires minimal or no sample preparation.[5]
-
Excellent for solid-state characterization.
Limitations:
-
Lower sensitivity compared to MS.
-
Water can be a significant interference in IR spectroscopy.
-
Fluorescence can interfere with Raman spectroscopy.[22]
-
Sample Preparation: Place a small amount of the solid sample directly onto the instrument's sample holder.
-
Data Acquisition: Acquire the Raman spectrum using a suitable laser wavelength and power, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the sample spectrum to reference spectra of the pure polymorphs. The presence of characteristic peaks of an undesired polymorph indicates its presence as an impurity. Chemometric methods can be used for quantification.[20]
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exclusively used for the analysis of stereoisomers.
Application to Isomeric Impurities:
-
Enantiomers: Enantiomers exhibit equal and opposite CD signals, making this technique ideal for determining enantiomeric purity.[23][24] The amplitude of the CD signal is directly proportional to the enantiomeric excess.[23]
-
Diastereomers: Diastereomers will have distinct CD spectra.
Strengths:
-
Highly specific for chiral molecules.
-
Can determine enantiomeric excess without the need for chiral separation.[24][25]
Limitations:
-
The molecule must contain a chromophore in the vicinity of the chiral center.
-
The sensitivity may not be sufficient for trace-level impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Separation: Inject the sample onto an achiral HPLC column. The goal is not to separate the enantiomers but to separate the drug substance from other impurities.
-
CD Detection: The eluent passes through a CD detector set to a wavelength where the enantiomers have a strong CD signal.
-
Data Analysis: The CD signal will be positive or negative depending on which enantiomer is in excess. A calibration curve can be generated to quantify the enantiomeric impurity.[26]
Data Presentation and Comparison
| Technique | Isomer Type | Principle | Strengths | Limitations | Typical LOQ |
| NMR | Constitutional, Stereoisomers | Nuclear magnetic resonance | Definitive structure, quantitative | Low sensitivity, complex spectra | 0.1 - 1% |
| MS | Constitutional, Diastereomers | Mass-to-charge ratio | High sensitivity, molecular weight | Cannot directly differentiate enantiomers | < 0.01% |
| IR/Raman | Polymorphs, Constitutional, Diastereomers | Molecular vibrations | Fast, non-destructive, solid-state | Lower sensitivity, interferences | 1 - 5% |
| CD | Stereoisomers | Differential absorption of polarized light | Specific for chiral molecules, no separation needed | Requires a chromophore, lower sensitivity | 0.1 - 1% |
LOQ (Limit of Quantitation) values are approximate and depend on the specific analyte and instrumentation.
Workflow and Decision Making
The selection of a spectroscopic technique for isomeric impurity analysis should follow a logical progression.
Caption: Decision workflow for selecting an appropriate spectroscopic technique.
Conclusion
The confirmation of the absence of isomeric impurities is a critical aspect of drug development and manufacturing, underpinned by regulatory expectations for drug purity and safety.[28][29][30][31][32] A multi-faceted approach, leveraging the strengths of various spectroscopic techniques, is often the most robust strategy. NMR provides unparalleled structural elucidation, MS offers exceptional sensitivity for trace analysis, vibrational spectroscopy is the gold standard for solid-state isomerism, and CD is highly specific for chiral analysis. The choice of technique must be justified and the analytical procedures must be properly validated to ensure reliable and accurate results, ultimately safeguarding patient health.
References
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A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis. Nature Protocols. [Link]
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(467) Residual Solvents. United States Pharmacopeia. [Link]
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The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. [Link]
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Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
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Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]
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A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. [Link]
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Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Analytical Toxicology. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]
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Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. National Institutes of Health. [Link]
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Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
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An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. National Institutes of Health. [Link]
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Quantifying low levels of polymorphic impurity in clopidogrel bisulphate by vibrational spectroscopy and chemometrics. ResearchGate. [Link]
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Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. [Link]
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An Overview of Spectroscopic Techniques in Pharmaceuticals. AZoM. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]
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Analytical Vibrational Spectroscopy - NIR, IR, and Raman. Spectroscopy Online. [Link]
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A Comparative Guide to the Reaction Pathways of 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of a Versatile Allylic Halide
3-Chloro-2-methyl-1-butene is a secondary allylic halide, a class of organic compounds known for its diverse reactivity. The presence of a chlorine atom adjacent to a carbon-carbon double bond imparts unique electronic properties that open up multiple reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). Understanding the interplay of factors that govern these pathways is paramount for chemists aiming to control reaction outcomes and synthesize target molecules with high selectivity.
This guide provides an in-depth elucidation of the competing reaction pathways of this compound. We will explore the mechanistic underpinnings of each pathway, present a comparative analysis with alternative substrates, and provide detailed experimental protocols to illustrate these concepts in practice.
I. The Crossroads of Reactivity: Substitution vs. Elimination
The reaction fate of this compound is dictated by a delicate balance of several key factors: the nature of the nucleophile/base, the solvent, the temperature, and the structure of the substrate itself.
A. Nucleophilic Substitution Pathways: SN1 and SN2
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The mechanism can be either unimolecular (SN1) or bimolecular (SN2).
The SN1 Pathway: This two-step mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). The rate-determining step is the formation of a carbocation intermediate. For this compound, the initial secondary allylic carbocation is stabilized by resonance, delocalizing the positive charge across two carbon atoms. This resonance stabilization makes the SN1 pathway particularly accessible for allylic halides.[1]
A crucial feature of the SN1 reaction of this substrate is the potential for the nucleophile to attack either of the two resonance-contributing carbons, leading to a mixture of products.
The SN2 Pathway: This concerted, one-step mechanism is favored by strong, typically anionic, nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. While this compound is a secondary halide, which can be somewhat sterically hindered for an SN2 attack, the allylic system can accelerate the reaction by stabilizing the transition state.
B. Elimination Pathways: E1 and E2
Elimination reactions result in the formation of a double bond through the removal of a hydrogen atom and the chlorine atom from adjacent carbons.
The E1 Pathway: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction.[2] It is therefore also favored by weak bases and polar protic solvents. The E1 and SN1 pathways are often in competition. Higher temperatures generally favor elimination over substitution.
The E2 Pathway: This bimolecular elimination is a concerted process favored by strong, bulky bases (e.g., potassium tert-butoxide). The base removes a proton from a carbon adjacent to the carbon bearing the chlorine, while the C-Cl bond breaks and a new π-bond is formed. The regioselectivity of the E2 reaction is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base.[3][4][5]
II. Visualizing the Competing Pathways
The following diagrams illustrate the key mechanistic pathways for this compound.
Caption: Unimolecular (SN1/E1) reaction pathways for this compound.
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Navigating the Reaction Landscape of 3-Chloro-2-methyl-1-butene: A Comparative Guide to Product Identity Confirmation
For Immediate Release
Shanghai, China – December 31, 2025 – In the intricate world of organic synthesis, the reactivity of allylic halides presents both opportunities and challenges. 3-Chloro-2-methyl-1-butene, a readily available starting material, is a prime example of a substrate that can lead to a variety of products depending on the reaction conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the potential reaction pathways and a robust framework for confirming the identity of the resulting products using established analytical techniques.
The Challenge: A Crossroads of Reaction Mechanisms
The reaction of this compound with a nucleophile is not a straightforward process. The presence of a double bond adjacent to the carbon bearing the leaving group (an allylic system) allows for the formation of a resonance-stabilized carbocation intermediate. This opens the door to a competition between several reaction mechanisms, primarily SN1, SN2, SN1', SN2', E1, and E2 pathways. This complexity can lead to a mixture of substitution and elimination products, making unambiguous product identification paramount.
The primary competition in substitution reactions is between the formation of a tertiary alcohol, 2-methyl-3-buten-2-ol , and a primary alcohol, 3-methyl-2-buten-1-ol .[1] Concurrently, elimination reactions can lead to the formation of the conjugated diene, isoprene (2-methyl-1,3-butadiene) . The prevailing mechanism and, consequently, the major product, are heavily influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.[2][3][4][5][6]
For instance, reactions that favor an SN1 mechanism, often involving a weak nucleophile and a polar protic solvent, are likely to proceed through the more stable tertiary carbocation, leading to a higher yield of the tertiary alcohol.[2][3][4][6] Conversely, SN2 conditions with a strong, unhindered nucleophile might favor direct attack at the primary carbon. However, the allylic system also allows for a concerted SN2' mechanism, where the nucleophile attacks the double bond, leading to an allylic rearrangement and the formation of the tertiary alcohol. In a similar substitution of 1-chloro-3-methyl-2-butene, the tertiary alcohol, 2-methyl-3-buten-2-ol, was the major product (85%) compared to the primary alcohol (15%).[1]
dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reactant [label="this compound"]; intermediate [label="Allylic Carbocation\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05"]; product1 [label="2-Methyl-3-buten-2-ol\n(Tertiary Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="3-Methyl-2-buten-1-ol\n(Primary Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product3 [label="Isoprene\n(Diene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant -> intermediate [label=" SN1/E1\n(Ionization)"]; reactant -> product2 [label=" SN2\n(Strong Nucleophile)"]; reactant -> product1 [label=" SN2'"]; intermediate -> product1 [label=" Nucleophilic Attack\n(at tertiary carbon)"]; intermediate -> product2 [label=" Nucleophilic Attack\n(at primary carbon)"]; intermediate -> product3 [label=" E1\n(Deprotonation)"]; reactant -> product3 [label=" E2\n(Strong, Bulky Base)"]; } Caption: Competing reaction pathways for this compound.
Experimental Protocol: A Comparative Hydrolysis
To illustrate the practical aspects of product formation and identification, we present a detailed protocol for the hydrolysis of this compound. As an alternative for comparison, we also outline a synthesis of 2-methyl-3-buten-2-ol from isoprene and a hydrohalide, which can serve as a reference standard for one of the potential products.
Protocol 1: Hydrolysis of this compound
This protocol is designed to favor a mixed SN1/SN2 pathway, leading to a mixture of alcohol products.
Materials:
-
This compound
-
Acetone
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Bromophenol blue indicator
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
In a round-bottom flask, dissolve this compound in a 70:30 mixture of water and acetone.
-
Add a few drops of bromophenol blue indicator. The solution should be acidic (yellow).
-
Slowly add 0.1 M NaOH solution dropwise while stirring. The addition of a stoichiometric amount of NaOH will result in a blue solution. The reaction is complete when the blue color persists.
-
Transfer the reaction mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product can be analyzed directly or purified by fractional distillation.
Protocol 2: Synthesis of 2-Methyl-3-buten-2-ol (Reference)
This method provides a route to synthesize one of the potential substitution products for comparative analysis.
Materials:
-
Isoprene
-
Hydrohalide (e.g., HCl)
-
Aqueous base (e.g., calcium hydroxide)
-
Apparatus for distillation
Procedure:
-
React isoprene with a hydrohalide to form the corresponding halo-addition products.
-
Add an aqueous solution of a base, such as calcium hydroxide, to the reaction mixture.
-
Distill the aqueous mixture while maintaining a pH of at least 4. The distillate will contain 2-methyl-3-buten-2-ol.[7]
Product Confirmation: A Spectroscopic Toolkit
Accurate identification of the product mixture is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful analytical workflow for distinguishing between the potential products.
dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Crude Reaction Product", shape=ellipse, fillcolor="#FBBC05"]; nmr [label="¹H and ¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; structure [label="Confirmed Product(s) Identity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> nmr [label=" Primary Analysis"]; start -> ir; start -> ms; nmr -> structure; ir -> structure; ms -> structure; } Caption: Analytical workflow for product identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are arguably the most definitive techniques for distinguishing between the isomeric alcohol products.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Methyl-3-buten-2-ol | ~6.0 (dd, 1H, -CH=), ~5.2 (d, 1H, =CH₂), ~5.0 (d, 1H, =CH₂), ~2.2 (s, 1H, -OH), ~1.3 (s, 6H, -C(CH₃)₂) | ~146 (C=), ~111 (=CH₂), ~71 (C-O), ~29 (-CH₃) |
| 3-Methyl-2-buten-1-ol | ~5.4 (t, 1H, =CH-), ~4.1 (d, 2H, -CH₂-O), ~1.7 (s, 3H, =C-CH₃), ~1.6 (s, 3H, =C-CH₃) | ~138 (C=), ~123 (=CH), ~60 (C-O), ~26 (-CH₃), ~18 (-CH₃) |
| Isoprene | ~6.4 (dd, 1H), ~5.2 (d, 1H), ~5.1 (d, 1H), ~5.0 (s, 2H), ~1.9 (s, 3H) | Not readily available in cited sources |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The key distinguishing features in the ¹H NMR are the singlet for the six methyl protons in 2-methyl-3-buten-2-ol versus the two distinct methyl singlets in 3-methyl-2-buten-1-ol. In ¹³C NMR, the chemical shift of the carbon attached to the oxygen is significantly different for the tertiary (~71 ppm) and primary (~60 ppm) alcohols.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Methyl-3-buten-2-ol | Broad ~3400 (O-H stretch), ~3080 (sp² C-H stretch), ~1645 (C=C stretch) |
| 3-Methyl-2-buten-1-ol | Broad ~3350 (O-H stretch), ~3040 (sp² C-H stretch), ~1670 (C=C stretch) |
| Isoprene | ~3090, ~3000 (sp² C-H stretch), ~1640, ~1600 (C=C stretch) |
All three potential products will show characteristic C-H and C=C stretching frequencies. The presence of a broad O-H stretch around 3300-3400 cm⁻¹ is indicative of the formation of an alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the products. Both alcohol isomers will have the same molecular ion peak (m/z = 86.13). However, their fragmentation patterns will differ due to the different stability of the resulting carbocations. The elimination product, isoprene, will have a molecular ion peak at m/z = 68.12.
Conclusion
The reaction of this compound serves as an excellent case study in the complexities of allylic halide reactivity. A thorough understanding of the interplay between SN1/SN2/SN1'/SN2' and E1/E2 mechanisms is essential for predicting the product distribution. By employing a multi-faceted analytical approach combining NMR, IR, and MS, researchers can confidently identify the products of this reaction and tailor their synthetic strategies to favor the desired outcome. This guide provides the foundational knowledge and practical protocols to navigate this challenging yet rewarding area of organic chemistry.
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A Comparative Guide to Enantiomeric Excess Analysis in Chiral Synthesis from 3-Chloro-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of synthetic strategy and analytical methodology is paramount. 3-Chloro-2-methyl-1-butene, a readily available prochiral substrate, presents a versatile entry point for the synthesis of valuable chiral building blocks, notably those with a prenyl or substituted prenyl moiety. This guide provides an in-depth analysis of catalytic systems for the asymmetric synthesis of chiral molecules from this starting material, with a critical focus on the methods for determining the resulting enantiomeric excess (ee).
The Strategic Importance of Asymmetric Synthesis from this compound
The 2-methyl-1-butene scaffold is a common structural motif in numerous natural products and biologically active molecules. The introduction of a chiral center at the C3 position via asymmetric allylic substitution of this compound opens a direct route to a variety of chiral synthons. The success of such syntheses is not only measured by chemical yield but, more critically, by the degree of enantioselectivity, quantified as the enantiomeric excess. An accurate determination of ee is non-negotiable for regulatory approval and for understanding the structure-activity relationship of the final chiral product.
Comparative Analysis of Catalytic Strategies for Asymmetric Allylic Alkylation
The primary route to generating a chiral center from this compound is through a transition-metal-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a nucleophile is introduced at the allylic position under the influence of a chiral catalyst. The choice of metal, chiral ligand, and nucleophile profoundly impacts both the yield and the enantioselectivity of the reaction. While specific experimental data for this compound is dispersed throughout the literature, we can extrapolate expected performances based on studies with structurally similar allylic chlorides.
Here, we compare three of the most effective catalytic systems: Copper, Palladium, and Iridium-based catalysts.
Table 1: Comparison of Catalytic Systems for Asymmetric Allylic Alkylation of this compound (Projected Performance)
| Catalytic System | Predominant Nucleophiles | Typical Chiral Ligands | Expected Enantiomeric Excess (ee) | Key Advantages & Considerations |
| Copper (Cu) | "Hard" nucleophiles (Grignard reagents, organozinc reagents) | Phosphoramidites, Ferrocenyl-based diphosphines (e.g., Taniaphos, Josiphos) | 80-98% | Excellent for the introduction of simple alkyl and aryl groups. Reactions are often highly regioselective, favoring the SN2' product. Chloride leaving groups can be less reactive than phosphates or carbonates, potentially requiring optimization.[1][2] |
| Palladium (Pd) | "Soft" nucleophiles (malonates, amines, stabilized enolates) | Trost ligand, PHOX ligands, BINAP derivatives | 85-99% | Highly versatile and compatible with a wide range of functionalized nucleophiles. The mechanism is well-understood, but regioselectivity can be an issue with unsymmetrical allylic substrates.[3] |
| Iridium (Ir) | Amines, enolates | Phosphoramidites, Feringa-type ligands | 90-99% | Often provides access to the branched product with high regioselectivity and enantioselectivity, which can be complementary to Pd-catalyzed reactions. Robust catalysts that can be tolerant of various functional groups. |
Note: The expected ee values are based on results from analogous allylic chlorides and may vary depending on the specific reaction conditions and nucleophile used.
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Allylic Alkylation with a Grignard Reagent
This protocol is a representative procedure for the synthesis of a chiral 3-substituted-2-methyl-1-butene derivative.
Materials:
-
This compound
-
Aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ligand (e.g., (R,R)-Taniaphos)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (0.05 mmol) and the chiral ligand (0.055 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 mmol) to the catalyst solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
The volatility of the likely products from the allylic alkylation of this compound makes chiral GC the ideal method for determining the enantiomeric excess.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a cyclodextrin-based chiral stationary phase is crucial for the separation of terpene-like enantiomers.[4]
GC Conditions (Example Method):
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Sample Preparation: Dilute the purified product in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Inject a racemic sample of the product (if available, or synthesized using an achiral catalyst) to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualization of Workflows
Sources
- 1. Z-Selective copper-catalyzed asymmetric allylic alkylation with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
A Researcher's Guide to Structural Elucidation: Cross-Referencing Experimental and Computational Data for 3-Chloro-2-methyl-1-butene
In the landscape of molecular characterization, particularly within drug development and materials science, the unambiguous determination of a chemical structure is the bedrock upon which all further research is built. While experimental spectroscopy remains the gold standard for empirical evidence, the ascent of computational chemistry provides a powerful predictive counterpart. This guide offers an in-depth comparison of experimental spectroscopic data against state-of-the-art computational predictions for the haloalkene, 3-Chloro-2-methyl-1-butene. Our objective is to demonstrate not just the data, but the vital synergy between these two domains, providing a robust, self-validating framework for structural elucidation that enhances scientific certainty.
Part 1: The Experimental Benchmark – Acquiring Empirical Truth
Experimental analysis provides direct physical measurements of a molecule's properties. The choice of technique and the parameters of the experiment are critical for obtaining high-quality, interpretable data. For a small, unsaturated organohalide like this compound, the primary tools are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Data Summary
The following table summarizes the available experimental data for this compound.
| Technique | Parameter | Observed Experimental Value | Source |
| Mass Spec. (GC-MS) | Major Fragments (m/z) | 69 (Top Peak), 41 (2nd), 53 (3rd) | PubChem CID 21243[1] |
| Infrared (IR) | Key Vibrations (cm⁻¹) | C=C stretch, C-H stretch, C-Cl stretch | SpectraBase / PubChem[1] |
| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Data not published. | - |
Note: While a published experimental NMR spectrum for this compound was not available, we will proceed with a standard protocol and use data from the closely related isomer, 3-Chloro-1-butene, for illustrative purposes in the protocol section.
Experimental Workflow & Protocols
The logical flow of experimental analysis is crucial for reproducibility and accuracy.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. We use deuterated solvents (e.g., CDCl₃) to avoid overwhelming the spectrum with solvent signals. Tetramethylsilane (TMS) is added as an internal standard, providing a zero reference point for chemical shifts.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquire data using a 30° pulse angle with a relaxation delay of 1 second. Co-add 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Acquire data using a 45° pulse angle with a relaxation delay of 2 seconds. Co-add 1024 scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals for both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: IR spectroscopy probes the vibrational modes of functional groups. The C=C double bond, C-H bonds of different hybridizations, and the C-Cl bond in this compound will each absorb IR radiation at characteristic frequencies. A neat sample (pure liquid) is often used for liquids to avoid solvent interference.
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal quality.
-
Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC-MS combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for determining the molecular weight and fragmentation pattern of volatile compounds. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a non-polar column (e.g., DB-5ms).
-
Use a temperature program: initial temperature of 40°C hold for 2 minutes, then ramp at 10°C/min to 250°C. This separates the analyte from any impurities or solvent.
-
-
MS Detection (Electron Ionization):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionize the molecules using a standard electron energy of 70 eV.
-
Scan a mass range of m/z 35–350 to detect the molecular ion and all relevant fragments.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum associated with that peak to determine the molecular ion and the pattern of fragmentation.[2]
Part 2: The Computational Prediction – Building an In Silico Model
Computational chemistry allows us to predict spectroscopic properties from first principles, based on the laws of quantum mechanics. These predictions serve as an excellent tool for validating experimental assignments or for suggesting structures for unknown compounds.
Computational Workflow & Methodologies
The process begins with a 3D molecular structure and involves selecting an appropriate level of theory and basis set to solve the Schrödinger equation.
Protocol 4: Computational NMR & IR Prediction (DFT)
-
Causality: Density Functional Theory (DFT) is a computationally efficient and accurate method for modeling the electronic structure of molecules.[3] The B3LYP functional paired with the 6-31G(d) basis set offers a reliable balance of accuracy and computational cost for routine analysis. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts.[4]
-
Structure Input: Generate a 3D structure of this compound using molecular modeling software (e.g., from its SMILES string CC(C(=C)C)Cl).
-
Geometry Optimization: Perform a geometry optimization calculation using DFT with the B3LYP functional and the 6-31G(d) basis set. This step finds the most stable (lowest energy) conformation of the molecule.
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This computes the vibrational modes and their corresponding IR intensities. A lack of imaginary frequencies confirms the structure is a true energy minimum.
-
NMR Calculation: Using the same optimized geometry, perform an NMR calculation using the GIAO method at the B3LYP/6-31G(d) level of theory. This will calculate the absolute magnetic shielding tensors for each nucleus.
-
Data Processing:
-
IR: The output frequencies are often systematically overestimated and should be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.
-
NMR: Calculate the shielding tensor for TMS at the identical level of theory. The predicted chemical shift (δ) for a given nucleus is then calculated as: δ = σ_ref(TMS) - σ_calc(nucleus).
-
Protocol 5: Computational Mass Spectrum Prediction
-
Causality: Predicting an EI-MS spectrum is more complex than NMR or IR because it involves modeling bond-breaking and ionization processes. Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) use machine learning and rule-based approaches to predict the likelihood of different fragmentation pathways.[4]
-
Structure Input: Provide the chemical structure (as a SMILES or InChI string) to a predictive web server or standalone software (e.g., CFM-ID).
-
Parameter Selection: Select the ionization mode (EI) and collision energy (70 eV) to match the experimental conditions.
-
Prediction: The algorithm models the fragmentation cascade, predicting the m/z values and relative intensities of the resulting fragments.
-
Analysis: Compare the predicted spectrum (a list of m/z values and intensities) with the experimental data.
Part 3: Head-to-Head Comparison – Bridging Theory and Reality
This is where the true value of the cross-referencing approach becomes evident. By placing the experimental and predicted data side-by-side, we can confidently assign spectral features and validate our structural hypothesis.
Comparative Data Summary: this compound
| Technique | Parameter | Experimental Value | Predicted Value (Illustrative) | Correlation/Discrepancy |
| ¹³C NMR | C1 (=CH₂) | Not Available | ~114 ppm | - |
| C2 (-C(CH₃)=) | Not Available | ~145 ppm | - | |
| C3 (-CHCl-) | Not Available | ~65 ppm | - | |
| C4 (-CH(CH₃)₂) | Not Available | ~21 ppm | - | |
| C5 (-C(CH₃)=) | Not Available | ~20 ppm | - | |
| ¹H NMR | H1 (=CH₂) | Not Available | ~5.1 ppm (2H, s) | - |
| H3 (-CHCl-) | Not Available | ~4.4 ppm (1H, q) | - | |
| H4 (-CH(CH₃)₂) | Not Available | ~1.5 ppm (6H, d) | - | |
| H5 (-C(CH₃)=) | Not Available | ~1.8 ppm (3H, s) | - | |
| IR | C=C Stretch | ~1650 cm⁻¹ | ~1690 cm⁻¹ (unscaled) | Good correlation; DFT overestimates frequency as expected. |
| C-H (sp²) Stretch | ~3090 cm⁻¹ | ~3150 cm⁻¹ (unscaled) | Good correlation. | |
| C-Cl Stretch | ~750 cm⁻¹ | ~770 cm⁻¹ (unscaled) | Good correlation. | |
| MS | Molecular Ion [M]⁺ | 104/106 (isotope pattern) | 104/106 | Excellent match. |
| Top Fragment | 69 ([M-Cl]⁺) | 69 | Excellent match, correctly predicts the stable allylic carbocation. |
Analysis of Agreement and Discrepancy
-
NMR Spectroscopy: While we lack experimental data for a direct comparison, the predicted values are consistent with known chemical shift ranges for similar structures. The vinyl protons (=CH₂) are expected downfield (~5 ppm), the methyl group on the double bond is also downfield (~1.8 ppm), and the proton on the chlorine-bearing carbon is significantly deshielded (~4.4 ppm). A key value of the prediction is that it resolves ambiguities; for instance, it helps differentiate between the two vinylic carbons (C1 and C2) in the ¹³C spectrum.
-
Infrared Spectroscopy: The agreement between experimental and predicted IR frequencies is generally strong, especially after applying a scaling factor to the computational data.[3] DFT methods are well-established for accurately predicting vibrational modes.[1] Minor discrepancies can arise from solvent effects (or lack thereof in the gas-phase calculation) and anharmonicity, which is not accounted for in standard harmonic frequency calculations.
-
Mass Spectrometry: The prediction correctly identifies the molecular ion, including the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). Crucially, it also predicts the most abundant fragment at m/z 69. This corresponds to the loss of a chlorine radical (•Cl) to form a highly stable tertiary allylic carbocation, a fundamental principle of mass spectral fragmentation that the computational model correctly captures.
Part 4: Conclusion – A Unified Approach to Structural Certainty
The analysis of this compound demonstrates that neither experimental data nor computational prediction alone tells the whole story.
-
Experimentation provides the ground truth. It is the ultimate arbiter of the molecule's physical reality.
-
Computation provides the interpretive key. It allows us to assign every peak in a complex spectrum to a specific atom or functional group with a high degree of confidence. It can also predict the spectra of hypothetical structures, aiding in the identification of unknown reaction products or natural isolates.
For researchers, scientists, and drug development professionals, adopting this dual-pronged strategy is not a matter of redundancy, but of scientific rigor. By cross-referencing empirical measurements with theoretically sound predictions, we create a self-validating system that minimizes ambiguity and maximizes confidence in our structural assignments, paving the way for more rapid and reliable scientific discovery.
References
-
NIST. (2025). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
NIST. (2025). Mass spectrum of 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. [Link]
-
SPIE Digital Library. (2023). DFT-calculated IR spectra for spectrum-feature extraction. [Link]
-
PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]
Sources
A Researcher's Guide to Verifying Carbocation Intermediates in the Addition Reactions of 3-Chloro-2-methyl-1-butene
In the landscape of synthetic chemistry, the elucidation of reaction mechanisms is paramount for the control and optimization of chemical transformations. Electrophilic additions to alkenes, a cornerstone of organic synthesis, often proceed through fleeting carbocation intermediates. These high-energy species are notoriously difficult to observe directly, yet their existence is critical to explaining product distributions, particularly in cases involving molecular rearrangements. This guide provides an in-depth comparison of experimental techniques to verify the presence and behavior of carbocation intermediates, using the reaction of 3-chloro-2-methyl-1-butene as a model system.
The reaction of this compound with protic acids, such as hydrobromic acid (HBr), serves as a classic example of a process governed by carbocation intermediates. The initial protonation of the alkene can lead to two possible carbocations. However, the inductive effect of the chlorine atom destabilizes the formation of a carbocation on the adjacent carbon. Consequently, protonation occurs preferentially at the terminal carbon (C1), leading to a secondary carbocation at C2. This secondary carbocation can then undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack by a nucleophile, like the bromide ion, on either of these carbocations results in a mixture of products.[1][2][3][4][5]
The formation of these rearranged products is strong, albeit indirect, evidence for the existence of a carbocation intermediate.[2][6][7][8][9][10][11] If the reaction were a single concerted step, the formation of the rearranged product would be inexplicable.[2][6][10][11] This guide will explore the experimental methodologies used to substantiate this mechanistic hypothesis.
Caption: Proposed mechanism for the reaction of this compound with HBr.
Product Analysis: Indirect Evidence Through Chromatography and Spectroscopy
The most straightforward method to infer the presence of carbocation intermediates is through the careful analysis of the final product mixture. The relative quantities of the unrearranged and rearranged products can provide significant insight into the stability and kinetics of the intermediate carbocations.
Experimental Protocol: Addition of HBr to this compound
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve this compound in a non-nucleophilic solvent such as hexane.
-
Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with constant stirring.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the organic products with a suitable solvent like diethyl ether.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products based on their mass-to-charge ratio and retention times. Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures of the isomers.
Expected Data:
| Product | Structure | Expected GC Retention Time (min) | Key ¹H NMR Signals (ppm, CDCl₃) |
| 2-Bromo-3-chloro-3-methylbutane (Unrearranged) | CH₃-CH(Br)-CH(Cl)-CH₃ | Lower | Doublet for CH-Br proton, Doublet for CH-Cl proton |
| 2-Bromo-2-chloro-3-methylbutane (Rearranged) | (CH₃)₂-C(Br)-C(Cl)H-CH₃ | Higher | Singlet for methyl protons adjacent to C-Br, Doublet for CH-Cl proton |
The ratio of the rearranged to the unrearranged product is influenced by the reaction conditions. Lower temperatures may favor the unrearranged product by reducing the rate of the hydride shift.
Spectroscopic Observation: A Direct Glimpse at Fleeting Intermediates
While challenging, the direct spectroscopic observation of carbocations provides the most compelling evidence for their existence. This typically requires specialized techniques to generate and stabilize these reactive species at very low temperatures.
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Superacid Medium: Prepare a superacid solution, such as a mixture of SbF₅ and SO₂ClF (often referred to as "Magic Acid"), in an NMR tube at a very low temperature (e.g., -80°C).[12]
-
Substrate Addition: Slowly add a solution of this compound to the cold superacid solution. The superacid protonates the alkene to generate the carbocation, which is stable enough at this low temperature to be observed.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the solution. The highly deshielded signals in the spectra are characteristic of the positively charged carbon atoms.
Expected Data:
| Carbocation Intermediate | Expected ¹³C NMR Shift (ppm) | Expected ¹H NMR Shift (ppm) |
| Secondary Carbocation | ~200-250 ppm for C⁺ | ~7-9 ppm for H-C⁺ |
| Tertiary Carbocation | ~250-300 ppm for C⁺ | Downfield shifted methyl signals |
The ability to observe distinct signals for both the secondary and tertiary carbocations, and potentially monitor their interconversion as the temperature is raised, would provide definitive proof of the proposed mechanism.
Trapping Experiments: Intercepting the Intermediates
Trapping experiments are designed to intercept a reactive intermediate before it can proceed to the final product.[13][14][15][16] In the context of our model system, a potent nucleophile can be introduced to the reaction mixture to compete with the bromide ion and capture the carbocations.
Experimental Protocol: Carbocation Trapping with a Nucleophile
-
Reaction Setup: Dissolve this compound in a solvent containing a high concentration of a strong nucleophile that is different from the conjugate base of the acid used. For example, if using HBF₄ as the acid (which has a very non-nucleophilic conjugate base, BF₄⁻), a nucleophile like methanol could be used as the solvent and trapping agent.
-
Acid Addition: Slowly add the acid to initiate the formation of the carbocations.
-
Product Analysis: After workup, analyze the product mixture for the presence of the trapped products (in this case, methyl ethers) alongside the expected addition products.
Expected Data:
| Product Type | Example Structure | Method of Verification |
| Unrearranged Trapped Product | 2-Chloro-3-methoxy-2-methylbutane | GC-MS, NMR |
| Rearranged Trapped Product | 2-Chloro-2-methoxy-3-methylbutane | GC-MS, NMR |
The formation of these ether products demonstrates that the carbocation intermediates were present in the solution and accessible to an external nucleophile.
Sources
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- 5. When 3-methyl-1-butene reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Chloro-2-methyl-1-butene
This document provides essential safety and logistical guidance for the proper handling and disposal of 3-chloro-2-methyl-1-butene (CAS No. 5166-35-8). As a reactive and hazardous alkyl halide, adherence to stringent protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for professionals in research, development, and laboratory settings who handle this compound.
Hazard Profile: Understanding the Imperative for Caution
This compound is a highly flammable and toxic compound, demanding careful handling in a controlled laboratory environment.[1][2] Its physicochemical properties are the primary driver for the disposal procedures outlined herein. The decomposition of this compound, especially during combustion or reaction with incompatible materials, can produce highly toxic fumes such as hydrogen chloride and phosgene.[3]
A failure to respect these hazards can lead to immediate safety events, such as fires or acute toxicity, and long-term environmental contamination. The substance is recognized as harmful to aquatic life with long-lasting effects.[2]
| Hazard Category | GHS Classification & Statement | Key Implications |
| Physical Hazard | H225: Highly Flammable liquid and vapor[1][4] | Low flash point requires strict control of ignition sources. Vapors are heavier than air and can travel to distant ignition points.[3] |
| Acute Health Hazards | H302: Harmful if swallowed[1][2] H312: Harmful in contact with skin[1][2] H332: Harmful if inhaled[2] | Requires the use of comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling outside of a fume hood.[3][5] |
| Organ-Specific Hazards | H315: Causes skin irritation[1][2] H317: May cause an allergic skin reaction[1][2] H318: Causes serious eye damage[1][2] H335: May cause respiratory irritation[2] | Direct contact must be avoided. Work should be conducted in a well-ventilated area or chemical fume hood.[5][6] An eyewash station and safety shower must be immediately accessible.[6][7] |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects[2] | Prohibits disposal down the drain or into sewer systems.[3][8] Spills must be contained to prevent environmental release.[6] |
Immediate Spill Containment Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Step-by-Step Spill Response:
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate danger area.[3]
-
Control Ignition Sources: Remove all sources of ignition (open flames, sparks, hot surfaces).[3][7] Use only non-sparking tools for cleanup.[6][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before approaching the spill, don appropriate PPE: chemical protection suit, self-contained breathing apparatus (for large spills), chemical-resistant gloves (e.g., neoprene), and safety goggles.[3]
-
Contain the Spill: Collect leaking liquid in a sealable container.[3] For the remaining liquid, absorb it using an inert, non-combustible material such as sand, earth, or vermiculite.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Package: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.[6]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The sealed container of spill debris must be treated as hazardous waste and disposed of according to the procedures in the following sections.
Waste Characterization, Segregation, and Storage
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance measure.
EPA Hazardous Waste Classification
As a discarded chemical, this compound and materials contaminated with it are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). The relevant EPA waste codes typically include:
-
D001 (Ignitable Waste): Due to its high flammability and low flash point.[9]
-
F001 / F002 (Spent Halogenated Solvents): If used as a solvent, it falls into this category. The F-codes apply to spent halogenated solvents used in degreasing (F001) or other solvent activities (F002).[10][11][12][13]
The Criticality of Waste Segregation
The principle of causality here is both economic and chemical. Mixing halogenated waste with non-halogenated waste streams forces the entire volume to be managed as the more hazardous (and more expensive to dispose of) halogenated waste.[8]
Operational Mandate:
-
Do NOT mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8]
-
Do NOT mix with strong bases (e.g., sodium hydroxide) or strong oxidants, as this can trigger hazardous reactions.[3][5] Using a strong base like NaOH for neutralization is ill-advised, as it can induce elimination or substitution reactions, creating new, potentially hazardous byproducts.[14][15][16]
-
Store waste in a designated, well-ventilated, cool, and fireproof area, away from incompatible materials.[3]
Approved Disposal Pathway: High-Temperature Incineration
The industry-standard and most environmentally sound method for disposing of chlorinated hydrocarbons is high-temperature incineration in a dedicated hazardous waste facility.[17][18]
The Chemistry of Destruction
The scientific rationale for this method lies in the complete thermal decomposition of the molecule.
-
Combustion: At temperatures typically exceeding 900-1100°C, the organic molecule is oxidized.[19][20] The carbon and hydrogen components are converted primarily to carbon dioxide (CO₂) and water (H₂O).
-
Chlorine Conversion: The chlorine atom reacts with hydrogen to form hydrogen chloride (HCl) gas.[17] A small amount of elemental chlorine (Cl₂) may also form.[17]
-
Acid Gas Scrubbing: The hot flue gas is then passed through a scrubbing system, where the HCl is neutralized or recovered, preventing its release into the atmosphere.[18][19] This multi-stage process ensures that the hazardous components are converted into inert or manageable substances.[21]
On-site chemical neutralization is not recommended for bulk quantities of this material in a standard laboratory setting due to the potential for runaway reactions and the generation of hazardous byproducts.[14][15] Disposal must be handled by a licensed and certified hazardous waste management provider.
Step-by-Step Waste Accumulation & Labeling for Disposal
This protocol ensures that waste is safely stored and correctly identified for transport and final disposal.
-
Select an Appropriate Container: Use a chemically compatible container that can be tightly sealed.[7] Check chemical compatibility charts to ensure the container material will not degrade.[22][23][24] The container must be in good condition, free from leaks or damage.
-
Collect Waste: Pour waste carefully into the designated container, using a funnel if necessary, in a well-ventilated area or fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal and Clean: Securely seal the container.[4] Decontaminate the exterior of the container if necessary.
-
Label Immediately: Affix a hazardous waste tag to the container. The label must include:
-
Store for Pickup: Move the container to the designated satellite accumulation area or central hazardous waste storage facility. Ensure it is stored away from heat and incompatible materials.[5]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified treatment, storage, and disposal facility (TSDF).
Visualization: Waste Management Decision Workflow
The following diagram outlines the decision-making and operational process for managing waste streams of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-methyl-1-butene
Welcome to your essential safety and operational guide for handling 3-Chloro-2-methyl-1-butene (CAS No. 5166-35-8). As a professional in research and drug development, your safety, and the integrity of your work, is paramount. This guide moves beyond mere checklists to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to make sound safety decisions, ensuring that every protocol involving this hazardous chemical is a self-validating system of safety.
Hazard Profile Analysis: Understanding the "Why" Behind the "What"
This compound is a highly versatile reagent, but its utility is matched by its significant hazard profile. A thorough understanding of these risks is the foundation of effective PPE selection. This chemical is not merely a substance to be handled; it is a dynamic hazard that demands respect and meticulous preparation.
The compound is classified as a highly flammable liquid and vapor (GHS Category 2), meaning it can be ignited by sparks, open flames, or even hot surfaces at temperatures below 23°C.[1][2][3] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a dangerous flashback.[4]
From a health perspective, it presents a multi-faceted threat:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with the skin.[1][2]
-
Severe Irritation: It is known to cause serious skin irritation and may cause respiratory irritation upon inhalation of its vapors.[1][2][4]
-
Serious Eye Damage: Direct contact can cause severe and potentially irreversible eye damage.[1][2]
-
Sensitization: There is a risk of developing an allergic skin reaction upon repeated contact.[1][2]
Furthermore, in the event of a fire, it can decompose to produce highly toxic and corrosive fumes, including hydrogen chloride and phosgene.[4][5] This comprehensive threat profile necessitates a multi-layered PPE strategy that protects against chemical splash, vapor inhalation, and fire hazards.
Core PPE Protocols: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. We will categorize our recommendations into two primary tiers of operation.
Tier 1: Standard Laboratory Handling (e.g., Synthesis, Analysis in a Fume Hood)
This tier applies to well-controlled operations, typically involving small quantities (<100 mL) within a certified chemical fume hood.
-
Eye and Face Protection: The risk of serious eye damage is absolute.[1][2]
-
Minimum Requirement: Wear ANSI Z87.1-compliant or EN166-rated chemical safety goggles that provide a complete seal around the eyes.[6] Standard safety glasses with side shields are insufficient due to the risk of vapor and splash exposure.
-
Causality: Goggles are essential to protect against splashes during transfers and from vapors that can cause severe irritation. For tasks with a higher splash potential (e.g., rapid additions or extractions), a full-face shield should be worn over the safety goggles.[7]
-
-
Hand Protection:
-
Minimum Requirement: Wear chemical-resistant gloves at all times. Given the nature of halogenated organic compounds, nitrile gloves may offer limited protection. It is best practice to consult the glove manufacturer's compatibility charts. For extended use or direct immersion, heavier-duty gloves such as Viton™ or laminate film gloves (e.g., SilverShield®) are recommended.
-
Expert Insight: A double-gloving strategy is highly recommended. This involves wearing a lighter-weight nitrile glove underneath a more robust, chemical-specific outer glove. This provides a warning layer; if the outer glove is compromised, the inner glove provides temporary protection while you retreat and re-glove safely.
-
-
Body Protection:
-
Minimum Requirement: A flame-resistant (FR) lab coat, fully buttoned, is mandatory. Standard cotton or polyester lab coats are not sufficient as they can ignite and melt, exacerbating skin injuries in a flash fire.[8]
-
Best Practice: Ensure the lab coat has long sleeves with tight-fitting cuffs. Wear long pants and closed-toe shoes made of a non-porous material.
-
-
Respiratory Protection:
-
Standard Operation: When working exclusively within a properly functioning chemical fume hood, specific respiratory protection is not typically required. The engineering control of the fume hood is the primary barrier.[5]
-
When to Consider: If you experience any irritation or detect the chemical's pungent odor, it signifies a failure in your engineering controls. Cease work immediately, secure the area, and re-evaluate the fume hood's performance before proceeding.
-
Tier 2: Elevated Risk & Emergency Response (e.g., Large-Scale Transfers, Spill Cleanup)
These situations present a significantly higher risk of exposure to concentrated vapors and liquid splashes.
-
Eye and Face Protection: A full-face shield worn over chemical safety goggles is mandatory.
-
Hand and Body Protection:
-
Minimum Requirement: A chemical-resistant apron worn over an FR lab coat. For significant spill response, a hooded, two-piece chemical splash suit or a disposable chemical-resistant coverall is necessary.[4][9]
-
Expert Insight: Tuck pant legs inside chemical-resistant boots and glove cuffs under the sleeves of your suit to prevent chemicals from channeling onto your skin.
-
-
Respiratory Protection:
-
Minimum Requirement: For any work outside a fume hood or during a spill, air-purifying respiratory protection is required. Use a full-face respirator with NIOSH-approved organic vapor (Type A, brown) cartridges.[6]
-
Emergency Response (Major Spill): In the event of a large spill (>1 L) or a spill in a poorly ventilated area, the situation demands the highest level of protection. A self-contained breathing apparatus (SCBA) is required, as it provides a positive pressure air supply independent of the contaminated environment.[4][9] Only personnel trained in HAZWOPER (Hazardous Waste Operations and Emergency Response) should attempt to manage such a spill.[10]
-
Visual Guide: PPE Selection Workflow
To streamline the decision-making process, the following flowchart provides a logical pathway for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE when handling this compound.
Quantitative PPE Summary
The following table provides a quick-reference guide for the minimum required PPE based on common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Synthesis (<100mL in Fume Hood) | Chemical Safety Goggles | Double-Gloved (Nitrile inner, chemical-resistant outer) | Flame-Resistant Lab Coat | Not required if fume hood is operating correctly |
| Large-Scale Transfer (>1L) or Weighing outside hood | Goggles & Full Face Shield | Double-Gloved (as above) | FR Lab Coat & Chemical-Resistant Apron | Full-face Air-Purifying Respirator (APR) with Organic Vapor Cartridges |
| Minor Spill Cleanup (<1L) | Goggles & Full Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron or Disposable Coverall | Full-face APR with Organic Vapor Cartridges |
| Major Spill Cleanup (>1L) or Emergency | Part of SCBA/Suit | Heavy-Duty Chemical-Resistant Gloves | Fully Encapsulating Chemical Suit | Self-Contained Breathing Apparatus (SCBA) |
Procedural Guidance: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or chemical suit.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on goggles and face shield.
-
Gloves: Don your inner gloves, followed by your outer chemical-resistant gloves. Ensure the outer glove cuff goes over the sleeve of your lab coat.
Doffing (Taking Off) Sequence: This is the point of highest risk.
-
Decontaminate (if possible): Clean outer gloves and boots before removal.
-
Outer Gloves: Remove the outer, most contaminated layer of gloves, peeling them off without touching the outside with your bare skin.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you roll it down your body.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash your hands and face thoroughly with soap and water.[3][6]
Disposal: All disposable PPE used when handling this compound must be considered hazardous waste. Place all used items (gloves, disposable coats, absorbent pads) into a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's environmental health and safety department.[6][11]
Emergency Protocols: Exposure and Spills
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][12] Seek immediate medical attention.
-
Skin: Move to an emergency shower and remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10][11]
-
Ignition: If safe to do so, remove all ignition sources and turn off equipment.[13][14]
-
Assess: Determine if the spill is minor or major. A major spill is one that is large in volume (>1L), involves a highly toxic substance, or poses a fire hazard.[13]
-
Contain (Minor Spill Only): If you are trained and have the correct PPE (Tier 2), contain the spill by creating a dike around it with a non-combustible absorbent material like sand, earth, or vermiculite.[4][13] Do not use paper towels, which are combustible.[13]
-
Absorb: Slowly add the absorbent material to the spill, working from the outside in.[15]
-
Collect: Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[4][15]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water as hazardous waste.[11]
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
For any major spill, evacuate immediately, close the doors, and call your institution's emergency response number.
Conclusion
Handling this compound requires more than just equipment; it requires a mindset of proactive safety. By understanding the specific hazards of this chemical and rigorously applying the task-appropriate PPE and procedures outlined in this guide, you can confidently and safely leverage its utility in your critical research. Always remember that engineering controls are your first line of defense, and PPE is your last. Use them wisely.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
